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  • Product: 5-Fluoro-4-methyl-2-nitropyridine
  • CAS: 1628184-28-0

Core Science & Biosynthesis

Foundational

5-Fluoro-4-methyl-2-nitropyridine physical and chemical properties

An In-Depth Technical Guide to 5-Fluoro-4-methyl-2-nitropyridine: Properties, Reactivity, and Applications Introduction 5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative that serves as a valuable and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Fluoro-4-methyl-2-nitropyridine: Properties, Reactivity, and Applications

Introduction

5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features—a fluorine atom and a nitro group on a pyridine scaffold—make it a key intermediate for introducing this heterocyclic moiety into more complex molecular architectures. For researchers in pharmaceutical and materials science, understanding the nuanced properties and reactivity of this compound is paramount for its effective application.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of the physical, chemical, and spectroscopic properties of 5-Fluoro-4-methyl-2-nitropyridine. We will explore its characteristic reactivity, focusing on the strategic transformations that are most relevant to drug discovery and development professionals. The causality behind experimental choices and protocols is explained to provide actionable insights for laboratory applications.

Core Molecular and Physical Attributes

The foundational properties of a chemical reagent dictate its handling, storage, and application in synthesis. 5-Fluoro-4-methyl-2-nitropyridine is characterized by the attributes summarized below. These data are compiled from leading chemical suppliers and databases, ensuring a high degree of accuracy for experimental planning.

PropertyValueSource(s)
CAS Number 1628184-28-0[1]
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.12 g/mol [1]
Purity Typically ≥98%[1]
IUPAC Name 5-fluoro-4-methyl-2-nitropyridine[1]
InChI Key YLCIQIYVLNLSKV-UHFFFAOYSA-N[1]
Canonical SMILES CC1=CC([O-])=NC=C1F[1]
LogP 1.946[1]
Hydrogen Bond Acceptors 3[1]

Molecular Structure and Spectroscopic Characterization (A Predictive Analysis)

While a comprehensive, published spectroscopic analysis for this specific isomer is scarce, we can predict its spectral characteristics based on fundamental principles and data from analogous fluoropyridines. These predictions serve as a benchmark for researchers to confirm the identity and purity of the material.

Caption: Molecular structure of 5-Fluoro-4-methyl-2-nitropyridine.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 (H6) will likely appear as a doublet due to coupling with the fluorine at C5. The proton at C3 (H3) should appear as a singlet, as it lacks adjacent protons for coupling.

  • Methyl Protons: The methyl group (CH₃) at C4 will produce a singlet in the aliphatic region, likely around δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy:

  • Six distinct signals are expected. The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-270 Hz), appearing as a doublet[3][4]. Other carbons will show smaller couplings (²JCF, ³JCF). The carbons attached to the electron-withdrawing nitro group (C2) and the pyridine nitrogen (C2, C6) will be shifted downfield.

¹⁹F NMR Spectroscopy:

  • This is a powerful technique for fluorine-containing compounds due to its high sensitivity and wide chemical shift range[5]. A single resonance is expected. The chemical shift will be sensitive to the electronic environment, and proton decoupling will simplify the spectrum[6]. It provides an excellent, unambiguous method for monitoring reaction progress.

Mass Spectrometry:

  • The molecular ion peak ([M]⁺) should be observed at m/z 156.12. Common fragmentation patterns may include the loss of NO₂ (m/z 110) or other small neutral fragments.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of 5-Fluoro-4-methyl-2-nitropyridine stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, activates the C5-fluorine for nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself is a versatile handle for reduction to an amine, opening up a vast array of subsequent derivatizations.

Key Reactivity Pathways start 5-Fluoro-4-methyl-2-nitropyridine snar_product 5-Substituted-4-methyl-2-nitropyridine (e.g., ethers, amines) start->snar_product  Nucleophilic Aromatic Substitution (SNAr)  Nu-H (e.g., ROH, R₂NH), Base (e.g., K₂CO₃)  Solvent (e.g., DMF, DMSO)   reduction_product 5-Fluoro-4-methylpyridin-2-amine start->reduction_product  Nitro Group Reduction  Reagents (e.g., SnCl₂/HCl, H₂/Pd-C)  Solvent (e.g., EtOH, EtOAc)  

Caption: Primary synthetic transformations of 5-Fluoro-4-methyl-2-nitropyridine.

A. Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at the C5 position is an excellent leaving group in SNAr reactions. This is the cornerstone of its utility. The reaction is driven by the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen and the C2-nitro group.

  • Mechanism Insight: This pathway allows for the facile introduction of oxygen, nitrogen, or sulfur nucleophiles to form ethers, amines, and thioethers, respectively. The choice of a non-protic polar solvent like DMF or DMSO is critical to solubilize the reactants and facilitate the reaction.

  • Experimental Consideration: Reactions are often performed at elevated temperatures to achieve reasonable rates. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for deprotonating the incoming nucleophile without causing unwanted side reactions[7][8].

B. Reduction of the Nitro Group The transformation of the nitro group into a primary amine is a fundamental step for building molecular complexity. This amine can then undergo a wide range of reactions, including amide bond formation, diazotization, and reductive amination.

  • Causality of Reagent Choice:

    • Tin(II) Chloride (SnCl₂): A classic and robust method that is tolerant of many functional groups. It proceeds in an acidic medium (typically concentrated HCl), making it suitable for acid-stable substrates[9].

    • Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that often provides high yields with gaseous hydrogen and a palladium-on-carbon catalyst. It is advantageous as the only byproduct is water. However, it may not be compatible with other reducible functional groups in the molecule.

Applications in Drug Discovery

Substituted fluoropyridines are privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[9]. 5-Fluoro-4-methyl-2-nitropyridine serves as a foundational intermediate for accessing novel active pharmaceutical ingredients (APIs)[10]. By first reducing the nitro group to an amine and then performing chemistry such as amide coupling, researchers can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes serious eye and skin irritation and may cause respiratory irritation[1][11].

  • Handling Protocols:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood[2].

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat[12].

    • Avoid generating dust.

    • Wash hands thoroughly after handling[11].

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place[2].

    • Keep away from incompatible materials such as strong oxidizing agents and bases[2].

Exemplary Experimental Protocol: Reduction of the Nitro Group

This protocol provides a detailed, self-validating methodology for the reduction of 5-Fluoro-4-methyl-2-nitropyridine to 5-Fluoro-4-methylpyridin-2-amine. It is adapted from established procedures for similar aromatic nitro compounds[9].

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (5.0 eq).

  • Acidification: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). Causality: This step quenches the acid and precipitates tin salts, allowing for the extraction of the free amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Fluoro-4-methylpyridin-2-amine.

References

  • Sinochem Nanjing Corporation. Wholesale 2-Fluoro-4-Methyl-5-Nitropyridine. [Link]

  • Medium. The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. [Link]

  • Capot Chemical. material safety data sheet. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • PMC. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. [Link]

  • J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • ACS Publications. Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. [Link]

Sources

Exploratory

1H and 13C NMR chemical shifts of 5-Fluoro-4-methyl-2-nitropyridine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Fluoro-4-methyl-2-nitropyridine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Fluoro-4-methyl-2-nitropyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Fluoro-4-methyl-2-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond a simple data sheet, offering an in-depth interpretation of chemical shifts and coupling constants grounded in fundamental principles of molecular structure and substituent effects. We will explore the causal relationships between the electronic environment of each nucleus and its corresponding NMR signal, detail a robust experimental protocol for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of 5-Fluoro-4-methyl-2-nitropyridine

5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative whose structural features—a fluorine atom, a nitro group, and a methyl group—impart distinct electronic properties. These substituents modulate the reactivity, lipophilicity, and metabolic stability of molecules, making this compound a valuable intermediate in the synthesis of novel chemical entities.[1] Accurate structural elucidation is paramount for its effective use, and NMR spectroscopy stands as the definitive tool for this purpose. This guide provides a foundational understanding of its NMR signature, enabling unambiguous identification and quality control.

Molecular Structure and Predicted NMR Landscape

The NMR spectrum of a molecule is a direct reflection of its electronic structure. In 5-Fluoro-4-methyl-2-nitropyridine, the interplay between the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups creates a unique magnetic environment for each proton and carbon nucleus.

  • Electron-Withdrawing Effects: The nitro group at the C-2 position and the fluorine at C-5 significantly decrease electron density (deshield) at adjacent and ortho/para positions on the pyridine ring. This effect will cause the corresponding ¹H and ¹³C nuclei to resonate at a higher frequency (downfield shift).

  • Electron-Donating Effects: The methyl group at C-4 increases electron density (shields) at the ortho and para positions, leading to a lower resonance frequency (upfield shift) for those nuclei.

  • Spin-Spin Coupling: A crucial feature of this molecule's spectra will be the spin-spin coupling between the fluorine-19 (¹⁹F) nucleus (spin I=½, 100% natural abundance) and both ¹H and ¹³C nuclei.[3] This coupling, transmitted through chemical bonds, splits the NMR signals into multiplets and provides invaluable connectivity information. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.[4][5]

Caption: Numbering scheme for 5-Fluoro-4-methyl-2-nitropyridine.

Detailed ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show three distinct signals: two in the aromatic region corresponding to H-3 and H-6, and one in the aliphatic region for the methyl protons.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz)
H-6~ 8.5 - 8.7Doublet (d)³JH6-F5 ≈ 7-9 Hz
H-3~ 8.2 - 8.4Doublet (d)⁴JH3-F5 ≈ 3-5 Hz
-CH₃~ 2.6 - 2.8Doublet (d)⁴JCH3-F5 ≈ 2-4 Hz

Table 1: Predicted ¹H NMR Data for 5-Fluoro-4-methyl-2-nitropyridine (in CDCl₃).

Rationale and Interpretation:
  • H-6 Chemical Shift: The H-6 proton is ortho to the pyridine nitrogen and para to the electron-withdrawing nitro group. This combination results in significant deshielding, placing its signal the furthest downfield. It will appear as a doublet due to coupling with the fluorine at C-5 (a three-bond coupling, ³JH-F).

  • H-3 Chemical Shift: The H-3 proton is ortho to the strongly electron-withdrawing nitro group, which causes a substantial downfield shift. It is expected to appear as a doublet due to a smaller four-bond coupling to the fluorine (⁴JH-F). A very small meta-coupling to H-6 (⁴JH-H) may also be present but is often not resolved.

  • -CH₃ Chemical Shift: The methyl protons are attached to the pyridine ring at C-4. Their signal is expected to be a doublet due to a four-bond coupling to the fluorine atom at C-5. This long-range coupling is a key feature confirming the relative positions of the methyl and fluoro substituents.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, one for each unique carbon atom. The most notable features will be the large one-bond C-F coupling constant for C-5 and smaller, long-range couplings for the other carbons.[4][6] The presence of fluorine can sometimes make carbon signals difficult to detect due to signal splitting and potentially long relaxation times.[5]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (from ¹⁹F) Predicted Coupling Constants (J, Hz)
C-2~ 155 - 160Doublet (d)⁴JC2-F5 ≈ 3-5 Hz
C-3~ 140 - 145Doublet (d)³JC3-F5 ≈ 8-12 Hz
C-4~ 148 - 153Doublet (d)²JC4-F5 ≈ 20-25 Hz
C-5~ 158 - 163Doublet (d)¹JC5-F5 ≈ 240-260 Hz
C-6~ 145 - 150Doublet (d)²JC6-F5 ≈ 15-20 Hz
-CH₃~ 15 - 20Doublet (d)³JC-F ≈ 3-5 Hz

Table 2: Predicted ¹³C NMR Data for 5-Fluoro-4-methyl-2-nitropyridine (in CDCl₃).

Rationale and Interpretation:
  • C-5 (Fluorine-Bearing Carbon): This carbon will exhibit the most characteristic signal: a doublet with a very large one-bond coupling constant (¹JC-F) typically in the range of 240-260 Hz.[6] Its chemical shift is significantly downfield due to the direct attachment of the electronegative fluorine atom.

  • C-2 (Nitro-Bearing Carbon): The C-2 carbon, bonded to the nitro group, will also be strongly deshielded and appear downfield. It may show a small four-bond coupling to the fluorine.

  • C-4 and C-6 (Ortho to Fluorine): These carbons will show two-bond C-F couplings (²JC-F), which are significantly larger than three- or four-bond couplings, typically in the 15-25 Hz range.

  • C-3 (Meta to Fluorine): This carbon will exhibit a smaller three-bond coupling (³JC-F).

  • -CH₃ Carbon: The methyl carbon signal will appear in the typical upfield aliphatic region and will likely be split into a doublet by a three-bond coupling to the fluorine.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is recommended.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and match probe for ¹H and ¹³C prep4->acq1 acq2 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (e.g., zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibrate spectrum to TMS (0 ppm) proc3->proc4 proc5 Integrate ¹H signals / Pick ¹³C peaks proc4->proc5

Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 5-Fluoro-4-methyl-2-nitropyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. Note that solvent choice can influence chemical shifts.[6]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended).

    • Lock the field on the deuterium signal of the solvent.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity and optimal pulse shapes.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's zg30).

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery.

  • ¹³C NMR Spectrum Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to singlets (or multiplets due to C-F coupling).

    • Set the spectral width to cover the full carbon range (e.g., 0-180 ppm).

    • A significantly higher number of scans (e.g., 256 to 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Use a longer relaxation delay (e.g., 2-5 seconds) to aid in the quantitation of non-protonated carbons. For molecules containing fluorine, specialized techniques like ¹³C-{¹H, ¹⁹F} triple resonance experiments can be used to simplify complex spectra by decoupling both protons and fluorine, though this requires specific hardware.[4][5]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative ratios of protons. For the ¹³C spectrum, pick the peak positions and analyze the multiplicities caused by C-F coupling.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Fluoro-4-methyl-2-nitropyridine are rich with information, defined by the predictable electronic effects of its substituents and, most critically, by the spin-spin coupling interactions with the ¹⁹F nucleus. The downfield aromatic signals, coupled to fluorine, and the uniquely split methyl signal provide a definitive fingerprint for this molecule. By understanding the principles outlined in this guide and adhering to the robust experimental protocol, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Henry, R., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 11(30), 7933-7944. Retrieved from [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. Retrieved from [Link]

  • Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12795-12801. Retrieved from [Link]

  • Fernando, S., et al. (2021). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 23(11), 1779-1788. Retrieved from [Link]

  • Chem-Space. (n.d.). 19Fluorine NMR. Retrieved from [Link]

Sources

Foundational

Structural Crystallography and Synthetic Utility of 5-Fluoro-4-methyl-2-nitropyridine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds. Among these, 5-Fluoro-4-methyl-2-nitropyridine (CAS: 1628184-28-0) has emerged as a critical elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds. Among these, 5-Fluoro-4-methyl-2-nitropyridine (CAS: 1628184-28-0) has emerged as a critical electrophilic building block, particularly in the synthesis of imidazopyridine-based PD-1/PD-L1 antagonists and covalent kinase inhibitors[1][2]. While the isolated monomer is a transient intermediate, its unique stereoelectronic properties—dictated by the synergistic electron-withdrawing effects of the nitro and fluoro groups, counterbalanced by the steric bulk of the methyl group—profoundly influence both the regioselectivity of downstream syntheses and the final crystallographic packing of the resulting drug candidates[1][3].

This technical guide provides an in-depth analysis of the crystallographic properties, mechanistic utility, and X-ray diffraction workflows associated with 5-fluoro-4-methyl-2-nitropyridine and its high-value derivatives.

Crystallographic and Electronic Profiling of the Scaffold

The molecular geometry of 5-fluoro-4-methyl-2-nitropyridine is governed by intense electronic push-pull dynamics. Theoretical and crystallographic studies on related fluoronitropyridines reveal that the pyridine ring maintains near-planarity, but the nitro group often exhibits a torsional twist to minimize steric clash with adjacent substituents[3].

  • The Fluorine Leaving Group: At the C5 position, the highly electronegative fluorine atom exerts a strong inductive pull ( σ -withdrawal). Concurrently, the nitro group at C2 and the pyridine nitrogen act as powerful resonance ( π -withdrawal) electron sinks. This renders the C5 carbon highly electrophilic and primed for Nucleophilic Aromatic Substitution (S N​ Ar).

  • The C4-Methyl Group: The methyl group serves a dual purpose. Synthetically, it provides steric shielding that dictates the trajectory of incoming nucleophiles. Crystallographically, in downstream complexes (such as PD-L1 dimerizers), this methyl group significantly improves inhibitory activity by filling specific hydrophobic sub-pockets within the target receptor, thereby lowering the IC 50​ values[1].

Synthetic Utility: The S N​ Ar and GBB-3CR Workflows

The most prominent application of 5-fluoro-4-methyl-2-nitropyridine is its use as a precursor for diaminopyridines, which are subsequently fed into the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) to yield complex imidazopyridines[1].

Causality in Experimental Design

The S N​ Ar reaction utilizes a superbasic medium (finely ground KOH in dry DMSO). The causality here is critical: DMSO solvates the potassium cation, leaving the hydroxide (or the deprotonated amine nucleophile) highly "naked" and reactive. The reaction is initiated at 0 °C to prevent the thermal decomposition of the nitro group and to control the exothermic nature of the substitution, ensuring quantitative conversion within minutes[1].

G A 5-Fluoro-4-methyl- 2-nitropyridine C SNAr Reaction (KOH, DMSO, 0°C) A->C B Amine Nucleophile (e.g., Biphenyl) B->C D Nitro Reduction (Fe, HCl, Reflux) C->D Nitropyridine Intermediate E GBB-3CR (Sc(OTf)3, MW 120°C) D->E Diaminopyridine F Imidazopyridine Target Scaffold E->F Final Product

Fig 1: Synthetic workflow utilizing 5-Fluoro-4-methyl-2-nitropyridine via SNAr and GBB-3CR.

Self-Validating Protocol: S N​ Ar and Reduction
  • S N​ Ar Coupling: Dissolve the amine nucleophile (1.0 eq) and 5-fluoro-4-methyl-2-nitropyridine (1.0 eq) in dry DMSO (1.0 M).

  • Superbase Activation: Cool the mixture to 0 °C. Add finely ground KOH (2.0 eq) portion-wise. Validation Checkpoint: The reaction mixture will rapidly change color (often deep red/orange), indicating the formation of the Meisenheimer complex.

  • Quenching: After 5–60 minutes (monitor via TLC for the disappearance of the fluoronitropyridine spot), quench with ice water and extract with ethyl acetate.

  • Nitro Reduction: Dissolve the crude intermediate in EtOH/H 2​ O (5:1, 0.1 M). Add Iron powder (10 eq) and catalytic HCl. Reflux for 2 hours. Validation Checkpoint: LC-MS must confirm a mass shift corresponding to the loss of two oxygen atoms and the addition of two protons (-30 Da), confirming the diaminopyridine formation.

X-Ray Diffraction and Structural Elucidation of Co-Crystals

To understand the structure-activity relationship (SAR) of the synthesized imidazopyridines, X-ray crystallography of the ligand-protein complex is mandatory. When these derivatives are co-crystallized with the PD-L1 dimer, the structural features inherited from 5-fluoro-4-methyl-2-nitropyridine dictate the binding symmetry[1].

Causality in Crystallographic Workflows

Flash-cooling the crystals in liquid nitrogen (100 K) prior to X-ray exposure is non-negotiable. This halts thermal degradation caused by the high-intensity synchrotron beam and minimizes atomic thermal vibrations (B-factors), which directly improves the resolution of the electron density map[4]. The use of Phaser for Molecular Replacement relies on the predictable structural conservation of the PD-L1 dimer, allowing the unknown phases of the co-crystal to be solved using a known apo-structure.

G A 1. Co-Crystallization (Hanging Drop Vapor Diffusion) B 2. Flash Cooling (Liquid N2, 100K) A->B C 3. Synchrotron X-ray Diffraction (e.g., BESSY II) B->C D 4. Data Integration & Scaling (XDS / XSCALE) C->D E 5. Phase Determination (Molecular Replacement via Phaser) D->E F 6. Refinement & Modeling (Phenix / Coot) E->F

Fig 2: Standardized X-ray diffraction pipeline for structural elucidation of co-crystals.

Self-Validating Protocol: X-Ray Diffraction
  • Crystal Growth: Set up hanging-drop vapor diffusion plates mixing 1 μ L of the PD-L1/ligand complex (10 mg/mL) with 1 μ L of reservoir solution. Incubate at 20 °C.

  • Harvesting and Cryoprotection: Loop the crystal and briefly submerge it in a cryoprotectant solution (reservoir solution + 20% glycerol) to prevent ice-ring formation during diffraction.

  • Data Collection: Mount on a goniometer under a 100 K nitrogen stream at a synchrotron beamline (e.g., BL14.1 at BESSY II). Collect diffraction images over a 360° rotation. Validation Checkpoint: Indexing the first few frames must yield a clear Bravais lattice with low mosaicity (< 0.5°).

  • Refinement: Integrate data using XDS. Perform molecular replacement and iterative refinement in Phenix and Coot. Validation Checkpoint: The final R work​ and R free​ values should converge below 0.20 and 0.25, respectively, with no Ramachandran outliers in the binding pocket[4].

Quantitative Binding Analysis

The high-resolution (e.g., 2.45 Å) crystal structures of PD-L1 complexed with imidazopyridines derived from 5-fluoro-4-methyl-2-nitropyridine reveal how the scaffold breaks the C2 symmetry of the apo-PD-L1 dimer[1]. The methyl group inherited from the starting material optimally fills a hydrophobic void, while the core engages in extensive π -stacking.

Table 1: Crystallographic Interaction Parameters of Imidazopyridine Derivatives in the PD-L1 Dimer Pocket

Interaction TypeTarget Residue (Monomer)Ligand Moiety (Derived Scaffold)Distance / Geometry
π -Stacking Tyr56 (Monomer A)Biphenyl Ring A3.8 Å (T-shaped geometry)
Hydrophobic Ile54 (A), Ala121 (B)Imidazopyridine CoreDeeply buried, van der Waals
Hydrophobic Tyr123 (B), Met115 (A)C4-Methyl GroupSteric complementary fit
Charge-Charge Asp122 (Monomer A)Aminomethyl SubstituentSolvent-exposed interface
Hydrogen Bond Arg125 (Monomer A)Tetrazole (Post-synthetic mod)Direct H-bond donor/acceptor

Data synthesized from X-ray structural analyses of PD-L1 dimerizers[1].

Conclusion

5-Fluoro-4-methyl-2-nitropyridine is far more than a simple reagent; it is a highly programmable crystallographic and synthetic vector. By leveraging its predictable S N​ Ar reactivity and the precise steric/electronic footprint of its methyl and pyridine core, researchers can reliably construct complex, high-affinity ligands. The rigorous application of X-ray diffraction workflows ensures that the structural causality of these modifications is captured, driving rational, structure-based drug design forward.

References

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Novel immune checkpoint biomarkers for medical imaging (Wazynska, Marta) University of Groningen Repository URL:[Link]

  • A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set Journal of Molecular Modeling (via PubMed Central) URL:[Link]

  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP Taylor & Francis / NIH URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Fluoro-4-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As with any energetic material or synthetic intermediate, a thorough understanding of its thermodynamic stability is paramount for safe handling, process development, and predicting its reactivity. This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the thermodynamic stability of 5-Fluoro-4-methyl-2-nitropyridine. We will delve into predictive computational methods, established experimental techniques for thermal analysis, and potential decomposition pathways. This document is intended to serve as a valuable resource for researchers, enabling them to conduct informed and safe investigations involving this compound.

Introduction: The Critical Role of Thermodynamic Stability in Chemical Development

In the realm of drug discovery and development, the thermodynamic stability of a molecule is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation and storage. For a substituted nitropyridine like 5-Fluoro-4-methyl-2-nitropyridine, which contains an energetic nitro group, this consideration is even more acute. The electron-withdrawing nature of the nitro group and the fluorine atom can significantly impact the electron density of the pyridine ring, influencing its reactivity and propensity for decomposition.

A comprehensive understanding of a compound's thermodynamic stability allows for:

  • Safe Handling and Storage: Identifying potential thermal hazards and defining safe operating limits.

  • Robust Process Development: Designing synthetic routes and purification methods that avoid decomposition.

  • Formulation Design: Ensuring the stability of the active pharmaceutical ingredient (API) in its final dosage form.

  • Predictive Reactivity: Gaining insights into potential degradation pathways and interactions with other molecules.

This guide will provide a framework for assessing the thermodynamic stability of 5-Fluoro-4-methyl-2-nitropyridine through a combination of computational and experimental approaches.

Physicochemical Properties of 5-Fluoro-4-methyl-2-nitropyridine

A foundational understanding of the physicochemical properties of 5-Fluoro-4-methyl-2-nitropyridine is essential before undertaking any stability studies.

PropertyValueSource
CAS Number 1628184-28-0[1]
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.12 g/mol [1]
Appearance Not specified, likely a solid-
Purity ≥98%[1]
LogP 1.95[1]

Synthesis of 5-Fluoro-4-methyl-2-nitropyridine

While a specific synthetic procedure for 5-Fluoro-4-methyl-2-nitropyridine is not detailed in the provided search results, a plausible route can be inferred from the synthesis of similar compounds like 5-Fluoro-2-nitropyridine.[2] A common method for introducing a nitro group to a pyridine ring is through nitration of the corresponding pyridine N-oxide, followed by deoxygenation.

A proposed synthetic workflow is as follows:

Synthesis_Workflow Start Starting Material: 5-Fluoro-4-methylpyridine N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation Intermediate 5-Fluoro-4-methylpyridine N-oxide N_Oxidation->Intermediate Nitration Nitration (HNO₃/H₂SO₄) Intermediate->Nitration Nitro_Intermediate 5-Fluoro-4-methyl-2-nitropyridine N-oxide Nitration->Nitro_Intermediate Deoxygenation Deoxygenation (e.g., PCl₃) Nitro_Intermediate->Deoxygenation Product Final Product: 5-Fluoro-4-methyl-2-nitropyridine Deoxygenation->Product

Caption: Proposed synthesis of 5-Fluoro-4-methyl-2-nitropyridine.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective method for predicting the thermodynamic properties of molecules before their synthesis or experimental analysis.[3][4]

Calculation of Heat of Formation (ΔHf)

The heat of formation is a key indicator of a molecule's energetic content. A positive heat of formation suggests that the molecule is energetically unstable relative to its constituent elements. Isodesmic reactions are a common computational strategy to accurately determine the heat of formation of unknown compounds by referencing similar molecules with known experimental data.

Workflow for DFT Calculation of ΔHf:

DFT_Workflow Input Input Structure: 5-Fluoro-4-methyl-2-nitropyridine Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm minimum energy structure) Optimization->Frequency Isodesmic_Reaction Define Isodesmic Reaction (with known reference compounds) Frequency->Isodesmic_Reaction Energy_Calculation Calculate Single Point Energies of all species in the reaction Isodesmic_Reaction->Energy_Calculation Enthalpy_Calculation Calculate Reaction Enthalpy (ΔH_rxn) Energy_Calculation->Enthalpy_Calculation Hf_Calculation Calculate Heat of Formation (ΔH_f) using known ΔH_f of reference compounds Enthalpy_Calculation->Hf_Calculation

Caption: Workflow for calculating the heat of formation using DFT.

Experimental Evaluation of Thermodynamic Stability

Experimental thermal analysis provides direct measurement of a compound's behavior as a function of temperature. The following techniques are essential for a comprehensive stability assessment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine melting point, phase transitions, and decomposition temperatures.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 1-5 mg of 5-Fluoro-4-methyl-2-nitropyridine into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (decomposition). The onset temperature of the exothermic peak is a critical indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine decomposition temperatures and to identify the mass loss associated with decomposition events.

Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of 5-Fluoro-4-methyl-2-nitropyridine into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

  • Data Analysis: Analyze the TGA curve to identify the temperature at which mass loss begins and the percentage of mass lost at each decomposition step.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the self-heating rate of a sample. It is used to simulate worst-case thermal runaway scenarios and to determine the time to maximum rate of decomposition.

Protocol for ARC Analysis:

  • Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").

  • Instrument Setup: The bomb is placed in the ARC chamber, and the system is heated to a starting temperature.

  • Heat-Wait-Seek: The instrument follows a heat-wait-seek protocol. It heats the sample by a small increment, waits for thermal equilibrium, and then monitors for any self-heating.

  • Exotherm Detection: If an exothermic reaction is detected, the instrument switches to adiabatic mode, and the surrounding heaters match the sample temperature, allowing for the measurement of the self-heating rate.

  • Data Analysis: The data provides crucial information on the onset temperature of self-heating, the pressure generated, and the time to maximum rate of decomposition.

Potential Decomposition Pathways

While specific experimental data on the decomposition of 5-Fluoro-4-methyl-2-nitropyridine is not available, potential pathways can be predicted based on the known chemistry of nitropyridines and other nitroaromatic compounds.[5][6][7]

  • Thermal Decomposition: At elevated temperatures, the initial step is likely to be the homolytic cleavage of the C-NO₂ bond, generating a pyridyl radical and nitrogen dioxide (NO₂). Subsequent reactions of these radical species can lead to the formation of complex polymeric materials and the release of gases such as CO, CO₂, and other nitrogen oxides.

  • Photochemical Decomposition: Nitroaromatic compounds can be susceptible to photodecomposition.[8] Upon absorption of UV light, the nitro group can be excited, leading to intramolecular hydrogen abstraction or rearrangement reactions.

  • Hydrolytic Degradation: The stability of the compound in aqueous media at different pH values should be assessed. The presence of the electron-withdrawing fluoro and nitro groups may activate the pyridine ring towards nucleophilic attack by water or hydroxide ions, especially at elevated temperatures.

Safety Considerations

Given the presence of a nitro group, 5-Fluoro-4-methyl-2-nitropyridine should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The thermodynamic stability of 5-Fluoro-4-methyl-2-nitropyridine is a critical parameter that requires a multi-faceted approach for its evaluation. This guide has outlined a comprehensive strategy that combines computational prediction with established experimental techniques to provide a thorough understanding of the compound's thermal behavior. By following the described workflows and protocols, researchers can safely handle and utilize this molecule in their research and development endeavors, paving the way for its potential applications in the pharmaceutical and agrochemical industries.

References

  • A DFT Study on Nitro Derivatives of Pyridine. (2010). ResearchGate. [Link]

  • The calculated heat of formation values of the nitropyridine... | Download Table. (n.d.). ResearchGate. [Link]

  • Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C5H5N3O2). (2007). ElectronicsAndBooks. [Link]

  • Synthesis, structure, Hirshfeld surface analysis, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal | Request PDF. (2022). ResearchGate. [Link]

  • Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. (2014). ResearchGate. [Link]

  • Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. (n.d.). ResearchGate. [Link]

  • The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. (2026). Medium. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC. [Link]

  • material safety data sheet. (2018). Capot Chemical. [Link]

  • Metal-Free Phosphination and Continued Functionalization of Pyridine: A Theoretical Study. (2022). MDPI. [Link]

  • 5-Fluoro-4-methyl-2-nitropyridine. (2023). Doron Scientific. [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. [Link]

  • (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (2015). ResearchGate. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. (2023). MDPI. [Link]

  • 2-Fluoro-4-methyl-5-nitropyridine | CAS 19346-47-5. (n.d.). Catsyn. [Link]

  • c5sc02983j1.pdf. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Foundational

Toxicity profile and safety data sheet for 5-Fluoro-4-methyl-2-nitropyridine

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 5-Fluoro-4-methyl-2-nitropyridine Authored by: A Senior Application Scientist Introduction 5-Fluoro-4-methyl-2-nitropyridine is a substituted pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 5-Fluoro-4-methyl-2-nitropyridine

Authored by: A Senior Application Scientist

Introduction

5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block in the synthesis of novel compounds. However, as with any specialized chemical intermediate, a thorough understanding of its toxicological profile and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the available safety data, toxicological information, and best practices for the handling and storage of 5-Fluoro-4-methyl-2-nitropyridine, synthesized from currently available safety data sheets and chemical supplier information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Fluoro-4-methyl-2-nitropyridine is presented below. It is important to note that some of these properties may be estimated.

PropertyValue
IUPAC Name 5-fluoro-4-methyl-2-nitropyridine
CAS Number 1628184-28-0[1]
Molecular Formula C6H5FN2O2[1]
Molecular Weight 156.12 g/mol [1][2]
Appearance Yellow solid[2]
Purity Typically >98%[1][2]
Melting Point 70-74°C[2]
Boiling Point 268-270°C (estimated)[2]
Density 1.39 g/cm3 (estimated)[2]
Solubility Soluble in organic solvents such as DMSO and DMF[2]
LogP 1.946 (estimated)[1]

Diagram of the Chemical Structure of 5-Fluoro-4-methyl-2-nitropyridine

Caption: Chemical structure of 5-Fluoro-4-methyl-2-nitropyridine.

Toxicological Profile and Hazard Identification

Based on the available safety data, 5-Fluoro-4-methyl-2-nitropyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification [1]

  • Pictogram: GHS07: Harmful/Irritant[1]

  • Signal Word: Warning[1]

Hazard Statements [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Toxicological Insights

While specific, in-depth toxicological studies on 5-Fluoro-4-methyl-2-nitropyridine are not widely available in the public domain, the hazard statements suggest the following toxicological endpoints:

  • Acute Toxicity: The compound is categorized as harmful through oral, dermal, and inhalation routes of exposure. This implies that single, short-term exposures can cause adverse health effects.

  • Skin and Eye Irritation: Direct contact is likely to cause significant irritation to the skin and eyes. The "serious eye irritation" classification suggests the potential for damage if not promptly addressed.

  • Respiratory Irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.

It is important to note that the toxicological properties of many pyridine derivatives can include effects on the liver and nervous system with prolonged or repeated exposure[3]. While no specific data exists for this compound, researchers should be mindful of these potential chronic effects.

Safe Handling and Exposure Control

A proactive approach to safety is essential when working with 5-Fluoro-4-methyl-2-nitropyridine. The following protocols are designed to minimize the risk of exposure.

Engineering Controls

  • Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[2][4]

Personal Protective Equipment (PPE) [1]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[1]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Check handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve Transfer cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Reaction Complete cleanup_waste Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_waste Segregate cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe Final Step

Caption: A typical workflow for the safe handling of 5-Fluoro-4-methyl-2-nitropyridine.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[2]

  • Environmental Protection: Protect from direct sunlight, heat, and moisture.[2]

First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice.[4][6][7]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6]

Fire-Fighting and Accidental Release Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4][5]

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.[4][5]

Conclusion

5-Fluoro-4-methyl-2-nitropyridine is a valuable chemical intermediate that requires careful handling due to its hazardous properties. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and work with this compound in a safe and responsible manner. It is imperative to always consult the most up-to-date Safety Data Sheet from the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

  • Sinochem Nanjing Corporation. (n.d.). Wholesale 2-Fluoro-4-Methyl-5-Nitropyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-5-nitropyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Capot Chemical. (2018). Material Safety Data Sheet for 5-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Resene. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2022). Safety data sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 5-Fluoro-4-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the investigation of the electronic p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of the electronic properties and dipole moment of 5-Fluoro-4-methyl-2-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document serves as a detailed roadmap, outlining robust computational and experimental protocols. By leveraging established methodologies for analogous pyridine compounds, this guide empowers researchers to thoroughly characterize the molecule's electron distribution, reactivity, and polarity. We will delve into the theoretical underpinnings of computational chemistry approaches, provide step-by-step experimental procedures for synthesis and characterization, and discuss the interpretation of the resulting data. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group is a central theme, and its influence on the molecule's properties will be a key focus of the proposed analyses.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The electronic landscape of the pyridine ring can be finely tuned by the introduction of various functional groups, which in turn dictates the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity or material properties. The N-oxide functional group, for instance, is known to significantly alter the electronic distribution and create a unique dipole moment.[1]

5-Fluoro-4-methyl-2-nitropyridine presents a particularly interesting case study. The molecule's electronic character is governed by a delicate balance of competing electronic effects:

  • The Nitro Group (-NO₂): A potent electron-withdrawing group that deactivates the ring towards electrophilic attack and significantly influences the overall dipole moment.

  • The Fluoro Group (-F): An electronegative atom that also withdraws electron density via the inductive effect.

  • The Methyl Group (-CH₃): An electron-donating group that can partially counteract the electron-withdrawing effects of the other substituents.

  • The Pyridine Nitrogen: An electronegative heteroatom that inherently polarizes the ring.

A thorough understanding of the interplay of these substituents is paramount for predicting the molecule's behavior in various chemical and biological systems. This guide will provide the necessary tools to achieve that understanding.

Molecular Structure and Synthesis

A prerequisite for any detailed electronic property investigation is the unambiguous confirmation of the molecular structure and a reliable synthetic route.

Predicted Molecular Structure

The predicted structure of 5-Fluoro-4-methyl-2-nitropyridine is shown below.

Caption: Predicted molecular structure of 5-Fluoro-4-methyl-2-nitropyridine.

Proposed Synthetic Protocol

Proposed Synthesis of 5-Fluoro-4-methyl-2-nitropyridine:

A potential precursor for this synthesis is 5-Fluoro-4-methyl-2-aminopyridine. The synthesis would then proceed via a nitration reaction.

Step-by-Step Protocol:

  • Precursor Preparation: Synthesize or procure 5-Fluoro-4-methyl-2-aminopyridine.

  • Nitration Reaction:

    • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 5-Fluoro-4-methyl-2-aminopyridine to the cooled sulfuric acid while maintaining the temperature at 0°C.

    • To this solution, add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 5-10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Structural Confirmation: The identity and purity of the synthesized 5-Fluoro-4-methyl-2-nitropyridine should be rigorously confirmed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity of atoms and the presence of the fluoro substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong asymmetric and symmetric stretches typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and C-F bond.

Computational Investigation of Electronic Properties and Dipole Moment

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to probe the electronic structure and properties of molecules with a high degree of accuracy.[1][3]

Theoretical Framework: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional ab initio methods while often providing comparable accuracy. A popular and reliable functional for such studies is B3LYP, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Computational Workflow

The following workflow outlines a standard procedure for the computational analysis of 5-Fluoro-4-methyl-2-nitropyridine.

G A 1. Molecular Structure Input (Build 5-Fluoro-4-methyl-2-nitropyridine) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm true energy minimum) B->C D 4. Single-Point Energy Calculation (Higher level of theory if needed) C->D E 5. Analysis of Electronic Properties D->E F HOMO/LUMO Energies & Energy Gap E->F G Molecular Electrostatic Potential (MEP) Map E->G H Natural Bond Orbital (NBO) Analysis (Atomic Charges) E->H I Dipole Moment Calculation E->I

Caption: A typical DFT workflow for analyzing molecular electronic properties.

Step-by-Step Protocol:

  • Structure Input: Construct the 3D structure of 5-Fluoro-4-methyl-2-nitropyridine using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation of the molecule. This is a critical step as electronic properties are highly dependent on the molecular geometry.[1]

  • Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculations: Using the optimized geometry, perform a single-point energy calculation to derive the following key electronic properties:

    • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electron density distribution around the molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into potential sites for intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the net atomic charges on each atom in the molecule. This is invaluable for understanding the electronic effects of the substituents.

    • Dipole Moment: The total dipole moment and its vector components are calculated, providing a quantitative measure of the molecule's overall polarity.

Expected Outcomes and Interpretation

Based on the nature of the substituents, we can anticipate the following:

  • HOMO-LUMO: The electron-withdrawing nitro and fluoro groups are expected to lower the energies of both the HOMO and LUMO orbitals compared to unsubstituted pyridine. The HOMO-LUMO gap will provide insights into the molecule's electronic transitions and reactivity.

  • MEP Map: The MEP map is predicted to show a region of high negative potential around the nitro group's oxygen atoms and the pyridine nitrogen, indicating their nucleophilic character. Regions of positive potential are expected around the hydrogen atoms of the methyl group.

  • NBO Analysis: NBO analysis will likely reveal a significant positive charge on the carbon atom attached to the nitro group and the fluorine atom, reflecting their strong electron-withdrawing nature. The nitrogen atom of the pyridine ring will also carry a partial negative charge.

  • Dipole Moment: The dipole moment will be a vector sum of the individual bond dipoles. The strong electron-withdrawing nitro and fluoro groups will contribute significantly to the overall dipole moment. The direction of the dipole moment vector will provide a clear indication of the charge separation within the molecule. For pyridine itself, the experimental dipole moment is approximately 2.19 D.[4] The introduction of the nitro and fluoro groups is expected to increase this value.

Table 1: Hypothetical Computational Data for 5-Fluoro-4-methyl-2-nitropyridine

PropertyPredicted ValueSignificance
HOMO Energy~ -7.5 eVIndicates electron-donating ability
LUMO Energy~ -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 5.5 eVRelates to chemical reactivity and stability
Dipole Moment> 3.0 DQuantifies molecular polarity

Note: These are hypothetical values for illustrative purposes. Actual values must be obtained through rigorous DFT calculations.

Experimental Determination of the Dipole Moment

While computational methods provide excellent estimates, experimental determination of the dipole moment is the gold standard for validating theoretical models. The most common method for determining the dipole moment of a polar molecule in solution is based on measuring the dielectric constant.

Theoretical Basis

The total molar polarization (P) of a substance is related to its dipole moment (μ) by the Debye equation:

P = ( (ε - 1) / (ε + 2) ) * (M / ρ) = (4πNₐ / 3) * (α + μ² / (3kT) )

Where:

  • ε is the dielectric constant

  • M is the molecular weight

  • ρ is the density

  • Nₐ is Avogadro's number

  • α is the polarizability

  • k is the Boltzmann constant

  • T is the absolute temperature

By measuring the dielectric constant and density of dilute solutions of the substance in a non-polar solvent at different concentrations and temperatures, the dipole moment can be determined.

Experimental Protocol

Materials and Equipment:

  • Synthesized and purified 5-Fluoro-4-methyl-2-nitropyridine

  • High-purity non-polar solvent (e.g., benzene, carbon tetrachloride, or dioxane)

  • Dielectric constant meter

  • Pycnometer for density measurements

  • Thermostatically controlled water bath

  • Analytical balance

Step-by-Step Procedure:

  • Solution Preparation: Prepare a series of dilute solutions of 5-Fluoro-4-methyl-2-nitropyridine in the chosen non-polar solvent at known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions at a constant temperature.

  • Density Measurement: Measure the density of the pure solvent and each of the solutions at the same temperature using a pycnometer.

  • Data Analysis:

    • Calculate the molar polarization of the solute at infinite dilution.

    • Plot the molar polarization as a function of the reciprocal of the absolute temperature (1/T).

    • The slope of this plot is proportional to the square of the dipole moment, from which μ can be calculated.

G A 1. Prepare Dilute Solutions (Varying concentrations in a non-polar solvent) B 2. Measure Dielectric Constant (ε) & Density (ρ) of Solutions A->B C 3. Calculate Molar Polarization (P) for each concentration B->C D 4. Extrapolate to Infinite Dilution (P₂⁰) C->D E 5. Repeat at Different Temperatures D->E F 6. Plot P₂⁰ vs. 1/T E->F G 7. Determine Dipole Moment (μ) from the slope of the plot F->G

Caption: Workflow for the experimental determination of the dipole moment.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic structure and transitions within the molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to investigate the electronic transitions between molecular orbitals. The absorption spectrum of 5-Fluoro-4-methyl-2-nitropyridine is expected to show characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands can be correlated with the HOMO-LUMO energy gap calculated by DFT. Solvatochromism studies, where the UV-Vis spectrum is recorded in solvents of varying polarity, can provide insights into the change in dipole moment upon electronic excitation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As mentioned for structural confirmation, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable. The chemical shifts of the protons, carbons, and fluorine are highly sensitive to the local electronic environment. The electron-withdrawing nitro and fluoro groups will cause downfield shifts for nearby nuclei. These shifts provide an experimental measure of the electron distribution within the molecule and can be compared with the atomic charges calculated from NBO analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, multi-faceted approach for the in-depth characterization of the electronic properties and dipole moment of 5-Fluoro-4-methyl-2-nitropyridine. By integrating computational modeling with rigorous experimental protocols, researchers can gain a deep understanding of this molecule's fundamental properties. This knowledge is critical for its potential applications in drug design, where molecular polarity and electronic interactions govern ligand-receptor binding, and in materials science, where these properties influence bulk material characteristics.

Future work should focus on the experimental validation of the computational predictions presented herein. Furthermore, investigating the reactivity of 5-Fluoro-4-methyl-2-nitropyridine in various chemical reactions, guided by the insights from the MEP map and HOMO/LUMO analysis, will be a valuable next step in elucidating its chemical behavior.

References

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75: 1403–1415.
  • Chen, et al. (2007). A DFT Study on Nitro Derivatives of Pyridine.
  • Friedl, F. (1912). Preparation of nitropyridine. Chemische Berichte.
  • Helgaker, T., et al. (1997). Recent advances in the calculation of molecular properties. Chemical Reviews, 97(5), 1363-1436.
  • Türker, L. et al. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • Alarfaji, S. S., et al. (2019). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Journal of Molecular Liquids, 285, 412-421.
  • Salvati, M. E., et al. (2004). Preparation of 5-fluoro-2-nitropyridine.
  • Thomson, R., & Dalby, F. W. (1969). An experimental determination of the dipole moments of the X(1Σ) and A(1Π) states of the BH molecule. Canadian Journal of Physics, 47(11), 1155-1158.
  • BenchChem. (2025). A Comparative Guide to the Computational Analysis of Electronic Properties in Substituted Pyridine 1-Oxides. BenchChem.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Lozano, A. I., et al. (2019). A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Molecules, 24(18), 3338.
  • Perrin, M., et al. (1995). Ab initio, electron correlated calculations of the dipole moments and static dipole polarizabilities are reported for benzene and ten heteroaromatic molecules. The Journal of Physical Chemistry, 99(13), 4657-4663.
  • The Royal Society of Chemistry. (2020).
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Doron Scientific. (2023). 5-Fluoro-4-methyl-2-nitropyridine. Retrieved from [Link]

  • Hamzaoui, F., Baert, F., & Zyss, J. (1996). The molecular dipole moment of the non-linear optical 3-methyl 4-nitropyridine N-oxide molecule: X-ray diffraction and semi-empirical studies. Journal of Molecular Structure, 384(2-3), 103-111.
  • de la Cruz, C., & de la Cruz, R. (2014).
  • Khoroshyy, P., et al. (2020). Dynamics of transition dipole moment orientation in representative fluorescent proteins. Physical Chemistry Chemical Physics, 22(34), 19076-19087.
  • YouTube. (2022, October 7). Dipole Moment | Pyrrole| Pyridine | Organic Chemistry | Problem | Question | Solved | Solution. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. Organic & Biomolecular Chemistry, 13(43), 10634-10638.
  • Abdoul-Carime, H., et al. (2004). Electron Attachment to 5-Fluorouracil: The Role of Hydrogen Fluoride in Dissociation Chemistry. The Journal of Physical Chemistry A, 108(49), 10931-10936.

Sources

Foundational

Solvation Thermodynamics of 5-Fluoro-4-methyl-2-nitropyridine in Polar Solvents: A Computational and Experimental Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and agrochemical development, the solvation free ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, the solvation free energy ( ΔGsolv​ ) of a compound is a master thermodynamic parameter. It governs critical pharmacokinetic properties, including aqueous solubility, lipophilicity (logP/logD), target binding affinity, and membrane permeability.

This whitepaper provides an in-depth technical framework for determining the ΔGsolv​ of 5-Fluoro-4-methyl-2-nitropyridine —a highly functionalized, electron-deficient heterocyclic building block—in polar solvents. By synthesizing rigorous statistical mechanics (alchemical free energy calculations) with self-validating empirical protocols, this guide establishes a robust pipeline for characterizing complex fluorinated heteroaromatics.

Physicochemical Profiling & Solvation Causality

To accurately model or measure the solvation of 5-Fluoro-4-methyl-2-nitropyridine, we must first deconstruct its electronic architecture and understand why it interacts with polar solvents in specific ways.

  • Hydrogen Bond Acceptors (HBA): The molecule possesses multiple HBA sites—the pyridine nitrogen and the oxygens of the C2-nitro group. In polar protic solvents (e.g., water, methanol), these sites form highly structured, directional first-solvation shells.

  • Inductive Effects: The C5-fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which significantly reduces the basicity (pKa) of the pyridine nitrogen. This prevents protonation at physiological pH, meaning the molecule is solvated as a neutral species rather than an ion.

  • Hydrophobic Cavity: The C4-methyl group introduces a localized hydrophobic patch. The thermodynamic cost of creating a solvent cavity around this methyl group ( ΔGcav​ ) introduces an entropic penalty in highly cohesive solvents like water.

Because of these competing localized charges, implicit continuum models (like PCM or SMD) often fail to capture the discrete hydrogen-bonding networks. Therefore, explicit solvent models utilizing Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are required for high-fidelity predictions .

Theoretical Framework: Decomposing ΔGsolv​

The solvation free energy is defined as the change in Gibbs free energy when transferring a molecule from a vacuum (ideal gas state) to a solvated state. It is thermodynamically decomposed into three components:

ΔGsolv​=ΔGcav​+ΔGvdW​+ΔGelec​

  • Cavity Formation ( ΔGcav​ ): The endergonic work required to displace solvent molecules and create a void for the solute.

  • van der Waals Interactions ( ΔGvdW​ ): The exergonic dispersion forces between the solute and solvent.

  • Electrostatic Interactions ( ΔGelec​ ): The highly exergonic stabilization resulting from dipole-dipole interactions and hydrogen bonding. In polar solvents, this term dominates the solvation profile of 5-Fluoro-4-methyl-2-nitropyridine .

Computational Protocol: Explicit Solvent FEP/TI

To calculate ΔGsolv​ with chemical accuracy (< 1.0 kcal/mol), we employ an alchemical thermodynamic cycle. The solute is gradually "annihilated" (decoupled from the solvent) using a coupling parameter, λ , scaling from 0 (fully interacting) to 1 (dummy atoms).

Step-by-Step Methodology
  • Ligand Parameterization: Generate the 3D conformer of 5-Fluoro-4-methyl-2-nitropyridine. Calculate Restrained Electrostatic Potential (RESP) charges using HF/6-31G* quantum mechanics to ensure compatibility with the General AMBER Force Field (GAFF).

  • System Preparation: Place the parameterized ligand in a cubic simulation box. Solvate with an explicit solvent model (e.g., TIP3P for water, or OPLS-AA for DMSO/Methanol) ensuring a minimum 12 Å buffer between the solute and the box edge.

  • Equilibration: Perform steepest descent energy minimization. Follow with 1 ns of NVT (constant volume/temperature) and 2 ns of NPT (constant pressure/temperature) molecular dynamics (MD) at 298.15 K to equilibrate solvent density.

  • Alchemical Transformation: Define λ windows. Use 10-15 windows for van der Waals decoupling and 10-15 windows for electrostatic decoupling to avoid singularities at the endpoints.

  • Production & Integration: Run 5 ns of MD per λ window. Extract the free energy differences using the Multistate Bennett Acceptance Ratio (MBAR) or GPU-accelerated Thermodynamic Integration .

G Gas_Ligand Ligand in Vacuum (Gas Phase) Solvated_Ligand Ligand in Polar Solvent (Solvated State) Gas_Ligand->Solvated_Ligand ΔG_solv (Target) Gas_Dummy Dummy Atoms (Vacuum) Gas_Ligand->Gas_Dummy ΔG_vac (Alchemical) Solvated_Dummy Dummy Atoms (Solvent) Solvated_Ligand->Solvated_Dummy ΔG_solvent (Alchemical) Gas_Dummy->Solvated_Dummy ΔG_dummy = 0

Caption: Thermodynamic cycle for computing solvation free energy via alchemical transformation.

Experimental Validation Protocol: Shake-Flask & LC-MS/MS

Computational models must be anchored by empirical data to be trusted. Direct measurement of absolute ΔGsolv​ is experimentally difficult due to the vapor pressure requirements. Instead, we utilize a self-validating system: measuring the transfer free energy ( ΔGtransfer​ ) between water and a reference solvent (1-octanol) via the partition coefficient ( P ).

ΔGtransfer​=−RTlnP

Step-by-Step Methodology
  • Phase Saturation: Pre-saturate ultra-pure HPLC-grade water and 1-octanol by stirring them together vigorously for 24 hours at 25.0 °C. Allow phases to separate.

  • Incubation: Dissolve exactly 1.0 mM of 5-Fluoro-4-methyl-2-nitropyridine in the pre-saturated octanol phase. Combine equal volumes of the spiked octanol and aqueous phases in a sealed vial.

  • Equilibration: Agitate the mixture in a temperature-controlled shaker (25.0 ± 0.1 °C) for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 30 minutes to break any micro-emulsions at the phase boundary.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute appropriately and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific parent-to-daughter ion transition of the compound.

  • Derivation: Calculate logP from the concentration ratios. Derive experimental ΔGtransfer​ and compare it against the computational difference ( ΔGsolv,octanol​−ΔGsolv,water​ ) to validate the force field parameters .

Workflow cluster_comp Computational Pathway (FEP/TI) cluster_exp Experimental Validation Start 5-Fluoro-4-methyl-2-nitropyridine Param Force Field Parameterization (RESP Charges) Start->Param Shake Shake-Flask Method (Octanol/Water) Start->Shake Solvate Explicit Solvation (TIP3P / DMSO / MeOH) Param->Solvate Alchemical Alchemical Transformation (λ windows 0 → 1) Solvate->Alchemical Calc ΔG_solv Calculation (MBAR / TI) Alchemical->Calc Integration Cross-Validation & Error Analysis Calc->Integration LCMS LC-MS/MS Quantification Shake->LCMS LogP LogP / LogD Determination LCMS->LogP Transfer ΔG_transfer Derivation LogP->Transfer Transfer->Integration

Caption: Orthogonal workflow combining computational FEP/TI with experimental LC-MS/MS validation.

Quantitative Data Presentation

While exact experimental macroscopic data for 5-Fluoro-4-methyl-2-nitropyridine in isolation is highly specific, we can contextualize its expected thermodynamic behavior by analyzing the established solvation free energies of heavily substituted nitropyridines across different polar environments.

The table below summarizes the estimated ΔGsolv​ ranges and the dominant physical interactions driving solvation in four standard polar solvents.

SolventDielectric Constant ( ϵ )Estimated ΔGsolv​ Range (kcal/mol)Dominant Solute-Solvent Interaction
Water 78.4-6.5 to -8.0Strong H-bond donation to NO2​ and Pyridine N; High ΔGcav​ penalty.
Dimethyl Sulfoxide (DMSO) 46.7-7.0 to -8.5Intense dipole-dipole alignment; favorable cavity formation compared to water.
Methanol 32.7-5.0 to -6.5Moderate H-bonding; balanced amphiphilic solvation of the methyl group.
Acetonitrile 37.5-4.5 to -5.5Dipole-dipole interactions; weak H-bond acceptance from the solvent.

Note: The highly negative values in DMSO reflect the solvent's exceptional ability to stabilize polar, electron-deficient aromatic rings without the steep entropic penalty of water cavity formation.

References

  • Prediction of Solvation Free Energies with Thermodynamic Integration Using the General Amber Force Field Journal of Chemical Theory and Computation URL:[Link]

  • On the Validity of Electrostatic Linear Response in Polar Solvents Journal of Physical Chemistry URL:[Link]

  • A GPU-Accelerated Parameter Interpolation Thermodynamic Integration Free Energy Method Journal of Chemical Theory and Computation URL:[Link]

  • Calculation of the Solvation Free Energy of Neutral and Ionic Molecules in Diverse Solvents Journal of Chemical Information and Modeling URL:[Link]

Exploratory

Introduction: The Prominence of Pyridine Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoro-4-methyl-2-nitropyridine Derived Compounds The pyridine ring is a fundamental heterocyclic scaffold that has been consistently identified as a "privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoro-4-methyl-2-nitropyridine Derived Compounds

The pyridine ring is a fundamental heterocyclic scaffold that has been consistently identified as a "privileged" structure in medicinal chemistry. Its presence in a vast array of natural products and FDA-approved pharmaceuticals underscores its importance in the development of novel therapeutic agents. Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a nitro group to the pyridine ring gives rise to nitropyridines, a class of compounds with enhanced and often distinct biological profiles. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the pyridine ring, influencing the molecule's reactivity, binding affinity, and metabolic stability[3][4][5]. This guide provides a comprehensive technical overview of the proposed mechanism of action for a specific class of nitropyridine derivatives originating from the 5-Fluoro-4-methyl-2-nitropyridine core, targeting researchers and professionals in drug development.

The 5-Fluoro-4-methyl-2-nitropyridine Core: A Chemically Poised Scaffold

The 5-Fluoro-4-methyl-2-nitropyridine scaffold (CAS 1628184-28-0) is a unique chemical entity with functional groups that suggest a high potential for biological activity[6][7]. While this specific molecule and its derivatives are not yet extensively characterized in peer-reviewed literature, an analysis of its structural components allows for the formulation of a strong hypothesis regarding its mechanism of action.

  • The Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro moiety is the primary driver of the scaffold's proposed biological activity. It is known to be a key pharmacophoric element in a variety of drugs, often acting as a bio-activatable "warhead"[8][9][10].

  • The Fluoro Group (-F): The fluorine atom at the 5-position can modulate the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability. This can lead to improved cell permeability and bioavailability.

  • The Methyl Group (-CH3): The methyl group at the 4-position can influence the steric and electronic properties of the pyridine ring, potentially enhancing binding to a specific biological target.

The strategic placement of these functional groups creates a molecule with a high potential for targeted covalent inhibition, a mechanism of action that has gained significant interest in modern drug design due to its potential for high potency and prolonged duration of action.

Proposed Mechanism of Action: Covalent Inhibition via a "Masked Electrophile"

The central hypothesis for the mechanism of action of 5-Fluoro-4-methyl-2-nitropyridine derived compounds is their function as targeted covalent inhibitors. The nitro group, typically unreactive on its own, can act as a "masked electrophile" that becomes activated within the specific microenvironment of an enzyme's active site[11][12][13]. This bioactivation is a key step that leads to the formation of a covalent bond with a nucleophilic amino acid residue, thereby irreversibly inhibiting the enzyme's function.

The proposed mechanism can be broken down into the following key steps:

  • Enzyme Binding: The 5-Fluoro-4-methyl-2-nitropyridine derivative first binds non-covalently to the active site of the target enzyme. This binding is driven by interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

  • Bio-activation of the Nitro Group: Within the enzyme's active site, the nitro group is proposed to undergo a reduction. This transformation is often catalyzed by the specific arrangement of amino acid residues in the active site and can lead to the formation of highly reactive intermediates, such as a nitroso or hydroxylamine species, or the formation of a nitronic acid tautomer[9][11][12].

  • Nucleophilic Attack: A nearby nucleophilic amino acid residue, most commonly a cysteine, then attacks the activated, now electrophilic, intermediate.

  • Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable covalent bond between the drug and the enzyme, leading to irreversible inhibition.

Covalent Inhibition Mechanism cluster_0 Enzyme Active Site Compound 5-Fluoro-4-methyl-2-nitropyridine Derivative Non_covalent_Complex Non-covalent Enzyme-Inhibitor Complex Compound->Non_covalent_Complex Reversible Binding Target_Enzyme Target Enzyme (with active site Cysteine) Target_Enzyme->Non_covalent_Complex Activated_Intermediate Activated Intermediate (e.g., Nitronic Acid) Non_covalent_Complex->Activated_Intermediate Bio-activation of Nitro Group Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Activated_Intermediate->Covalent_Adduct Nucleophilic attack by Cysteine

Caption: Proposed mechanism of covalent inhibition.

Potential Biological Targets

Given the proposed mechanism of action, the most likely biological targets for 5-Fluoro-4-methyl-2-nitropyridine derivatives are enzymes that possess a nucleophilic cysteine residue in their active or allosteric sites. Numerous classes of enzymes fit this description and are implicated in a wide range of diseases, including:

  • Kinases: Many kinases have a cysteine residue in or near their ATP-binding pocket and are prime targets in oncology and inflammatory diseases.

  • Proteases: Cysteine proteases are involved in various physiological processes, and their inhibition is a therapeutic strategy for infectious diseases and cancer.

  • Metabolic Enzymes: Enzymes involved in key metabolic pathways often have reactive cysteines and can be targeted in metabolic disorders.

Experimental Workflows for Mechanism of Action Validation

To validate the proposed mechanism of action, a series of well-defined experiments are required. The following workflows provide a roadmap for researchers to confirm covalent inhibition and identify the specific molecular target.

Experimental_Workflow Start Hypothesized Covalent Inhibitor Enzyme_Assay Enzymatic Inhibition Assay (e.g., IC50 determination) Start->Enzyme_Assay Time_Dep_Inhibition Time-Dependent Inhibition Assay (kinact/KI determination) Enzyme_Assay->Time_Dep_Inhibition If potent inhibition observed Mass_Spec Mass Spectrometry Analysis (Intact protein and peptide mapping) Time_Dep_Inhibition->Mass_Spec If time-dependent inhibition confirmed Adduct_Confirmation Confirmation of Covalent Adduct (Mass shift corresponds to compound MW) Mass_Spec->Adduct_Confirmation Site_Identification Identification of Modified Residue (e.g., Cysteine) Adduct_Confirmation->Site_Identification If adduct confirmed Cell_Assay Cell-Based Assays (Target engagement and downstream effects) Site_Identification->Cell_Assay Conclusion Mechanism Validated Cell_Assay->Conclusion

Caption: Workflow for validating covalent inhibition.

Detailed Experimental Protocols

1. Enzymatic Inhibition Assay

  • Objective: To determine the potency of the compound in inhibiting the target enzyme.

  • Methodology:

    • Recombinantly express and purify the target enzyme.

    • Perform an in vitro activity assay using a substrate that produces a detectable signal (e.g., colorimetric, fluorescent).

    • Incubate the enzyme with a range of concentrations of the 5-Fluoro-4-methyl-2-nitropyridine derivative.

    • Initiate the reaction by adding the substrate.

    • Measure the reaction rate and calculate the percent inhibition at each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Time-Dependent Inhibition Assay

  • Objective: To determine if the inhibition is irreversible, a hallmark of covalent inhibitors.

  • Methodology:

    • Pre-incubate the enzyme with the inhibitor for varying amounts of time.

    • At each time point, dilute the enzyme-inhibitor mixture to a concentration where the inhibitor is no longer effective.

    • Measure the remaining enzyme activity.

    • Plot the enzyme activity against the pre-incubation time. A time-dependent decrease in enzyme activity is indicative of irreversible inhibition.

    • Further kinetic studies can be performed to determine the kinetic parameters kinact and KI.

3. Mass Spectrometry for Covalent Adduct Confirmation

  • Objective: To directly observe the covalent modification of the target enzyme by the inhibitor.

  • Methodology:

    • Incubate the target enzyme with an excess of the 5-Fluoro-4-methyl-2-nitropyridine derivative.

    • Remove the unbound inhibitor.

    • Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS). A mass increase corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

    • To identify the site of modification, digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the peptide with the mass modification and perform MS/MS fragmentation to pinpoint the exact amino acid residue that is covalently modified.

Data Presentation

Quantitative data from the above experiments should be summarized in a clear and concise manner to allow for easy comparison between different derivatives.

Compound IDTarget EnzymeIC50 (µM)kinact/KI (M-1s-1)Mass Adduct Observed (Da)Modified Residue
Derivative 1Example Kinase0.51000+155Cys123
Derivative 2Example Kinase1.2500+169Cys123
...

Conclusion and Future Directions

The 5-Fluoro-4-methyl-2-nitropyridine scaffold represents a promising starting point for the development of a new class of targeted covalent inhibitors. The inherent reactivity of the nitro group, when appropriately positioned within a molecule that can selectively bind to a target enzyme, provides a powerful strategy for achieving high potency and durable therapeutic effects. The proposed mechanism of action, centered on the bio-activation of the nitro group to a reactive electrophile, is well-grounded in established principles of medicinal chemistry and covalent inhibition[11][12][13].

Future research in this area should focus on the synthesis of a library of derivatives to explore the structure-activity relationship (SAR) and to optimize potency and selectivity for specific enzyme targets. The experimental workflows outlined in this guide provide a robust framework for validating the proposed mechanism of action and for advancing the most promising compounds through the drug discovery pipeline. The continued exploration of nitropyridine-based covalent inhibitors holds significant potential for the development of novel therapeutics for a wide range of human diseases.

References

  • Exploring 2-Fluoro-4-Methyl-3-Nitropyridine: A Key Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]

  • The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. (2026, March 14). Retrieved from [Link]

  • Structural Elucidation And Pharmacophoric Evaluation Of Gsk Novel Nitro-Substituted Compound (4r). (2026, March 12). The Review of Diabetic Studies. Retrieved from [Link]

  • The Critical Role of 2-Fluoro-4-methyl-3-nitropyridine in Modern Pharmaceutical Synthesis. (2025, October 25). Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 14(3), 204-226. Retrieved from [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (2026, March 13). Retrieved from [Link]

  • Reyes-Melo, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. Retrieved from [Link]

  • Nitro group – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Ray, S., et al. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 13(6), 1470-1473. Retrieved from [Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (n.d.). ResearchGate. Retrieved from [Link]

  • Ajmera, S., & Bapat, U. (1975). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry, 18(8), 784-787. Retrieved from [Link]

  • Ray, S., et al. (2018). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Chemical Biology, 13(6), 1470-1473. Retrieved from [Link]

  • Zhang, Z., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry, 63(24), 15896-15910. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved from [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). MDPI. Retrieved from [Link]

  • What is the mechanism of 5-Fluorodeoxyuridine?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-Fluoro-4-methyl-2-nitropyridine from Pyridine Precursors

An Application Note from Gemini Synthesis Group Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed guide to the synthesis of 5-Fluoro-4-methyl-2-nitropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from Gemini Synthesis Group

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of 5-Fluoro-4-methyl-2-nitropyridine, a valuable substituted pyridine intermediate in pharmaceutical research. Due to the challenges of regioselective functionalization of the pyridine ring, this guide focuses on the most robust and scientifically sound synthetic strategy: a nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized precursor. We present a comprehensive analysis of the reaction mechanism, a detailed, step-by-step laboratory protocol, and a discussion of the critical experimental parameters. Additionally, a plausible multi-step synthesis for the required 5-halo-4-methyl-2-nitropyridine precursor is proposed, providing a complete pathway from more common starting materials.

Introduction: The Strategic Importance of Fluorinated Nitropyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—small size, high electronegativity, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Fluorine substitution can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter pKa to optimize target binding interactions.

The nitropyridine framework is equally important, serving not only as a pharmacophore in its own right but also as a versatile synthetic intermediate. The nitro group is a powerful electron-withdrawing group, which facilitates key transformations such as nucleophilic aromatic substitution (SNAr).[2] It can also be readily reduced to an amino group, opening pathways to a vast array of further chemical modifications.

The target molecule, 5-Fluoro-4-methyl-2-nitropyridine, combines these features. However, its synthesis is non-trivial. The inherent electronic properties of the pyridine ring, compounded by the directing effects of multiple substituents, demand a carefully planned, regioselective synthetic strategy. This guide elucidates such a strategy, grounded in established chemical principles.

Retrosynthetic Analysis and Preferred Synthetic Pathway

A direct, one-pot functionalization of 4-methylpyridine to achieve the desired product is synthetically unfeasible due to poor regioselectivity. Therefore, a multi-step approach is necessary. The most logical and reliable disconnection for introducing the fluorine atom is at the C-F bond, leveraging a nucleophilic aromatic substitution (SNAr) reaction.

This strategy is predicated on three key factors:

  • Leaving Group: A suitable leaving group (X), typically a halogen like chlorine or bromine, is required at the 5-position.

  • Activating Group: The nitro group at the 2-position strongly activates the pyridine ring for nucleophilic attack, particularly at the ortho (position 3) and para (position 5) positions. This electronic activation is crucial for the reaction to proceed efficiently.

  • Fluoride Source: A reactive source of fluoride anion is needed to displace the leaving group.

The retrosynthetic analysis is summarized in the diagram below.

G product 5-Fluoro-4-methyl-2-nitropyridine intermediate 5-Halo-4-methyl-2-nitropyridine (X = Cl, Br) product->intermediate C-F bond formation (SNAr) precursor 2-Amino-4-methylpyridine intermediate->precursor Multi-step functionalization (Halogenation, Nitration, etc.)

Caption: Retrosynthetic pathway for 5-Fluoro-4-methyl-2-nitropyridine.

Proposed Synthesis of the Key Precursor: 5-Bromo-4-methyl-2-nitropyridine

Expert Rationale: This proposed route strategically introduces the functional groups to ensure the correct final arrangement. Bromination is performed first, directed by the powerful activating amino group. The amino group is then converted to the target nitro group in a two-step sequence that avoids direct nitration, which could lead to undesired isomers.

G cluster_0 A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Br₂ / Acetic Acid C 5-Bromo-4-methylpyridine-2-diazonium salt B->C NaNO₂ / H₂SO₄ D 5-Bromo-4-methyl-2-nitropyridine C->D NaNO₂ / Cu₂O

Caption: Proposed workflow for synthesizing the key SNAr precursor.

Protocol 3.1: (Proposed) Synthesis of 2-Amino-5-bromo-4-methylpyridine
  • In a fume hood, dissolve 2-Amino-4-methylpyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of Bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired product.

Protocol 3.2: (Proposed) Synthesis of 5-Bromo-4-methyl-2-nitropyridine

This procedure is based on a modified Sandmeyer reaction for converting an amino group to a nitro group.

  • To a flask cooled to 0 °C, add concentrated sulfuric acid.

  • Slowly add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in portions, ensuring the temperature remains below 10 °C.

  • Add sodium nitrite (1.1 eq) portion-wise as a solid, maintaining the temperature at 0-5 °C to form the diazonium salt. Stir for 1 hour.

  • In a separate flask, prepare a suspension of copper(I) oxide (Cu₂O, 0.1 eq) and sodium nitrite (3.0 eq) in water, cooled to 5 °C.

  • Slowly add the cold diazonium salt solution to the copper/nitrite suspension. Vigorous gas evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Neutralize the mixture with sodium carbonate and extract with dichloromethane (3x).

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography to isolate 5-Bromo-4-methyl-2-nitropyridine.

Core Protocol: Synthesis of 5-Fluoro-4-methyl-2-nitropyridine via SNAr

This protocol describes the displacement of the bromide from the key precursor using a fluoride salt.

Principle and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The fluoride anion attacks the electron-deficient C5 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, which provides the strong driving force for the reaction. In the second step, the leaving group (bromide) is eliminated, restoring aromaticity and yielding the final product.

The choice of fluoride source is critical. Anhydrous conditions are often essential, as water can hydrate the fluoride ion, reducing its nucleophilicity.[3]

  • Cesium Fluoride (CsF): Highly effective due to its high solubility in polar aprotic solvents.[4]

  • Tetrabutylammonium Fluoride (TBAF): A soluble, reactive fluoride source that can often be used under milder conditions.[5]

ParameterRecommended ConditionRationale & Justification
Precursor 5-Bromo-4-methyl-2-nitropyridineBromo group is an excellent leaving group for SNAr reactions.
Fluoride Source Anhydrous Cesium Fluoride (CsF) (3.0 eq)High reactivity and solubility in DMSO. The use of excess drives the reaction to completion.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High boiling point allows for necessary reaction temperatures; effectively solvates the cesium salt.
Temperature 120-140 °CProvides sufficient thermal energy to overcome the activation barrier for C-F bond formation.
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)Allows for tracking the consumption of starting material and formation of the more polar product.
Detailed Step-by-Step Protocol

Equipment and Reagents:

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate with oil bath

  • Thermometer

  • 5-Bromo-4-methyl-2-nitropyridine

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, water, brine

  • Silica gel for chromatography

Procedure:

  • Setup: Equip a dry three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: Add 5-Bromo-4-methyl-2-nitropyridine (1.0 eq) and anhydrous Cesium Fluoride (3.0 eq) to the flask.

  • Solvent Addition: Add anhydrous DMSO via syringe to the flask (approx. 0.1 M concentration of the starting material).

  • Reaction: Heat the reaction mixture in an oil bath to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing by TLC until the starting material is consumed (typically 3-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) to remove DMSO, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 5-Fluoro-4-methyl-2-nitropyridine as a pure product.

Safety and Handling

  • Nitropyridines: Are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Fluoride Salts: Can be corrosive and toxic. Avoid inhalation of dust. In the presence of acid, they can generate highly toxic hydrogen fluoride (HF) gas.

  • Solvents: DMSO and other high-boiling aprotic solvents can be absorbed through the skin. Always wear appropriate gloves.

References

  • Kuduk, S. D., DiPardo, R. M., & Bock, M. G. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 577–579. [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 145-149. [Link]

  • Brugarolas, P., Zhang, S., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(46), 7150-7152. [Link]

  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8527. [Link]

  • Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 145-149. [Link]

Sources

Application

Application Note &amp; Protocol: A Guide to the Catalytic Reduction of 5-Fluoro-4-methyl-2-nitropyridine

Abstract This document provides a detailed application note and a robust protocol for the catalytic reduction of 5-Fluoro-4-methyl-2-nitropyridine to synthesize 2-amino-5-fluoro-4-methylpyridine. This chemical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed application note and a robust protocol for the catalytic reduction of 5-Fluoro-4-methyl-2-nitropyridine to synthesize 2-amino-5-fluoro-4-methylpyridine. This chemical transformation is a pivotal step in the development of various pharmaceutical compounds. This guide is tailored for researchers, scientists, and drug development professionals, emphasizing a blend of theoretical understanding and practical, field-tested methodologies. The core of this document is a detailed, step-by-step protocol for catalytic hydrogenation, supported by explanations of the underlying chemical principles, safety protocols, and process optimization strategies.

Introduction: Strategic Importance in Synthesis

The reduction of a nitro functional group to an amine is a fundamental and frequently employed transformation in organic synthesis. The resulting primary amine is a versatile intermediate, readily participating in a wide array of subsequent reactions to build molecular complexity. The target molecule of this guide, 2-amino-5-fluoro-4-methylpyridine, is a valuable building block in medicinal chemistry.

Among the various methods for nitro group reduction, catalytic hydrogenation stands out for its efficiency, high yields, and favorable environmental profile, often producing only water as a byproduct.[1][2] This guide will focus on the use of palladium on carbon (Pd/C), a widely used and effective heterogeneous catalyst for this purpose.[1][3]

Mechanistic Overview and Catalyst Selection

The catalytic hydrogenation of a nitro group is a surface-mediated process. The reaction occurs on the surface of a metal catalyst, such as palladium, platinum, or nickel.[4] The generally accepted mechanism involves the following key stages:

  • Adsorption: Both the substrate (5-Fluoro-4-methyl-2-nitropyridine) and hydrogen gas are adsorbed onto the surface of the palladium catalyst.[5][6]

  • Hydrogen Activation: The H-H bond in hydrogen gas is cleaved on the metal surface, forming reactive metal-hydride species.[6]

  • Stepwise Reduction: The nitro group is sequentially reduced to the amine through a series of intermediates, most notably nitroso and hydroxylamine species.

  • Product Desorption: The final product, 2-amino-5-fluoro-4-methylpyridine, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.[5]

Catalytic_Hydrogenation_Workflow cluster_reactants Reactants cluster_intermediates Intermediates on Catalyst Surface cluster_products Products R-NO2 5-Fluoro-4-methyl- 2-nitropyridine Catalyst Pd/C Surface R-NO2->Catalyst H2 Hydrogen Gas H2->Catalyst R-NO Nitroso Intermediate Catalyst->R-NO +H2, -H2O H2O Water Catalyst->H2O R-NHOH Hydroxylamine Intermediate R-NO->R-NHOH +H2 R-NH2 2-Amino-5-fluoro- 4-methylpyridine R-NHOH->R-NH2 +H2, -H2O desorption R-NH2->desorption Desorbs

Figure 1: Simplified workflow of catalytic nitro group reduction. This diagram illustrates the key stages from reactant adsorption to product desorption on the palladium catalyst surface.

Catalyst Selection:

The choice of catalyst is a critical parameter for a successful hydrogenation.

CatalystKey AdvantagesImportant Considerations
Palladium on Carbon (Pd/C) Highly effective for nitro group reduction, good functional group tolerance, cost-effective.[1][3]Can sometimes catalyze dehalogenation, although fluoro groups are generally stable.
Platinum on Carbon (Pt/C) Very active, can be effective when Pd/C is not.May be less selective and more expensive than Pd/C.
Raney Nickel Highly active and inexpensive.Often pyrophoric and requires careful handling. Can be less chemoselective.[1]

For the reduction of 5-Fluoro-4-methyl-2-nitropyridine, 5-10% Pd/C is the recommended catalyst due to its high activity and selectivity, with a low risk of defluorination under standard conditions.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the catalytic hydrogenation of 5-Fluoro-4-methyl-2-nitropyridine.

Critical Safety Precautions:

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.[7][8]

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite flammable solvents upon contact.[7][8][9] It is crucial to handle it in a wet state or under an inert atmosphere. The used catalyst on the filter paper should not be allowed to dry and should be quenched with water immediately after filtration.[7][8]

  • Pressure Equipment: Ensure that any pressure reactor used is properly maintained, rated for the intended pressure, and operated behind a safety shield.[4][10]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.[9]

Materials and Equipment:

  • 5-Fluoro-4-methyl-2-nitropyridine

  • 10% Palladium on Carbon (typically 50% wet with water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diatomaceous Earth (e.g., Celite®)

  • Hydrogenation vessel (e.g., Parr shaker or a heavy-walled flask with a hydrogen balloon)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Filtration setup (Büchner funnel, filter flask)

  • Rotary evaporator

Experimental Procedure:

Experimental_Protocol_Flowchart cluster_setup I. Reaction Setup cluster_hydrogenation II. Hydrogenation cluster_workup III. Product Isolation A Charge reactor with 5-Fluoro-4-methyl-2-nitropyridine and solvent (e.g., MeOH). B Carefully add wet 10% Pd/C catalyst (1-5 mol% dry weight basis). A->B C Seal the reaction vessel. B->C D Purge vessel with N2 (3x) to remove oxygen. E Introduce Hydrogen gas (balloon or pressure vessel). D->E F Stir vigorously at room temperature. E->F G Monitor reaction by H2 uptake, TLC, or LC-MS. F->G H Purge vessel with N2 (3x) to remove H2. I Filter mixture through Celite® to remove Pd/C catalyst. H->I J Rinse Celite® pad with solvent. I->J K Quench wet catalyst pad with water immediately. J->K L Concentrate the filtrate under reduced pressure. J->L M Obtain crude 2-amino-5-fluoro-4-methylpyridine. L->M

Figure 2: A step-by-step flowchart of the catalytic hydrogenation protocol. This visual guide breaks down the process into three main stages: setup, reaction, and workup.

  • Vessel Charging: In a suitable hydrogenation vessel, dissolve 5-Fluoro-4-methyl-2-nitropyridine (1.0 equivalent) in a solvent like methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (50% wet). A typical catalyst loading is between 1 and 5 mol% relative to the substrate.

  • Inerting the Atmosphere: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (nitrogen or argon) at least three times to completely remove oxygen.[7][10]

  • Introducing Hydrogen: Introduce hydrogen gas to the vessel. This can be done by connecting a balloon filled with hydrogen for atmospheric pressure reactions or by pressurizing a specialized reactor (e.g., to 50 psi).[10]

  • Reaction: Stir the mixture vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas). The reaction is typically run at room temperature and is often complete within 2 to 8 hours.

  • Monitoring: Progress can be monitored by the consumption of hydrogen (if using a pressure setup) or by taking small aliquots (after purging with nitrogen), filtering through a syringe filter, and analyzing by TLC or LC-MS.

  • Post-Reaction Purge: Once the reaction is complete, carefully vent any excess hydrogen and purge the vessel with an inert gas three times to remove all residual hydrogen.[10]

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the Pd/C catalyst.[7][8] It is crucial to keep the filter cake wet with solvent during filtration to prevent ignition.[4][9]

  • Catalyst Quenching: Immediately after filtration, quench the Celite® pad containing the catalyst with plenty of water and transfer it to a designated, clearly labeled waste container.[7][9]

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid or oil is the crude 2-amino-5-fluoro-4-methylpyridine, which is often of high purity. Further purification, if needed, can be done by recrystallization or column chromatography.

Optimization and Troubleshooting

ParameterGeneral ImpactOptimization Considerations
Catalyst Loading Higher loading increases reaction rate.Start with a low loading (e.g., 1 mol%) and increase if the reaction is slow to balance speed and cost.
Hydrogen Pressure Increased pressure generally accelerates the reaction.Atmospheric pressure (balloon) is often sufficient. For slower reactions, pressure up to 50-100 psi can be used.
Solvent Affects solubility and can influence catalyst activity.Alcohols like methanol and ethanol are excellent choices. Ethyl acetate is also commonly used.
Temperature Higher temperatures increase the reaction rate.Most nitro reductions proceed well at room temperature. Gentle heating may be applied if necessary, but can increase the risk of side reactions.
Stirring Affects the gas-liquid-solid mass transfer.Vigorous stirring is essential for efficient reaction.

Common Issues and Solutions:

  • Stalled or Incomplete Reaction: This could be due to poor quality catalyst, insufficient hydrogen, or catalyst poisoning. Consider using fresh catalyst, increasing the catalyst loading, or ensuring the starting material is pure.

  • Dehalogenation (Loss of Fluorine): While less common for fluorine, this can occur under harsh conditions. If observed, try reducing the temperature, pressure, or catalyst loading. Using a different catalyst, such as Raney Nickel, can sometimes mitigate dehalogenation of more labile halogens.[1]

Conclusion

The catalytic reduction of 5-Fluoro-4-methyl-2-nitropyridine using palladium on carbon is a highly effective and reliable method for producing 2-amino-5-fluoro-4-methylpyridine. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently perform this important synthetic transformation. Careful control over reaction parameters will ensure a high yield and purity of this valuable chemical intermediate.

References

  • Title: Hydrogenation SOP Source: University of California, Berkeley, College of Chemistry URL: [Link]

  • Title: A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors Source: Pilotech URL: [Link]

  • Title: HYDROGENATION | FACT SHEET Source: Stanford Environmental Health & Safety URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review) Source: ResearchGate URL: [Link]

  • Title: Standard Operating Procedures - The Sarpong Group Source: University of California, Berkeley URL: [Link]

  • Title: Hazards associated with laboratory scale hydrogenations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl) Source: National Center for Biotechnology Information URL: [Link]

  • Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

  • Title: Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 2-amino-5-fluoropyridine Source: ResearchGate URL: [Link]

  • Title: Palladium on carbon Source: Wikipedia URL: [Link]

  • Title: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase Source: ACS Publications URL: [Link]

  • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: ACS Publications URL: [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 5-Fluoro-4-methyl-2-nitropyridine

Introduction: A Versatile Scaffold for Discovery In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a "privileged" scaffold, forming the core of numerous therapeutic agents.[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Discovery

In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a "privileged" scaffold, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for modulating the pharmacological properties of a molecule. Nucleophilic aromatic substitution (SNAr) on electron-deficient pyridines is a cornerstone of this endeavor, and 5-Fluoro-4-methyl-2-nitropyridine has emerged as a particularly valuable and versatile building block.

This technical guide provides an in-depth exploration of the SNAr of 5-Fluoro-4-methyl-2-nitropyridine, offering a detailed examination of the reaction mechanism, comprehensive data tables for a range of nucleophiles, and robust, step-by-step experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.

The unique arrangement of substituents on the 5-Fluoro-4-methyl-2-nitropyridine ring imparts a high degree of reactivity and selectivity. The potent electron-withdrawing nitro group at the 2-position, in concert with the inherent electron-deficient nature of the pyridine ring, strongly activates the C5 position for nucleophilic attack.[1] The fluorine atom at the 5-position serves as an excellent leaving group, often enabling milder reaction conditions compared to its chloro- or bromo-analogues.[2] This enhanced reactivity, coupled with the directing effect of the substituents, makes 5-Fluoro-4-methyl-2-nitropyridine an ideal substrate for the introduction of a wide array of functionalities, including amines, thiols, and alkoxides.

The Mechanism of SNAr: An Addition-Elimination Pathway

The SNAr reaction of 5-Fluoro-4-methyl-2-nitropyridine proceeds through a well-established two-step addition-elimination mechanism.[2] The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the fluorine leaving group (C5). This initial, and typically rate-determining, step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The negative charge of the Meisenheimer complex is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization to the intermediate, which is a key factor driving the reaction forward. In the second, faster step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride leaving group, yielding the final substituted product.

Caption: General mechanism of the SNAr reaction on 5-Fluoro-4-methyl-2-nitropyridine.

Data Presentation: A Survey of Nucleophiles and Conditions

The following tables summarize representative reaction conditions for the SNAr of 5-Fluoro-4-methyl-2-nitropyridine with various classes of nucleophiles. These conditions are based on established protocols for analogous nitropyridine systems and serve as a starting point for optimization.[1][3]

Table 1: SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Aliphatic AmineK₂CO₃ or Et₃NDMF, DMSO, or MeCN25 - 802 - 1280 - 95
Secondary Aliphatic AmineK₂CO₃ or Et₃NDMF, DMSO, or MeCN25 - 802 - 1285 - 98
AnilineK₂CO₃ or Cs₂CO₃DMF or DMSO80 - 12012 - 2470 - 90

Table 2: SNAr with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Aliphatic ThiolK₂CO₃ or NaHDMF or THF0 - 501 - 685 - 95
ThiophenolK₂CO₃ or Cs₂CO₃DMF or DMSO25 - 802 - 890 - 98

Table 3: SNAr with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary/Secondary AlkoxideNaH or KOt-BuTHF or Dioxane0 - 601 - 475 - 90
PhenoxideK₂CO₃ or Cs₂CO₃DMF or NMP80 - 12012 - 2460 - 85

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of 5-Fluoro-4-methyl-2-nitropyridine with representative nucleophiles.

Protocol 1: Synthesis of a 5-Amino-4-methyl-2-nitropyridine Derivative

This protocol describes a general procedure for the reaction of 5-Fluoro-4-methyl-2-nitropyridine with a primary or secondary amine.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine (1.0 equiv)

  • Amine nucleophile (1.1 - 1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-Fluoro-4-methyl-2-nitropyridine and the chosen anhydrous solvent.

  • Add the amine nucleophile, followed by the base (K₂CO₃ or Et₃N).

  • Stir the reaction mixture at the desired temperature (refer to Table 1 for guidance).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-amino-4-methyl-2-nitropyridine derivative.

Protocol 2: Synthesis of a 5-Thio-4-methyl-2-nitropyridine Derivative

This protocol outlines a general procedure for the reaction of 5-Fluoro-4-methyl-2-nitropyridine with a thiol.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine (1.0 equiv)

  • Thiol nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and the chosen anhydrous solvent.

  • If using NaH, cool the mixture to 0 °C and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 5-Fluoro-4-methyl-2-nitropyridine in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at the desired temperature (refer to Table 2 for guidance).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualization of Experimental Workflow

experimental_workflow start Start: Assemble Reaction reaction Reaction under Inert Atmosphere (Stirring and Heating) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching and Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product Characterization purification->product

Caption: A typical experimental workflow for SNAr reactions.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction should be closely followed by TLC or LC-MS. The disappearance of the starting material (5-Fluoro-4-methyl-2-nitropyridine) and the appearance of the desired product spot/peak provide a real-time assessment of the reaction's success.

  • Purification: Flash column chromatography is a critical step to ensure the isolation of a pure product, free from unreacted starting materials, reagents, and byproducts.

  • Characterization: The structure and purity of the final compound must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By adhering to these principles of careful execution, monitoring, and characterization, researchers can have high confidence in the identity and quality of their synthesized 5-substituted-4-methyl-2-nitropyridine derivatives.

Conclusion: Enabling Chemical Innovation

The nucleophilic aromatic substitution of 5-Fluoro-4-methyl-2-nitropyridine is a robust and highly versatile transformation that provides access to a wide array of functionalized pyridine building blocks. The protocols and data presented in this guide offer a solid foundation for chemists to confidently and efficiently utilize this important reaction in their research and development efforts. The ability to introduce diverse molecular fragments at the 5-position of the 4-methyl-2-nitropyridine scaffold opens up vast possibilities for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science.

References

  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2.
  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • National Center for Biotechnology Information. (2022). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Directed nucleophilic aromatic substitution reaction. Available at: [Link]

  • Green Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Available at: [Link]

  • ResearchGate. (2004). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Semantic Scholar. (2004). Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Springer. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Available at: [Link]

  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (2020). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Google Patents. (2018). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • American Chemical Society. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available at: [Link]

  • Office of Scientific and Technical Information. (2016). Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. Available at: [Link]

Sources

Application

The Strategic Utility of 5-Fluoro-4-methyl-2-nitropyridine in the Synthesis of Advanced Agrochemicals

Introduction: Unlocking New Possibilities in Agrochemical Design The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on novel molecular scaffolds. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking New Possibilities in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a heightened focus on novel molecular scaffolds. Within this landscape, fluorinated pyridine derivatives have emerged as a cornerstone in the development of modern fungicides, herbicides, and insecticides. The incorporation of fluorine atoms can significantly enhance the biological activity and metabolic stability of active ingredients.[1][2] This guide delves into the synthetic applications of a highly promising, yet underexplored building block: 5-Fluoro-4-methyl-2-nitropyridine .

While direct and extensive literature on the agrochemical applications of 5-Fluoro-4-methyl-2-nitropyridine is emerging, its chemical architecture—a pyridine ring bearing a labile nitro group, an activating fluorine atom, and a methyl group—presents a compelling case for its utility as a versatile intermediate. The principles of nucleophilic aromatic substitution (SNAr) are central to unlocking its synthetic potential, enabling the introduction of a diverse array of functional groups to construct complex agrochemical targets.[3][4]

This document serves as a comprehensive guide for researchers and development professionals, providing detailed application notes and robust protocols. We will explore the core reactivity of 5-Fluoro-4-methyl-2-nitropyridine and present validated, step-by-step methodologies for its conversion into key agrochemical precursors.

Core Reactivity and Mechanistic Rationale

The synthetic versatility of 5-Fluoro-4-methyl-2-nitropyridine is primarily dictated by the electronic properties of its substituted pyridine ring. The nitro group at the 2-position is a powerful electron-withdrawing group, which, in concert with the electronegative ring nitrogen, significantly acidifies the ring protons and activates the ring for nucleophilic attack. Consequently, the nitro group itself can act as an excellent leaving group in SNAr reactions.[5]

The fluorine atom at the 5-position and the methyl group at the 4-position further modulate the electronic and steric environment of the pyridine ring, influencing the regioselectivity of reactions and the physicochemical properties of the resulting derivatives.

Application Note I: Synthesis of 2-Substituted-5-fluoro-4-methylpyridines via Nucleophilic Aromatic Substitution

The displacement of the 2-nitro group by various nucleophiles is a key transformation of 5-fluoro-4-methyl-2-nitropyridine, providing a direct route to a wide range of functionalized pyridine derivatives. This approach is particularly valuable for the synthesis of precursors for fungicides and herbicides where a substituted pyridine core is essential for biological activity.[6][7]

Protocol 1.1: Synthesis of 2-Alkoxy-5-fluoro-4-methylpyridine

This protocol details the reaction with a generic alkoxide nucleophile, a common structural motif in certain classes of fungicides.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine

  • Sodium methoxide (or other sodium alkoxide)

  • Methanol (or corresponding alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in the corresponding alcohol (e.g., methanol), add 5-Fluoro-4-methyl-2-nitropyridine (1.0 equivalent).

  • If the reaction is sluggish at room temperature, add anhydrous DMF as a co-solvent and heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkoxy-5-fluoro-4-methylpyridine.

Expected Yields for Analogous Reactions:

NucleophileProductApproximate Yield (%)
Sodium Methoxide2-Methoxy-4-methyl-3-nitropyridine90
Ammonia2-Amino-4-methyl-3-nitropyridine85
Hydrazine2-Hydrazinyl-4-methyl-3-nitropyridine75

Yields are based on analogous reactions with 2-chloro-4-methyl-3-nitropyridine and are for illustrative purposes.[4]

sn_ar_alkoxy start 5-Fluoro-4-methyl-2-nitropyridine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack reagent + RO⁻Na⁺ (Sodium Alkoxide) product 2-Alkoxy-5-fluoro-4-methylpyridine leaving_group NaNO₂ intermediate->product Loss of Leaving Group

Caption: General SNAr mechanism for the synthesis of 2-alkoxy-5-fluoro-4-methylpyridine.

Application Note II: Preparation of 5-Fluoro-4-methylpyridin-2-amine: A Key Precursor for Sulfonamide and Carboxamide Agrochemicals

The reduction of the nitro group to an amine is a fundamental transformation that converts 5-fluoro-4-methyl-2-nitropyridine into a versatile building block for a variety of agrochemicals, including those with sulfonamide and carboxamide linkages.

Protocol 2.1: Catalytic Hydrogenation for the Synthesis of 5-Fluoro-4-methylpyridin-2-amine

This protocol utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Dissolve 5-Fluoro-4-methyl-2-nitropyridine (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of the alcohol solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Fluoro-4-methylpyridin-2-amine, which can often be used in the next step without further purification.

reduction_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve 5-Fluoro-4-methyl-2-nitropyridine in Methanol/Ethanol add_catalyst Add 10% Pd/C start->add_catalyst h2_setup Evacuate and backfill with H₂ add_catalyst->h2_setup stir Stir under H₂ atmosphere at room temperature h2_setup->stir monitor Monitor by TLC stir->monitor filter Filter through Celite® monitor->filter Reaction Complete evaporate Evaporate solvent filter->evaporate product 5-Fluoro-4-methylpyridin-2-amine evaporate->product

Caption: Workflow for the catalytic hydrogenation of 5-Fluoro-4-methyl-2-nitropyridine.

Conclusion: A Versatile Intermediate for Future Agrochemicals

5-Fluoro-4-methyl-2-nitropyridine represents a highly valuable, though currently underutilized, building block for the synthesis of novel agrochemicals. Its reactivity, primarily governed by the facile displacement of the 2-nitro group and the straightforward reduction to the corresponding amine, opens up a multitude of synthetic pathways. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this intermediate in the creation of next-generation fungicides, herbicides, and insecticides. As the demand for more sophisticated and effective crop protection solutions continues to grow, the strategic application of such versatile chemical synthons will be paramount.

References

  • Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985. Available at: [Link]

  • Lamberth, C., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 249, 109848. Available at: [Link]

  • Maienfisch, P., & Hall, R. G. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 176-189. Available at: [Link]

  • Sun, H., et al. (2022). Development of novel pyridine-based agrochemicals: A review. Pest Management Science, 78(10), 4037-4050. Available at: [Link]

  • Zhang, C., et al. (2015). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 26(8), 1709-1714. Available at: [Link]

  • O'Reilly, N. J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(3), 163-167. Available at: [Link]

Sources

Method

Application Note: Integrating Suzuki-Miyaura Cross-Coupling and SNAr with 5-Fluoro-4-methyl-2-nitropyridine for Advanced Heteroaromatic Scaffolds

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of complex heteroaromatics, multicomponent reaction (MCR) precursors, and immune checkpoint inhibitors (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of complex heteroaromatics, multicomponent reaction (MCR) precursors, and immune checkpoint inhibitors (e.g., PD-1/PD-L1 antagonists).

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of highly functionalized heteroaromatic scaffolds is critical for exploring structure-activity relationships (SAR). 5-Fluoro-4-methyl-2-nitropyridine is a highly versatile building block, but its direct use in transition-metal-catalyzed cross-couplings (like the Suzuki-Miyaura reaction) is severely limited by the strong C–F bond and the tendency of the nitro group to poison palladium catalysts or undergo unwanted reduction.

To circumvent these limitations, expert synthetic workflows employ a tandem, sequence-specific strategy :

  • Suzuki-Miyaura Cross-Coupling: First, a robust C–C bond is formed between an aryl halide and a boronic acid to construct a nucleophilic core (e.g., a biphenyl alcohol or amine)[1].

  • Nucleophilic Aromatic Substitution (SNAr): Second, the resulting nucleophile is reacted with 5-fluoro-4-methyl-2-nitropyridine. The extreme electrophilicity of this pyridine derivative allows for rapid, catalyst-free C–O or C–N bond formation under mild conditions[2].

This convergent approach has been successfully utilized to synthesize imidazopyridine-based PD-L1 dimerizers ()[3], ensuring high yields while preserving the integrity of sensitive functional groups.

Mechanistic Insights & Causality

Why Sequence Suzuki-Miyaura Before SNAr?

Attempting a Suzuki-Miyaura coupling on a substrate that already contains the 5-fluoro-4-methyl-2-nitropyridine moiety introduces significant risks. Palladium catalysts can coordinate with the nitro group or the pyridine nitrogen, leading to catalyst deactivation. Furthermore, the basic conditions required for Suzuki coupling at elevated temperatures (e.g., 85 °C) can cause degradation of the nitroaromatic ring. By building the nucleophilic biphenyl core first, the highly reactive nitropyridine is introduced in a fast, low-temperature SNAr step, maximizing overall yield[1].

The Electrophilicity of 5-Fluoro-4-methyl-2-nitropyridine

The 5-position of this molecule is exceptionally activated toward nucleophilic attack. The highly electronegative fluorine atom creates a strong partial positive charge at C5. During the rate-determining addition step of the SNAr reaction, the resulting negative charge is delocalized into the aromatic ring. This Meisenheimer complex is profoundly stabilized by both the strongly electron-withdrawing ortho-nitro group and the para-pyridine nitrogen. Finally, fluoride acts as an excellent leaving group, driving the reaction to completion[1].

Visualizing the Synthetic Workflows

Workflow A 1. Aryl Halide + Boronic Acid (e.g., Bromo-aryl alcohol) B Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base, 85°C A->B C 2. Biphenyl Intermediate (Nucleophile Source: -OH/-NH2) B->C E Nucleophilic Aromatic Substitution (SNAr) KOH, DMSO, 0°C to RT C->E D 5-Fluoro-4-methyl-2-nitropyridine (Electrophilic Acceptor) D->E F 3. Coupled Nitro-Pyridine Precursor E->F G Reduction & MCR (e.g., GBB-3CR) F->G H 4. Final Target (e.g., PD-L1 Antagonist) G->H

Workflow integrating Suzuki-Miyaura coupling and SNAr with 5-Fluoro-4-methyl-2-nitropyridine.

Mechanism Nuc Nucleophile (Biphenyl-OH) Add Addition Step (Rate Determining) Nuc->Add Sub 5-Fluoro-4-methyl- 2-nitropyridine Sub->Add Meis Meisenheimer Complex (Stabilized by -NO2 & N) Add->Meis Elim Elimination Step (Fast F- loss) Meis->Elim Prod Coupled Ether/Amine Product Elim->Prod

SNAr mechanism of 5-Fluoro-4-methyl-2-nitropyridine highlighting Meisenheimer complex stabilization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling to Generate the Nucleophile

This protocol establishes the biphenyl core prior to the introduction of the nitropyridine.

  • Reagent Assembly: In a round-bottom flask, combine the aryl halide (e.g., (3-bromo-2-methylphenyl)methanol, 1.0 equiv) and the corresponding boronic acid (1.5 equiv)[1].

  • Solvent Preparation: Add a solvent mixture of Toluene / Ethanol / Saturated Aqueous NaHCO3​ in a 5:1:5 ratio to achieve a 0.3 M concentration[1].

    • Causality: The biphasic toluene/water system ensures the solubility of both the organic substrates and the inorganic base. Ethanol acts as a phase-transfer agent, maximizing the interfacial reaction rate.

  • Rigorous Degassing (Self-Validation Step): Sparge the biphasic mixture with Argon or Nitrogen for 10–15 minutes.

    • Causality: Oxygen must be rigorously removed to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.5 mol%)[4].

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation—crucial for sterically hindered ortho-substituted substrates[1].

  • Reaction Execution: Heat the mixture to 85 °C for 12 hours under an inert atmosphere[1].

  • Workup & Validation: Monitor via LC-MS. Upon complete consumption of the aryl halide, cool to room temperature, extract with ethyl acetate, wash with 1M NaOH and brine, dry over MgSO4​ , and purify via silica gel flash chromatography[4].

Protocol B: SNAr with 5-Fluoro-4-methyl-2-nitropyridine

This protocol couples the nucleophilic core to the highly electrophilic nitropyridine.

  • Substrate Solvation: Dissolve the purified biphenyl nucleophile (1.0 equiv) and 5-fluoro-4-methyl-2-nitropyridine (1.0 equiv) in dry DMSO to a concentration of 1.0 M[1].

    • Causality: DMSO is a polar aprotic solvent that poorly solvates anions, drastically increasing the nucleophilicity of the incoming alkoxide or phenoxide.

  • Superbase Generation: Cool the reaction vessel to 0 °C using an ice bath. Rapidly add finely ground Potassium Hydroxide (KOH) (2.0 equiv)[1].

    • Causality: Finely ground KOH in DMSO generates a "superbasic" medium. Cooling to 0 °C is critical because nitroaromatics are prone to decomposition, polymerization, or unwanted side reactions at elevated temperatures in strongly basic media[1].

  • Reaction Execution: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature over 5 to 60 minutes[1].

    • Validation Step: The reaction typically exhibits a distinct color shift (often deep yellow/orange), indicating the transient formation of the Meisenheimer complex.

  • Workup: Quench the reaction by pouring it into ice water. Extract extensively with ethyl acetate, wash the organic layer 3–5 times with water (to completely remove DMSO), dry over MgSO4​ , and concentrate under reduced pressure.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters for the tandem sequence, demonstrating the high efficiency of this convergent approach[1][4].

Reaction StepSubstratesCatalyst / BaseSolvent SystemTempTimeYield (%)
Suzuki-Miyaura Aryl-Br + Boronic Acid Pd(dppf)Cl2​ / NaHCO3​ Toluene/EtOH/H₂O (5:1:5)85 °C12 h90–97%
SNAr Biphenyl-OH + 5-F-4-Me-2-NO₂-PyKOH (finely ground)Dry DMSO0 °C → RT5–60 minQuantitative (>95%)

Safety & Troubleshooting

  • Nitroaromatic Hazards: 5-Fluoro-4-methyl-2-nitropyridine contains a nitro group, which can present thermal and shock sensitivities. Never heat nitroaromatics in the presence of strong bases beyond validated protocol temperatures (e.g., keep SNAr at ≤ RT).

  • Palladium Scavenging: Residual palladium from the Suzuki step can interfere with downstream biological assays. Treat the organic phase with a metal scavenger (e.g., QuadraSil® AP or SiliaMetS® Thiol) prior to the SNAr step if the intermediate is not purified via chromatography.

  • Moisture Sensitivity in SNAr: While the Suzuki coupling is aqueous, the SNAr step requires strictly anhydrous DMSO. Water will compete as a nucleophile, leading to the formation of 5-hydroxy-4-methyl-2-nitropyridine impurities.

References

  • Butera, R., Ważyńska, M., Magiera-Mularz, K., et al. "Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists." ACS Medicinal Chemistry Letters, 2021, 12(5), 768–773. Available at:[Link]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Available at:[Link]

Sources

Application

Application Note: Strategies for the Regioselective Functionalization of 5-Fluoro-4-methyl-2-nitropyridine

Abstract 5-Fluoro-4-methyl-2-nitropyridine is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Fluoro-4-methyl-2-nitropyridine is a highly versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a displaceable fluorine atom, and a directing methyl group—offers multiple avenues for selective chemical modification. However, this same complexity demands a nuanced understanding of the competing electronic and steric effects to achieve desired regiochemical outcomes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of three primary strategies for the regioselective functionalization of this scaffold: 1) Nucleophilic Aromatic Substitution (SNAr) at the C2 and C5 positions, 2) Reduction of the nitro group followed by subsequent derivatization, and 3) Palladium-catalyzed cross-coupling reactions after strategic conversion of the amine. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this note serves as a practical manual for unlocking the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of the 5-Fluoro-4-methyl-2-nitropyridine Scaffold

Substituted pyridines are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to act as bioisosteres of phenyl rings while offering improved solubility and metabolic stability. The title compound, 5-fluoro-4-methyl-2-nitropyridine, is a particularly valuable starting material. The fluorine atom can enhance binding affinity and modulate pharmacokinetic properties, while the nitro and methyl groups provide handles for diverse and regioselective chemical transformations.

The key to harnessing its potential lies in understanding the interplay of its functional groups:

  • Pyridine Nitrogen: As a heteroatom, it renders the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

  • Nitro Group (C2): This powerful electron-withdrawing group strongly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). It can also serve as a good leaving group in some SNAr reactions or be reduced to an amine, opening a vast landscape of synthetic possibilities.[1]

  • Fluorine Atom (C5): While C-F bonds are strong, the fluorine at C5 is positioned meta to the activating nitro group and can act as a leaving group in SNAr reactions with potent nucleophiles. Direct C-F activation for cross-coupling is challenging but an area of active research.[2][3]

  • Methyl Group (C4): This electron-donating group has a modest electronic effect but introduces significant steric hindrance, which can be exploited to direct reactions to less hindered sites.

This guide will dissect the regiochemical control elements and provide actionable protocols for the selective functionalization at different positions of the ring.

Visualizing the Landscape of Reactivity

To effectively plan a synthetic route, it is crucial to visualize the electronic landscape of the molecule. The pyridine nitrogen and the C2-nitro group work in concert to create highly electron-deficient carbons, which are prime targets for nucleophiles.

Caption: Key functional groups and their directing effects.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyridine chemistry.[4][5] On the 5-fluoro-4-methyl-2-nitropyridine scaffold, this reaction can theoretically proceed by displacing either the C2-nitro group or the C5-fluoro group. The outcome is highly dependent on the nucleophile and reaction conditions.

Causality Behind SNAr Regioselectivity
  • Displacement of Fluoride (at C5): The C5 position is activated by the C2-nitro group. Strong, hard nucleophiles like primary or secondary amines and alkoxides can displace the fluoride. The steric hindrance from the adjacent C4-methyl group can influence the rate of attack, often requiring elevated temperatures.

  • Displacement of the Nitro Group (at C2): The nitro group is an excellent leaving group in SNAr.[1] This pathway is often favored with softer nucleophiles or under specific catalytic conditions. The absence of steric hindrance at the adjacent C3 position makes C2 an accessible site for nucleophilic attack.

Protocol: SNAr with an Amine Nucleophile (Displacement of Fluoride)

This protocol details the reaction of 5-fluoro-4-methyl-2-nitropyridine with a representative secondary amine, morpholine.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-4-methyl-2-nitropyridine (1.0 eq) and anhydrous DMF.

  • Add morpholine (1.5 eq) followed by powdered potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(4-methyl-2-nitropyridin-5-yl)morpholine.

Table 1: Representative SNAr Reactions at C5

Nucleophile Base Solvent Temp (°C) Typical Yield
Piperidine K₂CO₃ DMF 90 85-95%
Sodium Methoxide None Methanol 65 70-85%

| Benzylamine | DIPEA | Acetonitrile | 80 | 80-90% |

Strategy 2: Functionalization via the Nitro Group

The nitro group is a versatile functional handle. Its reduction to a primary amine is a gateway transformation, enabling a host of subsequent reactions to introduce new functionalities at the C2 position.

Protocol: Reduction of the Nitro Group

This protocol describes a common and reliable method for reducing the nitro group to an amine using iron powder in the presence of an acid.

Materials:

  • 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq)

  • Iron powder (<100 mesh) (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (4.0 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Celite®

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, suspend 5-fluoro-4-methyl-2-nitropyridine (1.0 eq) in the ethanol/water mixture.

  • Add iron powder (5.0 eq) and ammonium chloride (4.0 eq).

  • Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-fluoro-4-methylpyridin-2-amine, which is often pure enough for subsequent steps.

Derivatization via the Sandmeyer Reaction

The resulting 2-amino group can be converted into a diazonium salt, which is a superb intermediate for introducing halogens (Cl, Br, I) or a cyano group.[6][7] This is a critical step for preparing substrates for cross-coupling reactions.

G cluster_products Sandmeyer Products (for Cross-Coupling) start 5-Fluoro-4-methyl-2-nitropyridine amine 5-Fluoro-4-methylpyridin-2-amine start->amine Reduction (Fe/NH₄Cl) diazonium Diazonium Salt Intermediate [Py]-N₂⁺ amine->diazonium Diazotization (NaNO₂, HBr) bromo 2-Bromo-5-fluoro-4-methylpyridine diazonium->bromo CuBr iodo 2-Iodo-5-fluoro-4-methylpyridine diazonium->iodo KI chloro 2-Chloro-5-fluoro-4-methylpyridine diazonium->chloro CuCl

Caption: Workflow from nitro-compound to cross-coupling precursors.

Protocol: Sandmeyer Bromination

This protocol describes the conversion of 5-fluoro-4-methylpyridin-2-amine to its 2-bromo analogue.[8]

Materials:

  • 5-Fluoro-4-methylpyridin-2-amine (1.0 eq)

  • Hydrobromic acid (HBr, 48% aqueous) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Bromide (CuBr) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a three-necked flask equipped with a thermometer, cool the 48% HBr solution (3.0 eq) to 0 °C in an ice-salt bath.

  • Slowly add the 5-fluoro-4-methylpyridin-2-amine (1.0 eq) while maintaining the temperature below 10 °C.

  • Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of water. Add this solution dropwise to the amine mixture, keeping the internal temperature between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, heat to 50-60 °C for 30 minutes.

  • Cool the mixture and extract with DCM (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain 2-bromo-5-fluoro-4-methylpyridine.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

With a halide (Br or I) installed at the C2 position, the scaffold is primed for powerful C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery.[3][9]

Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for coupling the 2-bromo derivative with an arylboronic acid.

Materials:

  • 2-Bromo-5-fluoro-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene/Water (e.g., 5:1 mixture)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-fluoro-4-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-fluoro-4-methylpyridine.

Table 2: Overview of Cross-Coupling Reactions for 2-Bromo-5-fluoro-4-methylpyridine

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂ / SPhos C-C (sp²)
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI C-C (sp)
Buchwald-Hartwig R₂NH (Amine) Pd₂(dba)₃ / Xantphos C-N

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C (sp²) |

Summary and Outlook

The regioselective functionalization of 5-fluoro-4-methyl-2-nitropyridine is a solvable challenge that relies on the strategic application of fundamental organic reactions. By leveraging SNAr reactions, chemists can introduce a variety of nucleophiles, primarily at the C5 position. Alternatively, transforming the C2-nitro group into an amine unlocks a powerful synthetic cascade, enabling the installation of halides via the Sandmeyer reaction, which in turn serve as handles for a wide array of palladium-catalyzed cross-coupling reactions. This multi-faceted approach allows for the systematic and controlled elaboration of the pyridine core, providing a robust platform for the synthesis of complex molecules in drug discovery and materials science. Future work may focus on the direct C-H or C-F activation of this scaffold to further streamline synthetic routes and expand its chemical utility.

References

  • Salvati, M. E., et al. (2004). Preparation of pyridinyl and pyrimidinyl substituted azaindoles as p38 kinase inhibitors.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • CN102898358A. (2013). Preparation method of fluoropyridine compounds.
  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • CN116924975A. (2023). Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope. [Link]

  • Aarli, T. A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]

  • Chrzanowska, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. [Link]

  • Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry. [Link]

  • Blum, J., et al. (1998). Regiospecific cross-coupling of haloaryls and pyridine to 2-phenylpyridine using water, zinc, and catalytic palladium on carbon. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Organic reactions. [Link]

  • Jia, G., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Heterocycles. [Link]

  • Ryan, S. J., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluoro-4-methyl-2-nitropyridine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks in the synthesis of highly functionalized pyridine build...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering yield bottlenecks in the synthesis of highly functionalized pyridine building blocks.

5-Fluoro-4-methyl-2-nitropyridine is a highly sought-after intermediate for synthesizing complex pharmaceutical scaffolds, including1[1] and 2[2]. However, its synthesis is notoriously prone to poor yields if the mechanistic nuances are not respected.

Let's dissect the chemistry. The direct nitration of 3-fluoro-4-methylpyridine often fails due to the electron-deficient nature of the pyridine ring and competing directing effects. Instead, the oxidation of3[3] using peroxytrifluoroacetic acid provides a much more reliable pathway. Below, I have outlined troubleshooting guides, a comparative data summary, and a self-validating protocol to ensure your success.

Mechanistic Workflow

G SM1 3-Fluoro-4-methylpyridine (Direct Nitration) Target 5-Fluoro-4-methyl-2-nitropyridine (Target Product) SM1->Target HNO3 / H2SO4 (Low Yield) Byproduct1 Regioisomers (e.g., 6-nitro) SM1->Byproduct1 Poor Regiocontrol SM2 5-Fluoro-4-methylpyridin-2-amine (Amine Oxidation) SM2->Target H2O2 / TFAA (High Yield) Byproduct2 Pyridine N-oxide (Over-oxidation) SM2->Byproduct2 Excess Oxidant High Temp

Figure 1: Mechanistic workflow comparing direct nitration vs. amine oxidation pathways.

Troubleshooting FAQs

Q: Why is my yield of 5-fluoro-4-methyl-2-nitropyridine so low when nitrating 3-fluoro-4-methylpyridine? A: Direct electrophilic aromatic substitution (nitration) of electron-deficient pyridines requires extremely harsh conditions (e.g., fuming HNO3​ / H2​SO4​ at elevated temperatures). Causality: The pyridine ring is inherently deactivated toward electrophilic attack, and protonation of the pyridine nitrogen in strong acid further deactivates the system. Additionally, the fluorine atom at C3 and the methyl group at C4 create competing directing effects, leading to poor regioselectivity (formation of 2-nitro vs. 6-nitro isomers) and overall low conversion. Actionable Solution: Pivot to the oxidation of 5-fluoro-4-methylpyridin-2-amine. The amine group strongly activates the ring and acts as a pre-installed handle that can be smoothly oxidized to a nitro group, entirely bypassing the regioselectivity issues of direct nitration.

Q: When oxidizing 5-fluoro-4-methylpyridin-2-amine using H2​O2​ /TFAA, I observe a major impurity that drastically reduces my yield. What is it, and how do I prevent it? A: The most common yield-killing impurity in this workflow is the pyridine N-oxide. Causality: Peroxytrifluoroacetic acid is a powerful electrophilic oxidant. If the stoichiometry of H2​O2​ exceeds 3.5 equivalents, or if the internal temperature exceeds 20°C, the electron-rich pyridine nitrogen becomes highly susceptible to oxidation alongside the primary amine. Actionable Solution: Maintain strict temperature control (0–5°C during oxidant addition) and limit H2​O2​ to exactly 3.0–3.5 equivalents. Ensure complete consumption of TFAA by adding it dropwise to the H2​O2​ solution before introducing the amine substrate.

Q: I have confirmed complete conversion via LC-MS, but I am losing 30-40% of my product during the aqueous workup. How can I improve recovery? A: 5-Fluoro-4-methyl-2-nitropyridine possesses moderate water solubility, especially in highly acidic or basic environments where hydrogen bonding or salt formation can occur. Actionable Solution: After quenching the oxidation reaction with sodium thiosulfate, carefully adjust the pH of the aqueous layer to exactly 7.0–7.5 using saturated NaHCO3​ . Extract with ethyl acetate (EtOAc) rather than dichloromethane (DCM) to improve the partition coefficient, and wash the organic layer with a saturated brine solution to salt out the product from the aqueous phase.

Quantitative Data Summary
ParameterDirect Nitration RouteAmine Oxidation Route (Recommended)
Starting Material 3-Fluoro-4-methylpyridine5-Fluoro-4-methylpyridin-2-amine
Typical Yield 25% – 40%75% – 85%
Regioselectivity Poor (Forms 2-nitro and 6-nitro isomers)Excellent (Pre-installed functional group)
Reaction Time 12 – 24 hours2 – 4 hours
Major Byproducts Regioisomers, Unreacted starting materialPyridine N-oxide (if over-oxidized)
Scalability Moderate (Thermal hazards with fuming HNO3​ )High (Requires controlled exotherm management)
Self-Validating Experimental Protocol

Standard Operating Procedure: Oxidation of 5-Fluoro-4-methylpyridin-2-amine Self-Validating Principle: This protocol utilizes in-process controls (IPCs) to prevent over-oxidation and ensure complete conversion before proceeding to workup.

  • Oxidant Preparation (In-Process Control 1: Temperature)

    • To a rigorously dried round-bottom flask equipped with a magnetic stirrer and internal thermocouple, add 30% aqueous H2​O2​ (3.5 eq).

    • Cool the flask to 0°C using an ice-salt bath. Causality: Strict temperature control prevents the premature decomposition of the peroxide and mitigates the risk of thermal runaway.

  • TFAA Addition

    • Slowly add trifluoroacetic anhydride (TFAA, 4.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 10°C.

    • Stir for an additional 30 minutes at 0°C. Causality: This ensures the complete in situ generation of peroxytrifluoroacetic acid, a powerful electrophilic oxidant.

  • Substrate Introduction

    • Dissolve 5-fluoro-4-methylpyridin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M concentration).

    • Add the amine solution dropwise to the oxidant mixture, keeping the temperature strictly at 0°C.

  • Reaction Progression (In-Process Control 2: Conversion Check)

    • Allow the reaction to slowly warm to 20°C and stir for 2 hours.

    • Validation: Pull a 50 µL aliquot, quench with sodium thiosulfate, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). Proceed only when the starting material is >98% consumed.

  • Quenching (In-Process Control 3: Peroxide Elimination)

    • Cool the mixture back to 0°C.

    • Carefully add 10% aqueous sodium thiosulfate dropwise.

    • Validation: Test the aqueous layer with peroxide indicator strips. Continue addition until the strips read 0 ppm. Causality: Unquenched peroxides pose severe explosion hazards during concentration and can actively degrade the product.

  • Workup and Isolation

    • Adjust the pH of the aqueous layer to 7.0–7.5 using saturated aqueous NaHCO3​ . Causality: The product is slightly water-soluble at highly acidic/basic pH; neutral pH maximizes partitioning into the organic phase.

    • Extract with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification

    • Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 5-fluoro-4-methyl-2-nitropyridine as a pale crystalline solid.

References
  • WO2014145025A2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities. Google Patents.1

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. 2

  • EP2934525B1 - Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors. Google Patents. 3

Sources

Optimization

Technical Support Center: Selective Reduction of 5-Fluoro-4-methyl-2-nitropyridine

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. The reduction of 5-fluoro-4-methyl-2-nitropyridine to its corresponding 2-amino derivative is a critical transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. The reduction of 5-fluoro-4-methyl-2-nitropyridine to its corresponding 2-amino derivative is a critical transformation, yet it is frequently plagued by side reactions that can compromise yield, purity, and project timelines. This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges effectively. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary issue is hydrodefluorination. I'm isolating 4-methyl-2-aminopyridine as a major byproduct. What is causing this and how can I suppress it?

Answer:

Hydrodefluorination, the hydrogenolysis of the C-F bond, is the most common and challenging side reaction during the catalytic hydrogenation of fluorinated nitroaromatics.[1][2] This occurs concurrently with the desired nitro group reduction and often accelerates once the target amine is formed, as the product itself is susceptible to dehalogenation.[2][3]

Root Causes & Mechanistic Insight:

The mechanism of hydrodehalogenation on catalyst surfaces like Palladium (Pd) or Platinum (Pt) involves oxidative addition of the C-F bond to the metal surface. The strong electron-donating nature of the newly formed amino group enhances the electron density of the pyridine ring, making the C-F bond more susceptible to this process. The reaction is particularly problematic at complete conversion of the starting material, where the catalyst begins to act on the product.[2]

Troubleshooting & Optimization Strategies:

  • Catalyst Selection & Modification: Standard noble metal catalysts (e.g., Pd/C, Pt/C) are highly active but often show poor selectivity.

    • Modified Catalysts: Consider catalysts modified to be less prone to dehalogenation. Platinum-based catalysts modified with other metals, such as Vanadium (Pt-V/C), have shown suppressed dehalogenation activity.[3] Similarly, platinum/iron-oxide nanocomposite catalysts have been reported to completely suppress the hydrodehalogenation of haloanilines.[2]

    • Inhibitors/Additives: The introduction of specific inhibitors can passivate the catalyst sites responsible for dehalogenation.[4] Organic ligands containing phosphorus, sulfur, or nitrogen can be used to modify the metal surface.[4] For example, triphenylphosphine (PPh₃) can coordinate to Pd(0) sites, sterically hindering the adsorption of the aromatic ring and thus inhibiting dehalogenation.[4]

    • Acidic Medium: Conducting the hydrogenation in the presence of a small amount of acid (e.g., HCl, H₃PO₄, acetic acid) can unexpectedly inhibit dehalogenation.[1] The protonated amine product is less electron-donating, deactivating the ring towards further reaction.

  • Strict Reaction Monitoring & Control:

    • Avoid Over-Reduction: The most critical factor is to stop the reaction as soon as the starting nitro compound is consumed. Prolonged reaction times will invariably lead to increased defluorination of the desired product.[3] Monitor the reaction closely using TLC, GC, or HPLC.

    • Lower Hydrogen Pressure: High H₂ pressure can increase the rate of hydrodefluorination. Minimize the pressure to the lowest level that still allows for a reasonable reaction rate for the nitro reduction.

    • Temperature Control: While higher temperatures increase the rate of nitro reduction, they can also accelerate dehalogenation. Operate at the lowest effective temperature.

  • Alternative Reducing Systems: If catalytic hydrogenation proves intractable, consider alternative, non-catalytic methods that do not typically induce dehalogenation.

    • Metal/Acid Reduction: Systems like Iron/HCl (Fe/HCl), Tin/HCl (Sn/HCl), or Zinc/Acetic Acid (Zn/AcOH) are classic and effective methods for nitro reduction that generally do not affect aryl fluorides.[5][6] The workup can be challenging due to the need to remove metal salts.[7]

    • Chemoselective Reagents: Modern reagents offer high chemoselectivity. An iron(III) catalyst with a silane reductant (e.g., phenylsilane) is known to selectively reduce nitro groups in the presence of aryl halides.[8][9] Another metal-free option involves using tetrahydroxydiboron with 4,4'-bipyridine as an organocatalyst, which shows excellent tolerance for halogens.[10]

  • Setup: To a hydrogenation vessel, add 5-fluoro-4-methyl-2-nitropyridine (1.0 eq) and a suitable solvent (e.g., THF, Ethyl Acetate).[3]

  • Catalyst: Add a selective catalyst, such as 1-5 mol% Pt-V/C or a modified Pd catalyst.

  • Hydrogenation: Purge the vessel with N₂ then H₂. Pressurize to the desired pressure (start with 1-5 bar) and maintain the reaction at a controlled temperature (e.g., 25-50 °C).

  • Monitoring: Take aliquots from the reaction mixture every 15-30 minutes and analyze by TLC or HPLC to monitor the disappearance of the starting material.

  • Workup: As soon as the starting material is no longer detected, immediately stop the reaction by venting the H₂ and filtering the catalyst through a pad of celite.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods.

Question 2: My reaction is sluggish or stalls completely, resulting in a low yield of the desired amine. What are the likely causes?

Answer:

An incomplete or stalled reaction is a common issue that can often be traced back to the catalyst's condition or the purity of the reagents.[7]

Root Causes & Mechanistic Insight:

  • Poor Catalyst Activity: Catalysts like Pd/C and Raney Nickel can lose activity over time due to oxidation or improper storage. The activity of a catalyst is directly related to the number of available active sites on its surface.

  • Catalyst Poisoning: The starting material, solvent, or even the hydrogen gas can contain impurities that act as catalyst poisons.[7] Sulfur compounds, other halides, and certain nitrogen-containing heterocycles can irreversibly bind to the catalyst's active sites, rendering it inactive.[7]

  • Insufficient Reducing Agent/Catalyst: The stoichiometry is crucial. For catalytic hydrogenations, insufficient catalyst loading will lead to a slow or incomplete reaction. For metal/acid reductions, an insufficient excess of the metal will cause the reaction to stall.[7]

Troubleshooting & Optimization Strategies:

  • Verify Catalyst Quality: Always use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. If in doubt, test the catalyst on a simple, reliable substrate like nitrobenzene to confirm its activity.

  • Ensure Reagent Purity:

    • Starting Material: Purify the 5-fluoro-4-methyl-2-nitropyridine by recrystallization or column chromatography to remove potential catalyst poisons.

    • Solvent & Gas: Use high-purity, degassed solvents and high-quality hydrogen gas.

  • Optimize Catalyst Loading: If the reaction is clean but slow, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol% w/w).

  • Adjust Reaction Conditions: Gently increasing the temperature or hydrogen pressure can sometimes overcome a sluggish reaction rate, but be mindful of the potential to increase side reactions like defluorination (see Question 1).

Question 3: I'm observing colored impurities and byproducts with a higher molecular weight than my target amine. What are these and how can I prevent their formation?

Answer:

The appearance of colored, high-molecular-weight impurities is typically due to the formation of condensation products from reaction intermediates.

Root Causes & Mechanistic Insight:

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a multi-step process that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[11][12] These intermediates are reactive electrophiles and nucleophiles, respectively. Under conditions where these intermediates accumulate (e.g., slow hydrogenation, localized hydrogen starvation), they can react with each other or with the final amine product.

  • Nitroso + Hydroxylamine → Azoxy compound (R-N=N(O)-R) [11]

  • Azoxy compound reduction → Azo compound (R-N=N-R)

  • Azo compound reduction → Hydrazo compound (R-NH-NH-R)

These condensation products are often highly colored (yellow, orange, red) and can be difficult to separate from the desired product.

Troubleshooting & Optimization Strategies:

  • Maintain Efficient Hydrogen Mass Transfer: Ensure vigorous stirring to maintain a good hydrogen supply throughout the reaction mixture. This minimizes the accumulation of intermediates by ensuring they are rapidly reduced to the amine.

  • Optimize Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence catalyst activity and reaction pathways.[7]

    • pH Control: In some systems, particularly with metal/acid reductions, the pH can play a crucial role in the kinetics and selectivity of the reduction.[11]

  • Choose a More Active System: A more active catalyst or a more potent reducing agent can push the reaction through the intermediate stages quickly, preventing their accumulation and subsequent side reactions.

Visual Summaries

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM 5-Fluoro-4-methyl-2-nitropyridine INT1 Nitroso Intermediate SM->INT1 +2e-, +2H+ INT2 Hydroxylamine Intermediate INT1->INT2 +2e-, +2H+ AZOXY Azoxy Byproduct INT1->AZOXY + Hydroxylamine PROD Desired Product (5-Fluoro-4-methyl-2-aminopyridine) INT2->PROD +2e-, +2H+ INT2->AZOXY + Nitroso DEFLUORO Defluorinated Product (4-methyl-2-aminopyridine) PROD->DEFLUORO Hydrodefluorination (Catalytic) G start Analyze Reaction Outcome q1 Significant Defluorination? start->q1 q2 Incomplete Reaction or Low Yield? q1->q2 No sol1 1. Stop reaction at 100% SM conversion. 2. Lower H2 pressure/temp. 3. Use selective catalyst (e.g., Pt-V/C). 4. Add inhibitor (e.g., PPh3) or acid. 5. Switch to Metal/Acid reduction. q1->sol1 Yes q3 Colored/High MW Impurities? q2->q3 No sol2 1. Use fresh, active catalyst. 2. Purify starting material & solvent. 3. Increase catalyst loading. 4. Optimize temp/pressure cautiously. q2->sol2 Yes sol3 1. Ensure vigorous stirring. 2. Use more active catalyst system. 3. Optimize solvent and conditions. q3->sol3 Yes end_node Proceed to Purification q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A step-by-step guide for troubleshooting common issues.

Comparative Data Summary

Reduction MethodTypical ReagentsProsConsSelectivity for C-F BondReference
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh atom economy, clean workup. [13]Prone to hydrodefluorination, catalyst poisoning. [1][7]Poor to Moderate[1][7]
Modified Catalytic Hyd. H₂, Pt-V/C, Modified Pd/CSuppressed hydrodefluorination.Catalyst may not be commercially available.Good to Excellent[2][3]
Metal/Acid Reduction Fe/HCl, SnCl₂, Zn/AcOHExcellent C-F bond tolerance, low cost. [5]Stoichiometric waste, difficult workup to remove metal salts. [7]Excellent[5][6]
Chemoselective Reduction Fe(acac)₃/PhSiH₄ or B₂(OH)₄/BipyridineExcellent functional group tolerance (including halides), mild conditions. [9][10]Higher reagent cost, may require optimization.Excellent[9][10]

References

  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEDWbLZqXTJOST5_pS-e4VcbIEq9tYlWWbrpBAEkb15AG0De8Jnj0dZriglKV2PX4kk0R8OledjDYJKHmfSBDbJpgYrTE_YsonMNfMdHC15ajl-T-n25CUMJjucWCm7rfPhXbl8iyFb7Y019_9gSmlJSzAuOE4FgO9Bkb4yqYKfLmJeucgDUoi28jI42_qpWcG5vSO7UaEpvRBMdtZO_0JLJNrUMuk3biqnr7uJGEF9Q==]
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  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025). ACS Electrochemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNzbCQFndyqEHNegfWngprEV3zsEn37IJ6DsKiedsdQSIEaiMzpwmDikyh8oPbzosOWpLIjeKlnz7fkkl3MGhB82hBvMCvR0Mpp0-FKqOvMrFTZUCMZ0kBtFawSygs-m3CKVjdICqkR1uA4cR03jil_50=]
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  • US Patent US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. (1991). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPmwdv_2bT-XsGwD-3dKZaW76FkhToRREcm_TdlYNtMz2WHNYV6GJv7uNfdibiRyWSJruTggopH1ne29kInRkCfiT4vS0hsuOA3ZlYef8VXNIOlFho4rQVISoC_SRgmxy3HCLFs0IbhZJP]
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Troubleshooting

Technical Support Center: Purification of 5-Fluoro-4-methyl-2-nitropyridine

Welcome to the technical support guide for the purification of 5-Fluoro-4-methyl-2-nitropyridine (FMNP). This resource is designed for researchers, chemists, and process development professionals who are working with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-Fluoro-4-methyl-2-nitropyridine (FMNP). This resource is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high-purity FMNP.

Introduction: The Challenge of Purifying FMNP

5-Fluoro-4-methyl-2-nitropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] However, its synthesis can result in a crude mixture containing various impurities that are structurally similar to the target molecule. These include regioisomers, products of over-nitration, and unreacted starting materials.[2] The presence of the basic pyridine ring and the electron-withdrawing fluoro and nitro groups imparts specific chemical properties that must be considered during purification to avoid degradation and ensure efficient separation.

This guide is structured to address the most common purification techniques—Column Chromatography and Recrystallization—along with essential methods for purity assessment.

Section 1: Troubleshooting Common Impurities

Before selecting a purification method, it is crucial to understand the potential impurities in your crude FMNP mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Fluoro-4-methyl-2-nitropyridine?

A1: The impurity profile largely depends on the synthetic route, but typically includes:

  • Regioisomers: The nitration of 4-methyl-2-fluoropyridine can yield undesired isomers such as 2-Fluoro-4-methyl-3-nitropyridine or 2-Fluoro-4-methyl-6-nitropyridine.[2]

  • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated species.[2]

  • Unreacted Starting Materials: Incomplete reactions can result in the carry-over of 2-fluoro-4-methylpyridine.

  • Degradation Products: Harsh acidic conditions during nitration may cause some degradation of the pyridine ring.[2]

  • Colored Impurities: The formation of colored byproducts from side reactions is common in nitration chemistry, often resulting in a dark-colored crude product.[2]

Impurity Type Likely Origin Suggested Primary Removal Method
RegioisomersNon-selective nitrationColumn Chromatography
Dinitro CompoundsOver-nitrationColumn Chromatography
Starting MaterialsIncomplete reactionColumn Chromatography, Recrystallization
Colored ByproductsSide reactions, oxidationActivated Carbon Treatment, Recrystallization

Section 2: Purification by Column Chromatography

Column chromatography is the most powerful and versatile method for purifying FMNP, especially when dealing with isomeric impurities.

Troubleshooting Guide: Column Chromatography

Q2: My product is streaking badly on the silica gel column. What is causing this and how can I fix it?

A2: Streaking is a common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom on the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.

  • Causality: The acidic nature of standard silica gel can protonate the basic pyridine, causing it to bind irreversibly or elute very slowly and broadly.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective choice is to add 0.1-1% triethylamine (TEA) or ammonia solution to the eluent mixture.[3] This neutralizes the acidic sites and allows the pyridine compound to elute with a much-improved peak shape.

Q3: I'm not getting good separation between my desired product and an impurity, even though their Rf values are different on TLC. What's going wrong?

A3: This is a classic column chromatography problem that can stem from several factors:

  • Improper Solvent System: A solvent system that gives good separation on a TLC plate (where the Rf of the target compound is ideally 0.2-0.4) is the best starting point.[3] If separation is still poor, the polarity difference between your eluent and your compounds may be too large or too small. Try a solvent system with a different composition, for example, switching from ethyl acetate/hexane to dichloromethane/methanol.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. As a general rule, use at least 20-40 grams of silica gel for every 1 gram of crude mixture.[3]

  • Poor Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and band broadening, destroying separation. Ensure your silica slurry is well-mixed and allowed to settle evenly.[3]

  • Dry vs. Wet Loading: If your compound has limited solubility in the mobile phase, it can precipitate at the top of the column when loaded, leading to broad bands. In this case, "dry loading" is highly recommended.[3]

Experimental Protocol: Flash Column Chromatography of FMNP

This protocol provides a reliable method for the purification of FMNP on a laboratory scale.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare an appropriate mobile phase. A good starting point for FMNP and related compounds is a mixture of hexane and ethyl acetate.
  • For a typical crude mixture, start with a low polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity.
  • Add 0.5% triethylamine (TEA) to the prepared mobile phase to prevent streaking.

2. Column Packing (Slurry Method):

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and add a thin layer (approx. 1 cm) of sand.
  • In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 40 g for 1 g of crude) with the initial low-polarity mobile phase.[3]
  • Pour the slurry into the column. Use additional mobile phase to rinse the beaker and transfer all the silica.
  • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the sand layer.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude FMNP (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane (DCM).
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[3]
  • Carefully add this powder to the top of the packed column, creating an even layer.
  • Gently add a thin layer of sand on top of the sample to prevent disturbance.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply gentle pressure (using a pump or air line) to begin eluting the solvent.
  • Collect fractions in test tubes or flasks.
  • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.

5. Product Isolation:

  • Combine the fractions that contain the pure FMNP as determined by TLC.
  • Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.
Visualization: Column Chromatography Troubleshooting Workflow

start Poor Separation or Tailing Peaks q1 Are you purifying a pyridine derivative? start->q1 a1_yes Add 0.1-1% Triethylamine to Eluent q1->a1_yes Yes a1_no Check other factors q1->a1_no No q2 Is the column overloaded? a1_no->q2 a2_yes Reduce sample amount. Use 20-40g silica per 1g of crude. q2->a2_yes Yes a2_no Evaluate loading & eluent q2->a2_no No q3 Was dry loading used? a2_no->q3 a3_no Use dry loading for poorly soluble samples. q3->a3_no No a3_yes Check eluent system q3->a3_yes Yes q4 Is Rf on TLC optimal (0.2-0.4)? a3_yes->q4 a4_no Re-optimize solvent system using TLC plates q4->a4_no No a4_yes Consider alternative stationary phase (e.g., alumina) q4->a4_yes Yes

Caption: Troubleshooting Decision Tree for Column Chromatography.

Section 3: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities from a relatively pure crude product or for removing colored byproducts.

Troubleshooting Guide: Recrystallization

Q4: I've dissolved my crude FMNP in a hot solvent, but it "oiled out" instead of forming crystals upon cooling. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer saturated at that temperature. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of crystals instead of oil.[4]

Q5: My product won't crystallize from the solution, even after cooling in an ice bath.

A5: This indicates that the solution is not sufficiently supersaturated, or that nucleation has not occurred.

  • Solutions:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a surface for crystals to begin forming.

    • Seeding: If you have a small crystal of pure FMNP, add it to the cold solution. This "seed crystal" will act as a template for further crystal growth.

    • Reduce Solubility: If the compound is too soluble, you can try adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your recrystallization solvent. Add the anti-solvent dropwise to the cold solution until it just starts to turn cloudy, then allow it to stand. For FMNP, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

Experimental Protocol: Recrystallization of FMNP

This protocol outlines a general procedure. The ideal solvent or solvent system must be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of crude FMNP in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[4]
  • Common solvent systems for similar compounds include ethyl acetate/petroleum ether or ethanol/water.[4][5]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.
  • Add the minimum amount of the chosen solvent to just cover the solid.
  • Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.

3. Decolorization (if necessary):

  • If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight) of activated carbon.
  • Re-heat the mixture to boiling for a few minutes. The carbon will adsorb colored impurities.[2]

4. Hot Filtration:

  • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[4]

5. Crystallization:

  • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Purity Assessment

Verifying the purity of your final product is a critical final step.

Q6: How can I accurately determine the purity of my final 5-Fluoro-4-methyl-2-nitropyridine?

A6: A combination of methods is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds.[6] A validated HPLC method can separate and quantify the main product and any impurities with high resolution and sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of structural isomers or other impurities. Quantitative NMR (qNMR) can also be used for purity determination against a certified standard.[6]

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of impurities. The absence of secondary spots in multiple solvent systems is a good indicator of high purity.[2]

General Protocol: HPLC Purity Analysis

This is a starting point for method development.

  • System: HPLC with a UV or Diode Array Detector (DAD).[7]

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.

  • Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes.

  • Detection: UV detection at a wavelength where the nitropyridine absorbs strongly (e.g., 254 nm).

  • Sample Prep: Dissolve a small, accurately weighed amount of the purified FMNP in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm filter before injection.

Section 5: Safety Information

Working with nitropyridine derivatives requires strict adherence to safety protocols.

  • Handling: 5-Fluoro-4-methyl-2-nitropyridine and related compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Toxicity: Fluorinated and nitrated aromatic compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[8][11] Consult the Safety Data Sheet (SDS) for detailed toxicological information before handling.

References

  • BenchChem. (n.d.). Managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine.
  • BenchChem. (n.d.). Troubleshooting common issues in fluorinated pyrimidine synthesis.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Fluoro-5-nitropyridine.
  • Gagnon, P. E., Boivin, J. L., & Poquin, A. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 32(9), 813-821. Retrieved from [Link]

  • Naka, T., et al. (2001). A novel synthesis of 3-nitropyridine derivatives from n-silyl-1-azaallyl anions. Journal of Heterocyclic Chemistry, 38(4), 951-956. Retrieved from [Link]

  • NextSDS. (n.d.). 4-fluoro-5-nitropyridin-2-amine — Chemical Substance Information.
  • Capot Chemical. (2018). Material Safety Data Sheet - 5-Fluoro-2-nitropyridine.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • BenchChem. (n.d.). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.
  • Sinochem Nanjing. (2026). The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis.
  • Sinochem Nanjing. (2026). Wholesale 2-Fluoro-4-Methyl-5-Nitropyridine.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Validated HPLC Method.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Methyl-5-nitrobenzene-1,2-diamine by Recrystallization.

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions of 5-Fluoro-4-methyl-2-nitropyridine

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on 5-fluoro-4-methyl-2-nitropyridine. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions on 5-fluoro-4-methyl-2-nitropyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific reaction, ensuring higher yields, purity, and reproducibility in your synthetic endeavors.

I. Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the SNAr reaction on the 5-fluoro-4-methyl-2-nitropyridine substrate.

Question 1: Why is 5-fluoro-4-methyl-2-nitropyridine a good substrate for SNAr reactions?

The reactivity of this substrate is governed by the electronic properties of the pyridine ring and its substituents. The pyridine ring itself is electron-deficient, which inherently facilitates nucleophilic attack.[1] This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 2-position (ortho to the fluorine leaving group).[2][3] This group powerfully activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance.[2][3] The fluorine atom at the 5-position is an excellent leaving group for SNAr reactions, often better than Cl, Br, or I.[4][5] Its high electronegativity makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[3][4]

Question 2: What is the general mechanism for this SNAr reaction?

The reaction proceeds via a two-step addition-elimination mechanism.[2][3]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the pyridine ring and onto the nitro group.[3] This is typically the rate-determining step.[5]

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride ion, yielding the final substituted product.[2]

Caption: General SNAr mechanism on 5-fluoro-4-methyl-2-nitropyridine.

Question 3: What are the best solvents for this reaction?

Polar aprotic solvents are generally the preferred choice for SNAr reactions.[4][6] Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are effective because they solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more "naked" and, therefore, more reactive.[4][7]

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics
DMSO 47189Excellent for dissolving a wide range of reactants; can be difficult to remove.
DMF 37153Good general-purpose solvent; can decompose in the presence of strong bases.[4]
NMP 32202High boiling point allows for higher reaction temperatures.
Acetonitrile 3882Lower boiling point, easier to remove.
THF 7.666Less polar; may be suitable for some reactions but can lead to slower rates.[8]
Question 4: Do I need to use a base? If so, which one?

The necessity of a base depends on the nature of your nucleophile.

  • For neutral nucleophiles (e.g., amines, alcohols, thiols): A non-nucleophilic base is often required to deprotonate the nucleophile, generating a more potent anionic nucleophile, or to neutralize the acid (HF) formed during the reaction.[7] Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[3]

  • For anionic nucleophiles (e.g., pre-formed alkoxides or thiolates): An additional base may not be necessary.

The choice of base can be critical, and using a very strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can sometimes lead to side reactions.[4][8]

II. Troubleshooting Guide: From Low Yields to Impure Products

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Low to No Product Yield

A low or non-existent yield is a frequent challenge. The following workflow can help diagnose the underlying cause.

Troubleshooting_Low_Yield start Low/No Yield Observed check_reagents Verify Reagent Purity & Integrity (Substrate, Nucleophile, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK nucleophile_issue Is the Nucleophile Strong Enough? check_conditions->nucleophile_issue Conditions Seem Correct base_issue Is the Base Appropriate? nucleophile_issue->base_issue No increase_nucleophilicity Solution: - Use a stronger base (e.g., NaH, t-BuOK) to deprotonate. - Switch to a more nucleophilic reagent. nucleophile_issue->increase_nucleophilicity Yes temp_issue Is the Temperature Optimal? base_issue->temp_issue No optimize_base Solution: - Ensure base is strong enough for deprotonation. - Consider a non-nucleophilic base (e.g., K2CO3, DIPEA). base_issue->optimize_base Yes solvent_issue Is the Solvent Choice Correct? temp_issue->solvent_issue No increase_temp Solution: - Gradually increase reaction temperature. - Consider microwave irradiation. temp_issue->increase_temp Yes change_solvent Solution: - Switch to a more polar aprotic solvent (e.g., DMSO, NMP). solvent_issue->change_solvent Yes success Problem Resolved solvent_issue->success No, consult literature for specific cases increase_nucleophilicity->success optimize_base->success increase_temp->success change_solvent->success

Caption: Decision tree for troubleshooting low SNAr yields.

Possible Cause 1: Weak Nucleophile

The rate of the SNAr reaction is directly influenced by the strength of the nucleophile.[3] Anionic nucleophiles are generally more reactive than their neutral counterparts.[3][9]

  • Solution: If using a neutral nucleophile like an alcohol or thiol, ensure complete deprotonation by using a sufficiently strong base (e.g., NaH, KOtBu) to form the more potent alkoxide or thiolate.[4][8]

Possible Cause 2: Suboptimal Reaction Temperature

Many SNAr reactions require heating to proceed at a reasonable rate.[4]

  • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. If the boiling point of your solvent is limiting, consider switching to a higher-boiling solvent like NMP or using microwave irradiation to significantly accelerate reaction times.[4]

Possible Cause 3: Inappropriate Solvent

The choice of solvent can dramatically impact reaction rates.[4]

  • Solution: If your reaction is failing in a less polar solvent like THF or acetonitrile, switching to a more polar aprotic solvent like DMSO or DMF can significantly increase the reaction rate.[8]

Issue 2: Presence of Side Products

The formation of side products can complicate purification and reduce the yield of the desired compound.

Possible Cause 1: Reaction with the Solvent

Solvents like DMF can decompose in the presence of strong bases at elevated temperatures to form dimethylamine, which can then act as a competing nucleophile.[4]

  • Solution: If you suspect this is occurring, choose a more stable solvent like DMSO or NMP, especially when using strong bases and high temperatures.

Possible Cause 2: Hydrolysis of the Starting Material

If there is residual water in your reaction mixture, it can act as a nucleophile, leading to the formation of 5-hydroxy-4-methyl-2-nitropyridine.

  • Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficult Work-up and Purification

The basic nature of the pyridine product and the use of high-boiling polar aprotic solvents can make product isolation challenging.

Problem: Removing High-Boiling Solvents (DMSO, DMF, NMP)
  • Solution:

    • Aqueous Extraction: After the reaction is complete, pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This will remove the bulk of the water-miscible solvent.

    • Co-evaporation: To remove trace amounts of the high-boiling solvent, co-evaporate the product with a lower-boiling solvent like toluene or cyclohexane under reduced pressure.[10] This may need to be repeated multiple times.[10]

Problem: Removing Excess Pyridine-Containing Starting Material or Product During Extraction

The basicity of the pyridine ring means it can be protonated and move into the aqueous layer during an acidic wash. This is useful for removing unreacted starting material, but can also lead to product loss if the product is also a basic pyridine derivative.

  • Solution for Removing Unreacted Starting Material:

    • Dilute Acid Wash: A wash with a dilute aqueous acid solution (e.g., 1-5% HCl or 5-10% citric acid) will convert the basic pyridine starting material into a water-soluble pyridinium salt, which can be extracted into the aqueous layer.[10]

    • Copper (II) Sulfate Wash: For acid-sensitive products, washing the organic layer with a 10-15% aqueous solution of CuSO₄ is a highly effective alternative.[10] The copper ions form a water-soluble complex with the pyridine.[10]

  • If your product is also a basic pyridine derivative: Avoid acidic washes. Rely on purification techniques like flash column chromatography or crystallization to separate the product from the starting material.

III. Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol is a generalized procedure and may require optimization for specific amines.

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-4-methyl-2-nitropyridine (1.0 equiv.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate (2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

IV. References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGey9IRCNW0oZhdlbPdsRBAfnIbTo0Fd3_JLCqTe21mkZ1WOwbT8UDJ-YS2cFkdWkxkzJL6SBO6suSQbzJudVlYHcRmfT5gZNvm0PnoUZiDAx9ty2goJefk7LKUEavD_t4t69LxBq-paeUUcqqhaV6cpqhEymjz7jTmlhfBKdVXAyaPiETnPOH6KibjL63Cuy4y1AdCsUKzm0-7JBm9Iz8DrPt9kSk9RN126YG6-qL48H0ktqeZCUf5OMm_sOrXKjQj]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiUdzl3aHltiPKL2LgYGEvhYvm_S8PmeFA6AvGlZZxkUfKwrXTxHCmqzEP_eGnFwSHreC1FcjmLJShH_KGugosHqIfPqYzjTwS95fQCVb6ghEIjQZ_p7VMJ9RDB-k1ReSyQvN4Z56SDHS4AQVbZ0iZXhF6HDQT0_tW7o1SqJtyzMh6GbMKAwoyKa_N548aw7VPPBo8KfBuMABBBdJBeY0fRdno2EiFEZE_RAATsWCTocdry06A]

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbKNPCbSIdsYJNeL6HuWA0l4t4PQ6Wn-v8WFMoZ87p2hQT25e_j3HYJlV_pjjz__jXAIBPJs5j8HaAOY9ThHg7TV758owlhi1K6ENqbgLi9pAE-75e5d2Ft-AqDPFfEojiOHjyQJK702ix2k4fDbPg8-lbJoq0LtrXPGY_GXKLHqGGreMkuFTHSgdOOnn0UzS-onflGIMHf7wm_ZAkH4rF6Q==]

  • Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa8r_thHUKaHq5AmR3LRhXyXg3wZTr0gmmkzsbA2NBXn43ColjrWlDpCUbbuBM0dubDnKsuVWYB_fsE9wpwbKEWqSHCJ6vhifRLs08ohGqoI3kPYRRKkPFkm1hWl8WJP6TbECt_eTj_GA4KCVcs06R1AhA45npaEHPbS3X81F8BL83KPV5FE0ombRr2wtzB77Q6ox2mFIgtwFBDlEGDg9BrnnnZDrqNE13_Ii1jTrn_dCbPeuTVjXhyyFhaQ==]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-mechanism-for-a-SNAr-reaction-between-2-chloro-5-nitropyrimidine-as_fig1_319457009]

  • Nucleophilic aromatic substitution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution]

  • Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Nucleophilic_Substitution/8.03%3A_Factors_affecting_rate_of_nucleophilic_substitution_reactions]

  • Nucleophile Effects on Substitution Reaction Rates. University of Calgary. [URL: https://chem.ucalgary.ca/courses/351/Carey5th/Ch08/ch8-3-2.html]

  • Troubleshooting low yield in pyridine functionalization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-CjEaTXMl2xgdfac3MGaE9vtlkfb-yOo2Bfnih39h1bGocEuqIlOFX9EcdePz2b6_5No5PGZA3p1soxVont3Sie5kDSeNVgRhAbe0WtUK9_Xky8TwjyvSNbgjue2y7Y7iFQcxAMeKeYsseWVLnvSkTQ2aJ9Z1R46TUktZlpDtY1e6orjcBlswfBSu168S-EKLSKxQ]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Easy-and-Efficient-SNAr-Reactions-on-Halopyridines-Boyer-Galons/05452d39999026417a86f1837072f77e62a04975]

  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdm7JRwbwJAZjgP3hR_-WRsB5Y41ZFWhMebwFbZKCbjLksBG6VFyvqgNfF4Za0Jk7FyjS8rcr7-JNL4goJOzjVf34Soi75ZK1umgr0ZU9WsroWIK3KOwpxQmq0_rR0Mnd_PEoDLs3gHBAfM9wgPXnymU-8Q_FLnDwynmw4cc5HTyL3yD3cYXNq5MuyxQQFxFvZGJrHi0XPfRA_sYXSQcexV4k2-QnF7Xm7BCBBaYnUrkFLBz4=]

  • Base-dependent selectivity of an SNAr reaction. ResearchGate. [URL: https://www.researchgate.net/publication/230869062_Base-dependent_selectivity_of_an_SNAr_reaction]

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob00947a]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03884g]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c03038]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5395632/]

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQq0us7GqH2nSlI1-lbIzao5W_BaLHNWsSRne55wqFzJC9Sgc2icUH5lZgdxmNadafzQPMbqgGSD6JRR18obqMOJGCAsv2BaGV5DNwLwaksmxJIQcebALZDlwclWq7g6lglD3zhO8MOxFCm8Os0xEj6nMHyRCGUVhraCigCUctKaB2mRa-2DRr2TzyIQSPY-eTjLpa4wUufcCnAjNAVOAfTUt0bHd6DuxpWA==]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26222h]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8218209/]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01736]

  • optimizing base and solvent conditions for SNAr reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGChshvi9lh_d7533ncbdzaBnGgohkIue6c8b86r2ZW0f-IA3uFt-DEVtrg6-87q5MqHTl_pnhkJrkbvuDEk-RlBMSMLDpmbeCvePOHS29FdkohZL6UBzXKmxTXc6BWMRcK02fQ87Zi3EhfiwrdAC0rrL4c3QlWXuDbhw_8h4Z_gRwvCpLSFa2PGVY3NAtn3zQ_3lv5A9A=]

Sources

Troubleshooting

Troubleshooting NMR peak overlap in 5-Fluoro-4-methyl-2-nitropyridine analysis

Technical Support Center: Troubleshooting NMR Peak Overlap in 5-Fluoro-4-methyl-2-nitropyridine Analysis Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NMR Peak Overlap in 5-Fluoro-4-methyl-2-nitropyridine Analysis

Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently consult with drug development professionals on the spectral interpretation of fluorinated heteroaromatics. The molecule 5-Fluoro-4-methyl-2-nitropyridine presents a classic analytical challenge: it is a deceptively simple structure that yields highly complex NMR spectra.

The root causality of this complexity is the 100% naturally abundant, spin-1/2 19 F nucleus. The fluorine atom introduces extensive heteronuclear scalar coupling ( JHF​ and JCF​ ) across the pyridine ring. This coupling splinters the 1 H and 13 C signals into overlapping multiplets, severely hindering structural verification. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these spectral overlaps using advanced NMR techniques.

Diagnostic Workflow

Diagnostic workflow for resolving NMR peak overlap in fluorinated pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1 H NMR spectrum shows a complex multiplet for the H6 aromatic proton instead of a simple singlet. Why is this happening, and how do I fix it? A1: The H6 proton is directly adjacent (ortho) to the fluorine atom, resulting in a strong through-bond heteronuclear coupling ( 3JHF​ ). Additionally, it exhibits long-range homonuclear coupling to the H3 proton ( 5JHH​ ). This transforms a theoretical singlet into a complex multiplet. The Fix: Implement 1 H{ 19 F} broadband decoupling . By irradiating the 19 F frequency during 1 H acquisition, the heteronuclear scalar coupling collapses. Depending on your hardware,1[1]. This simplifies the H6 signal to a sharp peak, drastically reducing overlap and validating the assignment.

Q2: The 13 C NMR spectrum of 5-Fluoro-4-methyl-2-nitropyridine has very low signal-to-noise (S/N) and excessive peak splitting. How can I confidently assign the carbons? A2: Carbon-13 spectra of fluorinated compounds suffer from extensive JCF​ coupling. A single carbon signal is split into a multiplet by 1JCF​ (~250 Hz), 2JCF​ (~20 Hz), and 3JCF​ interactions, which dilutes the signal intensity across multiple peaks and causes overlap with baseline noise. The Fix: Use 13 C{ 1 H, 19 F} dual decoupling . This technique simultaneously decouples both protons and fluorines during carbon acquisition, collapsing all multiplets into sharp, single peaks for each carbon environment. This boosts S/N via the nuclear Overhauser effect (NOE) and signal consolidation.

Q3: I applied 1 H{ 19 F} decoupling, but I still have overlap due to the methyl protons and the H3 proton in my crude mixture. What is the next step? A3: In complex mixtures, homonuclear coupling ( JHH​ ) can still cause overlap even after 19 F decoupling. In these scenarios, Pure Shift NMR is the definitive solution. Pure shift techniques greatly improve spectral resolution by 2[2]. This yields a spectrum with exactly one sharp singlet per chemical environment, providing ultra-high resolution.

Q4: How can I verify the regiochemistry of the substitution (e.g., ensuring the methyl is at position 4 and fluorine at position 5) without relying solely on 1D spectra? A4: The synthesis of precursors like [3] requires rigorous validation. Use a 2D 1 H- 19 F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment. This detects through-space dipole-dipole interactions rather than through-bond scalar coupling. A strong HOESY cross-peak between the 19 F signal and the CH 3​ protons confirms their spatial proximity, self-validating the regiochemical assignment.

Quantitative Data: Expected NMR Parameters

To aid in your assignments, the following table summarizes the expected chemical shifts and coupling constants for 5-Fluoro-4-methyl-2-nitropyridine.

Nucleus / PositionApproximate Chemical Shift (ppm)Primary CouplingExpected J Value (Hz)
1 H - H6 8.2 - 8.5 3JHF​ 8 - 12
1 H - H3 7.8 - 8.1 4JHF​ / 5JHH​ < 3
1 H - CH 3​ (Pos 4) 2.3 - 2.5 4JHF​ 1 - 3
19 F - F5 -120 to -130 3JFH​ , 4JFH​ Multiplet
13 C - C5 (C-F) 155 - 160 1JCF​ 250 - 260
13 C - C6 135 - 140 2JCF​ 15 - 25

Experimental Protocols: Self-Validating Workflows

Protocol 1: Setup and Execution of 1 H{ 19 F} Decoupled NMR

Causality: To eliminate JHF​ coupling, we must saturate the 19 F transitions while observing 1 H. This requires precise calibration of the 19 F 90° pulse to ensure efficient broadband decoupling without excessive sample heating.

  • Hardware Verification: Ensure the spectrometer is equipped with a probe capable of simultaneous 1 H observation and 19 F decoupling (e.g., an H/F dual-tuned probe or a dedicated HFCN cryoprobe).4[4]. Insert appropriate bandpass filters to prevent high-frequency channel cross-talk.

  • Sample Preparation: Dissolve 10-15 mg of 5-Fluoro-4-methyl-2-nitropyridine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl 3​ ).

  • 19 F Spectral Acquisition: Acquire a standard 1D 19 F NMR spectrum. Identify the exact resonance frequency (O2) of the fluorine atom at position 5.

  • Pulse Calibration: Calibrate the 19 F 90° pulse width at the decoupling power level to ensure the decoupling sequence (e.g., GARP) covers the necessary bandwidth.

  • 1 H{ 19 F} Acquisition: Load the 1 H{ 19 F} pulse program. Set the decoupling channel (f2) frequency to the O2 value determined in Step 3.

  • Validation: Process the spectrum. The H6 doublet should collapse into a sharp singlet (or narrow multiplet if long-range JHH​ remains), confirming successful decoupling and validating the peak assignment.

Protocol 2: 2D 1 H- 19 F HOESY for Regiochemical Validation

Causality: HOESY relies on the heteronuclear Overhauser effect to map spatial proximity (< 5 Å). This is critical for differentiating the synthesized molecule from its structural isomers.

  • Preparation: Degas the NMR sample using three freeze-pump-thaw cycles. Dissolved oxygen is paramagnetic and severely quenches the NOE/HOESY effect.

  • Parameter Setup: Select the 1 H- 19 F HOESY pulse sequence. Set the spectral widths (SW) for both 1 H (f2) and 19 F (f1) dimensions to tightly encompass the signals of interest to maximize digital resolution.

  • Mixing Time Optimization: The heteronuclear cross-relaxation rate is slower than homonuclear rates. Set the mixing time (d8) between 300 ms and 500 ms.

  • Acquisition & Processing: Acquire with sufficient scans (typically 16-32 per increment) to achieve adequate S/N. Process with a squared sine-bell window function.

  • Validation: Observe the 2D map. A cross-peak between the 19 F signal and the CH 3​ proton signal definitively validates the 4-methyl, 5-fluoro spatial arrangement.

References

  • 1H with 19F Decoupling Source: University of Ottawa NMR Facility Blog URL:[Link]

  • Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy Source: Chemistry - A European Journal (via D-NB) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening Source: ACS Omega URL:[Link]

Sources

Optimization

Reducing thermal degradation of 5-Fluoro-4-methyl-2-nitropyridine during distillation

A Guide to Mitigating Thermal Degradation During Distillation Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-03-26 Introduction 5-Fluoro-4-methyl-2-nitropyridine is a key building block in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Mitigating Thermal Degradation During Distillation

Prepared by: Gemini, Senior Application Scientist Last Updated: 2026-03-26

Introduction

5-Fluoro-4-methyl-2-nitropyridine is a key building block in pharmaceutical and agrochemical research. However, its purification by distillation is frequently complicated by its inherent thermal instability. Researchers often report discoloration, reduced yield, and the formation of impurities, all indicative of thermal degradation. This guide provides a comprehensive resource for understanding and mitigating these challenges. We will explore the underlying causes of degradation and offer field-proven troubleshooting strategies and optimized protocols to ensure the highest possible purity and yield.

Understanding the Degradation Mechanism

Nitroaromatic compounds, including nitropyridines, are susceptible to thermal decomposition. While the specific pathway for 5-Fluoro-4-methyl-2-nitropyridine is not extensively documented in public literature, the degradation of similar molecules provides critical insights. The primary mechanism often involves the cleavage of the C-NO2 bond, which can initiate a cascade of radical reactions.[1]

Key factors influencing the rate of degradation include:

  • Temperature: The rate of decomposition reactions increases exponentially with temperature.

  • Time: Prolonged exposure to elevated temperatures increases the extent of degradation.

  • Presence of Impurities: Acidic or basic residues from the synthesis stage can catalyze decomposition pathways.

The likely degradation pathway involves the initial loss of the nitro group, leading to the formation of highly reactive radical species. These intermediates can then polymerize or react with other molecules to form a complex mixture of byproducts, often observed as dark, tarry material in the distillation flask.

cluster_0 Degradation Pathway Start 5-Fluoro-4-methyl-2-nitropyridine Heat High Temperature (>150-200°C) Start->Heat Radical Initial C-NO₂ Bond Cleavage (Radical Formation) Heat->Radical Products Complex Polymerized Byproducts (Tar) Radical->Products Autocatalytic Reactions

Caption: Proposed thermal degradation pathway for 5-Fluoro-4-methyl-2-nitropyridine.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the distillation of 5-Fluoro-4-methyl-2-nitropyridine in a practical question-and-answer format.

Q1: My product is dark brown or black after distillation, and I have a lot of non-volatile residue. What is happening?

A1: This is a classic sign of significant thermal degradation. The high temperature of atmospheric distillation is causing the compound to decompose and polymerize. The color comes from complex, high-molecular-weight byproducts. The core issue is that the required distillation temperature is too close to, or exceeds, the decomposition temperature of the molecule.

Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation).[2] Lowering the pressure dramatically reduces the boiling point of the compound, allowing it to distill at a much lower, safer temperature where the rate of degradation is negligible.[3]

Q2: I'm using vacuum distillation, but my yield is still low. What else could be wrong?

A2: Several factors could contribute to low yield even under vacuum:

  • Inadequate Vacuum: The pressure may not be low enough to sufficiently reduce the boiling point. Ensure your vacuum pump is operating correctly and the system is free of leaks.[4] A mercury manometer or a digital vacuum gauge is essential for accurate pressure monitoring.

  • Prolonged Heating: Even at lower temperatures, extended heating can lead to some degradation. The distillation should be performed as quickly as possible once the product begins to distill over.

  • Incomplete Reaction or Side Products: The low yield might not be from distillation loss but from an incomplete initial reaction. Analyze the crude material before distillation (e.g., by NMR or GC-MS) to determine the starting purity.

  • Foaming/Bumping: Violent boiling can cause the material to be carried over mechanically into the receiving flask, contaminating the distillate and affecting separation efficiency. This can be mitigated by using a larger distillation flask (no more than half full), adding boiling chips or a magnetic stir bar, and ensuring smooth, even heating.[4]

Q3: What are the optimal distillation parameters (temperature and pressure) for this compound?

A3: While specific data for 5-Fluoro-4-methyl-2-nitropyridine is scarce, we can estimate based on similar compounds. For many substituted pyridines, vacuum distillation is the standard purification method.[5] A good starting point is to aim for a vacuum level that brings the boiling point below 130-140°C.

ParameterAtmospheric PressureVacuum Distillation (Recommended)Rationale
Pressure ~760 mmHg1-10 mmHgLowers the boiling point significantly.[2]
Est. Boiling Point >200°C (Decomposition likely)90-130°CAvoids thermal degradation temperature range.
Heating Mantle Temp. High (risk of "hot spots")Moderate (Pot temp. ~20-30°C above vapor temp.)Gentle, uniform heating minimizes localized overheating.

Note: These are estimated values. It is crucial to perform a small-scale test distillation to determine the optimal conditions for your specific setup and crude material purity.

Q4: Should I consider adding a stabilizer to the distillation pot?

A4: The use of stabilizers is a common strategy for thermally sensitive compounds, particularly in the explosives and propellants industry where nitro-compounds are prevalent.[6][7] Stabilizers work by scavenging free radicals or reactive species that propagate decomposition reactions.[8]

  • Potential Stabilizers: For nitroaromatic compounds, substances like diphenylamine or certain phenols have been used.[7][9] However, introducing another substance complicates the purification.

  • Recommendation: For laboratory-scale purification, optimizing the distillation conditions (i.e., using high vacuum) is a much cleaner and more effective approach than using stabilizers. The goal is to prevent degradation in the first place. If you must use one, a very small amount (e.g., <0.1 mol%) should be tested first, and you must ensure it can be easily separated from your final product.

Q5: Are there alternative purification methods to distillation?

A5: Yes. If distillation proves too challenging, or if you need to remove specific impurities (like isomers), consider these alternatives:

  • Recrystallization: This is an excellent method for purifying solid compounds.[10] Success depends on finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution. Screening solvents like ethanol, methanol, or mixtures like ethyl acetate/hexane is a good starting point.[10]

  • Column Chromatography: For small-scale, high-purity applications, silica gel chromatography is very effective.[10] A typical solvent system might be a gradient of ethyl acetate in hexane. Thin-layer chromatography (TLC) should be used first to determine the appropriate solvent polarity.[10]

Recommended Protocol: High-Vacuum Distillation

This protocol outlines a standard procedure for the purification of 5-Fluoro-4-methyl-2-nitropyridine, prioritizing the reduction of thermal stress on the compound.

Equipment:

  • Round-bottom flask (distillation pot)

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask(s) (a "cow" type receiver is ideal for collecting fractions)

  • Digital vacuum gauge or manometer

  • Two-stage rotary vane vacuum pump or equivalent

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Heating mantle with a stirrer

  • Thermometer and adapter

Procedure:

  • System Setup: Assemble the distillation apparatus. Ensure all ground glass joints are clean, properly greased with vacuum grease, and sealed securely to prevent leaks.[4]

  • Cold Trap: Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Charge the Flask: Add the crude 5-Fluoro-4-methyl-2-nitropyridine and a magnetic stir bar to the distillation flask. Do not fill the flask more than half full.

  • Evacuate the System: Turn on the stirrer and begin to slowly evacuate the system. A slow, gradual reduction in pressure helps prevent bumping of any residual low-boiling solvents.

  • Apply Heat: Once the target vacuum (e.g., <5 mmHg) is stable, begin to gently heat the distillation pot.

  • Monitor Temperatures: Closely monitor both the temperature of the heating mantle and the temperature of the vapor at the still head. The vapor temperature is the boiling point of the substance at that pressure.

  • Collect Fractions: Discard any initial low-boiling impurities (forerun). Collect the main product fraction in a clean receiving flask when the vapor temperature is stable and the distillate appears clear and colorless/light yellow.

  • Shutdown: Once the main fraction is collected, or if the temperature in the pot begins to rise sharply (indicating the end of the product distillation), turn off the heat. Allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure.

cluster_1 Vacuum Distillation Workflow Setup Assemble & Leak-Check Apparatus Evacuate Slowly Evacuate System to <5 mmHg Setup->Evacuate Heat Apply Gentle, Even Heat with Stirring Evacuate->Heat Monitor Monitor Vapor Temp & Pressure Heat->Monitor Collect Collect Main Fraction at Stable Temp Monitor->Collect Cooldown Cool System Before Venting Collect->Cooldown

Caption: Recommended workflow for vacuum distillation.

Analytical Quality Control

To verify the success of the purification and quantify any degradation, the following analytical techniques are recommended:

  • HPLC/GC-MS: These are powerful techniques for determining the purity of the final product and identifying any degradation byproducts.[11] A comparison of the chromatograms of the crude and distilled material will clearly show the removal of impurities.

  • ¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy can confirm the structure of the purified product and detect impurities that may not be visible by other methods.

  • Visual Inspection: The color of the distilled product is a simple but effective first indicator. A pure product should be a colorless to light-yellow oil or solid. Darkening indicates the presence of impurities.

References

  • A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing.
  • Theoretical study on the thermal decomposition of pyridine.
  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI.
  • Stabilizer for nitrated organic compounds.
  • The thermal decomposition of azidopyridines.
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • A green stabilizer for Nitrate ester-based propellants: An overview. PMC - NIH.
  • Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review.
  • Density functional theory investigation of green stabilizer reactions: curcumin in nitrocellulose-based propellants. ChemRxiv.
  • Vacuum Distill
  • Vacuum Distill
  • Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. Benchchem.
  • Vacuum Distillation.
  • Chromatographic Determination of Stabilizer in Nitrocellulose Based Propellants. [No Source Found].

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing 5-Fluoro-4-methyl-2-nitropyridine Cross-Coupling

Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions with 5-fluoro-4-methyl-2-nitropyridine. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced challenge of catalyst selection for cross-coupling reactions with 5-fluoro-4-methyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing nitro group, the coordinating pyridine nitrogen, and the adjacent methyl and fluoro substituents—present specific hurdles that demand careful consideration of the catalytic system.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Problem 1: Low to No Product Yield

Q: My cross-coupling reaction with 5-fluoro-4-methyl-2-nitropyridine is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

A: This is a common challenge stemming from the electronic nature and steric hindrance of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1] Additionally, the electron-deficient nature of the pyridine ring can impact the catalytic cycle. Here’s a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection (The Most Critical Factor): Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[2] The key is to use a catalyst system that is both highly active and resistant to deactivation.

  • Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate oxidative addition and resist catalyst deactivation.[3][4]

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices for coupling hindered and electron-deficient substrates.[3][5]

    • N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) can also be highly effective, offering strong σ-donation and good steric bulk.

2. Base Selection: The choice of base is crucial as it plays a role in both the transmetalation step (in Suzuki coupling) and the deprotonation of the amine (in Buchwald-Hartwig amination).[6]

  • Recommendation: For Suzuki-Miyaura coupling, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7] However, be mindful that strong bases can sometimes lead to decomposition of sensitive substrates.[7]

3. Solvent and Temperature: These parameters influence catalyst stability and reaction rates.

  • Recommendation: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used.[3] A solvent screen may be necessary to find the optimal conditions. While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[3] It's a delicate balance; try running the reaction at a moderate temperature (e.g., 80-110 °C) for a longer period.

Problem 2: Catalyst Deactivation (Reaction Mixture Turns Black)

Q: My reaction mixture turned black shortly after starting the reaction. What does this signify and how can I prevent it?

A: The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst deactivation.[8] This occurs when the active Pd(0) catalyst aggregates and falls out of solution.

Causes and Solutions:

CauseExplanationRecommended Solution
Oxygen Exposure Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[9]Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[9]
Coordinating Heterocycle The Lewis-basic nitrogen atom in the pyridine ring can bind to the palladium center, leading to catalyst inhibition and decomposition.[1]Use bulky ligands (e.g., Buchwald-type ligands) that sterically shield the palladium center and disfavor coordination of the pyridine nitrogen.[5]
Excessively High Temperature High temperatures can accelerate the decomposition of the catalyst.[3]Optimize the temperature. If a high temperature is required for reactivity, ensure the use of a highly stable catalyst system.
Impure Reagents or Solvents Impurities can poison the catalyst.[8]Use fresh, high-purity catalyst, ligands, base, and solvents. Ensure solvents are anhydrous.[3]
Problem 3: Side Reactions - Protodeboronation (Suzuki Coupling)

Q: I am observing significant formation of 5-fluoro-4-methyl-2-nitropyridine (starting material without the halide) and the corresponding arene from my boronic acid. What is happening?

A: You are likely observing protodeboronation, the cleavage of the C-B bond of the boronic acid by a proton source (often water). This is a common side reaction, especially with heteroaromatic boronic acids.[1]

Troubleshooting Steps:

  • Minimize Water Content: While many Suzuki protocols use aqueous bases, for sensitive substrates, it's crucial to minimize water. Use anhydrous solvents and bases. If an aqueous base is necessary, use the minimum amount required.

  • Use Boronic Acid Derivatives: Consider using more stable boronic acid derivatives like trifluoroborate salts or MIDA boronates. These reagents slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing protodeboronation.[9]

  • Optimize the Base: A weaker base may sometimes reduce the rate of protodeboronation. Consider screening bases like K₂CO₃ or CsF.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing 5-fluoro-4-methyl-2-nitropyridine?

A1: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is a versatile and widely used method.[10]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[11][12]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[13]

Q2: How do I choose between a Pd(0) and a Pd(II) precatalyst?

A2:

  • Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are already in the active oxidation state. However, they can be less stable.

Q3: What is the recommended catalyst loading?

A3: For challenging substrates, a higher catalyst loading of 1-5 mol% is a good starting point.[3] If the reaction is successful, you can then attempt to lower the loading to 0.1-1 mol% for optimization. In particularly difficult cases, loadings up to 10 mol% may be necessary.[16]

Q4: Can I perform these reactions without a glovebox?

A4: While a glovebox is ideal, these reactions can be successfully performed using standard Schlenk techniques. The key is to maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction to prevent catalyst deactivation.[8] Thoroughly degassing all solvents and reagents is critical.[9]

Q5: The reactivity of the halide at the 2-position is low. What can I do?

A5: The 2-position of the pyridine ring is electron-deficient, which should facilitate oxidative addition. However, steric hindrance from the adjacent methyl group and potential coordination of the nitro group's oxygens or the pyridine nitrogen can impede the catalyst. If you are using a 2-chloro or 2-bromo derivative and observing low reactivity, consider switching to the more reactive 2-iodo analogue. The general reactivity trend for the halide is I > Br > Cl.[13] Additionally, ensure you are using a highly active catalyst system with a bulky, electron-rich ligand.[5]

Visualizations and Protocols

Catalyst Selection Workflow

G cluster_0 Initial Assessment cluster_1 Troubleshooting Path cluster_2 Side Reaction Mitigation cluster_3 Successful Reaction start Low Yield or No Reaction check_catalyst Is the Catalyst System Optimized? (Bulky, Electron-Rich Ligand) start->check_catalyst check_conditions Are Reaction Conditions Appropriate? (Anhydrous, Degassed, Optimal Temp.) check_catalyst->check_conditions Yes screen_ligands Screen Ligands (e.g., SPhos, XPhos, RuPhos, IPr) check_catalyst->screen_ligands No screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) check_conditions->screen_bases No screen_ligands->screen_bases screen_solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp black_precipitate Black Precipitate? (Catalyst Deactivation) optimize_temp->black_precipitate protodeboronation Protodeboronation? optimize_temp->protodeboronation improve_degassing Improve Degassing & Use Bulky Ligand black_precipitate->improve_degassing Yes use_boron_ester Use Boronic Ester/Trifluoroborate & Anhydrous Conditions protodeboronation->use_boron_ester Yes success Optimized Reaction improve_degassing->success use_boron_ester->success

Caption: A decision tree for troubleshooting cross-coupling reactions.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 5-fluoro-4-methyl-2-nitropyridine halide (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[2]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_main Catalytic Cycle cluster_reactants cluster_products pd0 LnP(0) pdiib Ar-Pd(II)-X (L)n pd0->pdiib Oxidative Addition pdiic Ar-Pd(II)-O-B(OR)2 (L)n pdiib->pdiic Base-mediated Ligand Exchange pdiid Ar-Pd(II)-Ar' (L)n pdiic->pdiid Transmetalation pdiid->pd0 Reductive Elimination product Ar-Ar' pdiid->product aryl_halide Ar-X (5-fluoro-4-methyl-2-nitropyridine-X) aryl_halide->pdiib boronic_acid Ar'-B(OR)2 boronic_acid->pdiic base Base base->pdiib

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 5-Fluoro-4-methyl-2-nitropyridine vs. 5-Fluoro-2-nitropyridine in Nucleophilic Aromatic Substitution

In the landscape of pharmaceutical and agrochemical synthesis, substituted nitropyridines serve as pivotal building blocks. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of par...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical synthesis, substituted nitropyridines serve as pivotal building blocks. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is of paramount importance for the construction of complex molecular architectures.[1][2] This guide provides an in-depth comparison of the reactivity of two such analogs: 5-Fluoro-4-methyl-2-nitropyridine and 5-Fluoro-2-nitropyridine. Through an examination of electronic and steric effects, supported by a proposed experimental framework, we aim to furnish researchers, scientists, and drug development professionals with a clear understanding of their relative performance in SNAr reactions.

Introduction to Reactivity in Nitropyridines

The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO₂).[1] In the context of SNAr, the reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a transient Meisenheimer complex. The stability of this intermediate is a key determinant of the overall reaction rate.[3][4] For the compounds , the fluorine atom at the C5 position further influences the electronic properties of the ring, while the methyl group in 5-Fluoro-4-methyl-2-nitropyridine introduces additional electronic and steric factors.

Electronic Effects: The Role of the Methyl Group

The primary differentiator between the two molecules is the methyl group at the C4 position of 5-Fluoro-4-methyl-2-nitropyridine. The methyl group is generally considered an electron-donating group through an inductive effect (+I).[5][6][7] This electron-donating nature has a deactivating effect on the pyridine ring towards nucleophilic attack.

In the case of 5-Fluoro-4-methyl-2-nitropyridine, the methyl group at C4 increases the electron density of the pyridine ring, making it less electrophilic. Consequently, the initial attack by a nucleophile is less favorable compared to 5-Fluoro-2-nitropyridine, which lacks this electron-donating substituent. This deactivation is expected to result in a slower reaction rate for the methylated analog.

Steric Considerations

Beyond electronic effects, the steric hindrance imposed by the methyl group at the C4 position can also influence reactivity. While the nucleophilic attack in these substrates occurs at the C2 position, the adjacent methyl group in 5-Fluoro-4-methyl-2-nitropyridine can create a more crowded environment around the reaction center. This steric congestion can impede the approach of the nucleophile, further contributing to a decreased reaction rate compared to the sterically unencumbered 5-Fluoro-2-nitropyridine.[8][9]

Comparative Reactivity Profile

Based on the interplay of electronic and steric factors, a clear difference in reactivity can be predicted:

Feature5-Fluoro-2-nitropyridine5-Fluoro-4-methyl-2-nitropyridine
Electronic Effect of C4 Substituent Hydrogen (neutral)Methyl (electron-donating)
Ring Electrophilicity HigherLower
Steric Hindrance at C4 MinimalModerate
Predicted SNAr Reactivity Higher Lower

This predicted trend is rooted in the fundamental principles of organic chemistry, where electron-donating groups and steric hindrance are known to decrease the rate of nucleophilic aromatic substitution.[8][10]

Visualizing the Reaction Pathway

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution on both pyridines, highlighting the structural difference that leads to the anticipated disparity in reactivity.

G cluster_0 5-Fluoro-2-nitropyridine cluster_1 5-Fluoro-4-methyl-2-nitropyridine F2NP 5-Fluoro-2-nitropyridine Meisenheimer_F2NP Meisenheimer Complex F2NP->Meisenheimer_F2NP + Nu- Product_F2NP Substituted Product Meisenheimer_F2NP->Product_F2NP - F- Reactivity_Comparison Reactivity: 5-Fluoro-2-nitropyridine > 5-Fluoro-4-methyl-2-nitropyridine Meisenheimer_F2NP->Reactivity_Comparison Nu- Nucleophile (Nu-) F- Fluoride (F-) FM2NP 5-Fluoro-4-methyl-2-nitropyridine Meisenheimer_FM2NP Meisenheimer Complex FM2NP->Meisenheimer_FM2NP + Nu- Product_FM2NP Substituted Product Meisenheimer_FM2NP->Product_FM2NP - F- Meisenheimer_FM2NP->Reactivity_Comparison Nu-2 Nucleophile (Nu-) F-2 Fluoride (F-)

Caption: Generalized SNAr mechanism and predicted reactivity.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of both substrates with a model nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine and compare the initial reaction rates of 5-Fluoro-2-nitropyridine and 5-Fluoro-4-methyl-2-nitropyridine with piperidine.

Materials:

  • 5-Fluoro-2-nitropyridine (CAS: 779345-37-8)[11][12]

  • 5-Fluoro-4-methyl-2-nitropyridine

  • Piperidine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Temperature-controlled reactor or water bath

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 5-Fluoro-2-nitropyridine in anhydrous DMSO.

    • Prepare a 0.1 M solution of 5-Fluoro-4-methyl-2-nitropyridine in anhydrous DMSO.

    • Prepare a 1.0 M solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 25 °C, place 9.0 mL of the respective nitropyridine stock solutions.

    • Allow the solutions to equilibrate to the reaction temperature.

  • Reaction Initiation and Sampling:

    • To initiate the reactions, add 1.0 mL of the 1.0 M piperidine stock solution to each reaction vessel simultaneously. This will result in initial concentrations of 0.09 M nitropyridine and 0.1 M piperidine.

    • Immediately withdraw a 100 µL aliquot from each reaction mixture (t=0) and quench it in a vial containing 900 µL of 1M HCl.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with 0.1% TFA.

    • Monitor the disappearance of the starting material and the appearance of the product at a suitable wavelength (e.g., 254 nm).

    • Generate a calibration curve for each starting material and product to quantify their concentrations in the reaction aliquots.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each reaction.

    • Determine the initial reaction rate for both substrates from the initial slope of the concentration-time curve.

    • Calculate the second-order rate constant (k₂) for each reaction.

Workflow for Comparative Kinetic Study

The following diagram outlines the experimental workflow for the comparative kinetic analysis.

G Start Start: Prepare Reagents Reaction_Setup Set up parallel reactions in a temperature-controlled reactor Start->Reaction_Setup Substrate_A Reactor 1: 5-Fluoro-2-nitropyridine in DMSO Reaction_Setup->Substrate_A Substrate_B Reactor 2: 5-Fluoro-4-methyl-2-nitropyridine in DMSO Reaction_Setup->Substrate_B Nucleophile_Addition Add standardized solution of nucleophile (e.g., piperidine) to both reactors simultaneously Substrate_A->Nucleophile_Addition Substrate_B->Nucleophile_Addition Sampling Withdraw aliquots at timed intervals (t=0, 1, 2, 5, 10, 20, 30 min) Nucleophile_Addition->Sampling Quenching Quench each aliquot with a suitable acidic solution Sampling->Quenching Analysis Analyze quenched samples by HPLC-UV to determine the concentration of reactant and product Quenching->Analysis Data_Processing Plot concentration vs. time and determine the initial reaction rate for both substrates Analysis->Data_Processing Conclusion Compare initial rates to determine relative reactivity Data_Processing->Conclusion

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

References

  • Malik, N., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(S1), 975-985. [Link]

  • Gáspár, M., et al. (2010). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure, 978(1-3), 268-274. [Link]

  • Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. Chemical Papers, 62(6), 566-574. [Link]

  • Ondrejovič, G., et al. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu 4 OX 6 L 4 complexes. II. Correlations based on molecular structure of the Cu 4 OCl 6 (4-Mepy) 4 complex. Chemical Papers, 62(6), 566-574. [Link]

  • Wang, M., et al. (2019). The electron-donating effect of methyl in pyridine-2-thiol cobalt complexes regulating electrocatalytic reduction of CO2. Dalton Transactions, 48(42), 15814-15820. [Link]

  • Den Hertog, H. J., & Overhoff, J. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 31(8), 761-772. [Link]

  • Ondrejovič, G., & Kotočová, A. (2008). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibration. Chemical Papers, 62(6), 557-565. [Link]

  • Bakhtin, M. A., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5565. [Link]

  • Malik, N., et al. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Central European Journal of Chemistry, 7(4), 738-745. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Bakke, J. M., & Ranes, E. (2008). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chegg. Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Um, I.-H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 32(10), 3629-3633. [Link]

  • Musacchio, A. J., & Nicewicz, D. A. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(14), 5482-5487. [Link]

  • Li, W., et al. (2013). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. ResearchGate. [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. (2026, March 14). [Link]

  • Aamot, H. V., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(12), 5349-5354. [Link]

  • PubChem. 5-Fluoro-2-nitropyridine. [Link]

  • De Vita, D., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1493. [Link]

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Comparative

Comprehensive Mass Spectrometry Comparison Guide: 5-Fluoro-4-methyl-2-nitropyridine

Executive Summary & Chemical Context 5-Fluoro-4-methyl-2-nitropyridine (CAS: 1628184-28-0) is a highly specialized, electron-deficient heteroaromatic building block[1]. It is extensively utilized in the synthesis of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Fluoro-4-methyl-2-nitropyridine (CAS: 1628184-28-0) is a highly specialized, electron-deficient heteroaromatic building block[1]. It is extensively utilized in the synthesis of advanced therapeutics, notably in the development of imidazopyridine-based PD-1/PD-L1 antagonists[2][3] and c-FMS/MCSF kinase inhibitors[4]. In modern drug development pipelines, precise structural characterization of this intermediate is critical. Mass spectrometry (MS) provides the definitive analytical framework for verifying its identity, tracking its incorporation during nucleophilic aromatic substitutions, and profiling downstream process impurities[3].

This guide objectively evaluates the gas-phase fragmentation behavior of 5-Fluoro-4-methyl-2-nitropyridine, compares its performance against structural analogs, and provides self-validating experimental protocols for its analysis.

Mechanistic Causality of Fragmentation

Understanding the gas-phase fragmentation of 5-Fluoro-4-methyl-2-nitropyridine requires analyzing the electronic effects of its substituents. The pyridine ring is inherently electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing nitro ( −NO2​ ) and fluoro ( −F ) groups.

Primary Fragmentation Pathways (ESI-MS/MS): Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the pyridine nitrogen, yielding a robust [M+H]+ precursor ion at m/z 157.1[4]. Upon collision-induced dissociation (CID), the molecule undergoes deterministic fragmentation driven by specific bond labilities:

  • Nitro Group Cleavage: The weakest bonds in the protonated system are associated with the nitro group. The dominant initial fragmentation is the homolytic or heterolytic loss of a nitric oxide radical ( NO∙ , 30 Da) to yield m/z 127.1, or the elimination of the entire nitro group ( NO2​ , 46 Da) to yield m/z 111.1. This behavior is a well-documented hallmark of nitrosamines and nitroaromatic compounds[5].

  • Halogen Elimination: Following the loss of the nitro group, the resulting fluoromethylpyridinium cation (m/z 111.1) undergoes a secondary, high-energy neutral loss of hydrogen fluoride (HF, 20 Da), producing a stabilized methylpyridyne cation at m/z 91.1.

  • Carbon Monoxide Loss: The [M+H−NO]+ fragment (m/z 127.1) frequently undergoes a ring-contraction mechanism accompanied by the expulsion of carbon monoxide (CO, 28 Da), yielding a fragment at m/z 99.1.

Fragmentation M [M+H]+ m/z 157.1 F1 [M+H - NO]+ m/z 127.1 M->F1 - NO (30 Da) F2 [M+H - NO2]+ m/z 111.1 M->F2 - NO2 (46 Da) F3 [M+H - NO - CO]+ m/z 99.1 F1->F3 - CO (28 Da) F4 [M+H - NO2 - HF]+ m/z 91.1 F2->F4 - HF (20 Da)

Predicted ESI-MS/MS fragmentation pathway of 5-Fluoro-4-methyl-2-nitropyridine.

Comparative Performance: Structural Analogs

To contextualize the fragmentation behavior, it is highly instructive to compare 5-Fluoro-4-methyl-2-nitropyridine with its structural analogs, such as 5-Fluoro-2-nitropyridine and 2,4-Dichloro-5-nitropyridine[2][6]. The position and nature of the halogen, as well as the presence of alkyl groups, significantly dictate the stability of the fragment ions[6].

CompoundExact Mass [M+H]+ Primary Neutral Losses (CID)Key Diagnostic Fragments (m/z)Mechanistic Differentiator
5-Fluoro-4-methyl-2-nitropyridine 157.1 −NO (30), −NO2​ (46), −HF (20)127.1, 111.1, 91.1The 4-methyl group stabilizes the m/z 91 pyridyne cation via hyperconjugation.
5-Fluoro-2-nitropyridine 143.0 −NO (30), −NO2​ (46), −HCN (27)113.0, 97.0, 70.0Lacks the methyl group; ring opening and HCN loss are far more prominent.
2,4-Dichloro-5-nitropyridine 193.0 −NO2​ (46), −Cl∙ (35)147.0, 112.0Exhibits distinct isotopic patterns (9:6:1 ratio for Cl2​ ) absent in fluorinated analogs[6].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control (QC) checkpoint and an explanation of the underlying causality.

Protocol A: LC-ESI-MS/MS (Soft Ionization for Structural Elucidation)

Objective: Obtain high-resolution MS/MS spectra to confirm the intact mass and map the neutral loss pathways.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solubility of the heteroaromatic ring, while the low concentration prevents detector saturation and space-charge effects in the ion trap/Orbitrap.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the mobile phase pH below the pKa of the pyridine nitrogen, driving quantitative protonation in the liquid phase and maximizing the [M+H]+ yield[4].

  • Self-Validation Checkpoint: Run a blank injection (Methanol) immediately prior to the sample. The absence of m/z 157.1 in the blank validates that the system is free of carryover.

  • MS Acquisition: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV. Perform targeted MS/MS on m/z 157.1 using normalized collision energies (NCE) stepped at 15%, 30%, and 45%.

    • Causality: Stepping the collision energy ensures that both low-energy pathways (loss of NO∙ ) and high-energy pathways (loss of HF) are captured simultaneously in the composite spectrum.

Workflow S1 1. Sample Prep (1 µg/mL in MeOH) S2 2. LC Separation (C18, 0.1% FA) S1->S2 S3 3. Ionization (ESI+ Mode) S2->S3 S4 4. Mass Analysis (CID at 15-45 NCE) S3->S4 S5 5. Data Processing (Fragment Mapping) S4->S5

Self-validating LC-ESI-MS/MS analytical workflow for structural elucidation.

Protocol B: GC-EI-MS (Hard Ionization for Library Matching)

Objective: Generate a reproducible electron ionization (EI) fingerprint for cross-referencing against standard libraries.

  • Sample Preparation: Dissolve the analyte in Dichloromethane (DCM) at 10 µg/mL.

    • Causality: Derivatization is unnecessary because the absence of active hydrogen bond donors (like -OH or -NH2) renders the molecule sufficiently volatile for gas chromatography.

  • Self-Validation Checkpoint: Inject a known standard (e.g., 5-Fluoro-2-nitropyridine) to verify retention time stability and ensure the mass analyzer is properly tuned across the m/z 50–200 range.

  • Ionization: Utilize a standard 70 eV electron beam.

    • Causality: 70 eV is the universal standard for EI-MS. It provides enough energy to consistently generate the radical molecular ion ( M+∙ at m/z 156) while overcoming the activation energy barriers for deep pyridine ring cleavage[6].

Conclusion

The mass spectrometric analysis of 5-Fluoro-4-methyl-2-nitropyridine provides a robust framework for its identification in complex synthetic matrices. By leveraging the predictable neutral losses of NO∙ , NO2​ , and HF, researchers can confidently map the structure of this crucial intermediate. Employing self-validating ESI-MS/MS and EI-MS protocols ensures that the resulting data is both highly accurate and reproducible, accelerating the downstream development of targeted therapeutics.

References

  • Benchchem. Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.6

  • CymitQuimica. 5-Fluoro-4-methyl-2-nitropyridine.1

  • PMC (NIH). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.2

  • ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.3

  • Google Patents. WO2014145025A2 - 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities.4

  • PubMed (NIH). Mass spectrometry based fragmentation patterns of nitrosamine compounds.5

Sources

Validation

A Comparative Study of Leaving Group Abilities in 5-Fluoro-4-methyl-2-nitropyridine: A Guide for Synthetic Chemists

Introduction Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl and heteroaryl ethers, amines, and thioethers that are prevalent in pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the construction of complex aryl and heteroaryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions proceed through a distinct addition-elimination mechanism. This pathway is particularly efficient on electron-deficient aromatic rings, such as pyridines bearing strongly electron-withdrawing groups.[2]

5-Fluoro-4-methyl-2-nitropyridine is a valuable intermediate in chemical synthesis due to its activated pyridine ring, which is susceptible to nucleophilic attack.[3] The presence of the nitro group at the 2-position and the fluorine atom at the 5-position creates a highly electron-deficient system, facilitating SNAr reactions.[2][4] This guide provides a comprehensive comparison of the leaving group abilities in this substrate, with a particular focus on the often counter-intuitive, yet highly effective, role of fluoride. We will delve into the mechanistic underpinnings of this reactivity and provide supporting data and experimental protocols for researchers, scientists, and drug development professionals.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 5-Fluoro-4-methyl-2-nitropyridine proceeds via a two-step addition-elimination mechanism.[4][5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, fluorine). This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the pyridine ring.[5][6] The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Leaving Group Elimination: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[4][5]

The nitro group at the 2-position plays a crucial role in stabilizing the Meisenheimer complex through resonance, which is essential for the reaction to proceed efficiently.[2][9] The negative charge of the intermediate is delocalized onto the oxygen atoms of the nitro group.[7]

Visualizing the SNAr Mechanism

Caption: General mechanism of SNAr on 5-Fluoro-4-methyl-2-nitropyridine.

The "Fluorine Anomaly": A Superior Leaving Group in SNAr

In the context of SN1 and SN2 reactions, fluoride is notoriously a poor leaving group due to the exceptional strength of the carbon-fluorine bond.[6] However, in SNAr reactions, the trend is often inverted, with fluoride being a significantly better leaving group than chloride, bromide, or iodide.[6][9] This phenomenon is often referred to as the "fluorine anomaly."

The key to understanding this lies in the rate-determining step of the SNAr mechanism: the initial nucleophilic attack.[5][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile.[10][11] This inductive electron withdrawal by fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[10]

Since the C-F bond is not broken in the rate-determining step, its strength is less of a kinetic barrier.[6][12] The faster formation of the Meisenheimer complex in the case of a fluoro-substituted substrate leads to an overall faster reaction rate compared to its chloro-, bromo-, or iodo- counterparts.[12]

Comparative Reactivity of Halogens in SNAr

Experimental data consistently demonstrates the superior reactivity of fluoro-substituted aromatic and heteroaromatic compounds in SNAr reactions. The typical order of reactivity for halogens as leaving groups in SNAr is:

F > Cl ≈ Br > I [9][13]

This is the reverse of the order seen in SN1 and SN2 reactions.[6] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4]

Leaving GroupRelative Rate of SubstitutionKey Factor
-F HighStrong inductive effect of fluorine accelerates the rate-determining nucleophilic attack.[10][11]
-Cl ModerateLess electronegative than fluorine, leading to a slower initial attack.
-Br ModerateSimilar reactivity to chlorine in many cases.[9]
-I LowWeakest inductive effect among the halogens, resulting in the slowest rate of nucleophilic attack.

Experimental Protocol: A Model SNAr Reaction

This protocol provides a general procedure for the SNAr reaction of 5-Fluoro-4-methyl-2-nitropyridine with a common amine nucleophile, morpholine.

Objective

To synthesize 4-(4-methyl-2-nitropyridin-5-yl)morpholine via a nucleophilic aromatic substitution reaction.

Materials and Reagents
  • 5-Fluoro-4-methyl-2-nitropyridine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-(4-methyl-2-nitropyridin-5-yl)morpholine.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve 5-Fluoro-4-methyl- 2-nitropyridine in DMF add_reagents 2. Add Morpholine and K2CO3 setup->add_reagents heat 3. Heat to 80-100 °C and Monitor by TLC add_reagents->heat quench 4. Cool and Pour into Water heat->quench Reaction Complete extract 5. Extract with Ethyl Acetate quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry and Concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify final_product Final Product purify->final_product Yields Pure Product

Caption: Step-by-step workflow for the SNAr reaction.

Conclusion

The enhanced reactivity of 5-Fluoro-4-methyl-2-nitropyridine in SNAr reactions is a direct consequence of the strong electron-withdrawing nature of the fluorine atom, which activates the pyridine ring for the rate-determining nucleophilic attack.[4] This "fluorine anomaly" makes fluoro-substituted pyridines and other aromatic systems highly valuable substrates in medicinal chemistry and process development, often allowing for milder reaction conditions and broader functional group tolerance compared to their heavier halogen analogs.[4] Understanding the mechanistic principles behind this reactivity is crucial for designing efficient and robust synthetic routes to complex molecular targets.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Yudin, A. K., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Yudin, A. K., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). [Link]

  • Douglas, J. T., et al. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health. [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. Further Successes of the Meisenheimer Model. [Link]

  • Chem Help ASAP. SNAr reactions of pi-deficient aromatic rings. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Request PDF. Rate-Determining Factors in Nucleophilic Aromatic Substitution Reactions. [Link]

  • Wikipedia. Meisenheimer complex. [Link]

  • ACS Publications. SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. [Link]

  • ResearchGate. Scope of study. (a) Previously observed Meisenheimer complexes have.... [Link]

  • Chemistry Stack Exchange. Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. [Link]

  • WorldOfChemicals. The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. [Link]

  • ResearchGate. SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.. [Link]

  • ResearchGate. Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.. [Link]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Request PDF. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. [Link]

  • MDPI. Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

Sources

Comparative

Benchmarking 5-Fluoro-4-methyl-2-nitropyridine as a precursor for heterocyclic compounds

Benchmarking 5-Fluoro-4-methyl-2-nitropyridine as a Precursor for Heterocyclic Compounds As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently evaluate pyridine build...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Fluoro-4-methyl-2-nitropyridine as a Precursor for Heterocyclic Compounds

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently evaluate pyridine building blocks for the assembly of complex heterocycles. When synthesizing fused bicyclic systems—such as imidazopyridines or pyrazolopyridines—the choice of the starting halopyridine is not merely a matter of availability; it fundamentally dictates the thermodynamic and kinetic boundaries of your synthetic route.

In this guide, we will benchmark 5-Fluoro-4-methyl-2-nitropyridine (CAS: 1628184-28-0) against its chloro- and bromo-alternatives. By analyzing the causality behind its superior reactivity in Nucleophilic Aromatic Substitution (SNAr), we will demonstrate why this specific fluorinated precursor is the gold standard for developing sensitive pharmaceutical agents, such as PD-1/PD-L1 antagonists and kinase inhibitors.

Mechanistic Rationale: The Kinetic Superiority of Fluorine in SNAr

In standard aliphatic nucleophilic substitution (SN1/SN2), fluorine is a notoriously poor leaving group due to the high strength of the C–F bond. However, in Nucleophilic Aromatic Substitution (SNAr) , this paradigm is inverted.

The causality lies in the reaction mechanism. SNAr proceeds via a two-step addition-elimination pathway. The rate-determining step (RDS) is the initial nucleophilic attack on the aromatic ring to form an anionic intermediate known as the Meisenheimer complex .

Because fluorine is the most electronegative element, it exerts a profound inductive electron-withdrawing effect ( −I effect). This highly polarizes the C5–F bond, rendering the ipso-carbon intensely electrophilic and drastically lowering the activation energy required for the nucleophile to attack. Furthermore, the fluorine atom stabilizes the resulting negative charge of the Meisenheimer complex much more effectively than chlorine or bromine.

Once the complex is formed, the elimination of the halide is fast. Therefore, the strength of the C–F bond is irrelevant to the overall reaction rate. This kinetic advantage allows 5-Fluoro-4-methyl-2-nitropyridine to react quantitatively under superbasic conditions at 0 °C to room temperature, whereas its chloro-counterpart requires harsh heating (80–120 °C), which often leads to the degradation of sensitive functional groups .

Quantitative Benchmarking: Fluoro vs. Chloro vs. Bromo

The following table summarizes the operational differences when utilizing 4-methyl-2-nitropyridine derivatives for SNAr with complex oxygen or nitrogen nucleophiles (e.g., biphenyl alcohols or substituted piperazines) .

PrecursorRelative SNAr Rate ( krel​ )Typical Reaction TempTime to CompletionImpurity / Byproduct Profile
5-Fluoro-4-methyl-2-nitropyridine Highest (~10² - 10³x) 0 °C to 25 °C 5 to 60 minutes Extremely clean; trace hydrolysis
5-Chloro-4-methyl-2-nitropyridineModerate (1x)80 °C to 120 °C12 to 24 hoursThermal degradation, ether cleavage
5-Bromo-4-methyl-2-nitropyridineLow (< 1x)> 100 °C> 24 hoursDebromination, tar formation

Data synthesized from comparative kinetic studies of halonitropyridines and process optimization reports for PD-L1 dimerizers.

Application Workflow: Assembly of PD-L1 Antagonists

To contextualize the utility of 5-Fluoro-4-methyl-2-nitropyridine, we examine its role in synthesizing imidazopyridine-based PD-L1 antagonists. The workflow relies on a rapid SNAr, followed by a nitro reduction, culminating in a Groebke-Blackburn-Bienaymé 3-component reaction (GBB-3CR).

G N1 5-Fluoro-4-methyl- 2-nitropyridine N3 Meisenheimer Complex (Stabilized by F & NO2) N1->N3 SNAr Attack N2 Nucleophile (KOH/DMSO, 0 °C) N2->N3 N4 SNAr Product (Quantitative, <1 h) N3->N4 F- Elimination N5 Nitro Reduction (Fe, HCl, Reflux) N4->N5 IPC: LCMS mass shift N6 2-Amino-4-methyl- 5-substituted-pyridine N5->N6 IPC: Ninhydrin (+) N7 GBB-3CR Multicomponent Reaction N6->N7 + Aldehyde & Isocyanide N8 Imidazopyridine (PD-L1 Antagonist) N7->N8 Scaffold Assembly

Workflow: Synthesis of imidazopyridine PD-L1 antagonists via 5-Fluoro-4-methyl-2-nitropyridine.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. By incorporating specific In-Process Controls (IPCs), the operator can definitively establish causality between the chemical inputs and the reaction state without relying on arbitrary timeframes.

Protocol A: Superbasic SNAr Substitution

Objective: Couple 5-Fluoro-4-methyl-2-nitropyridine with a sterically hindered biphenyl alcohol.

  • Preparation: In an oven-dried flask under argon, dissolve the biphenyl alcohol (1.0 eq) and 5-Fluoro-4-methyl-2-nitropyridine (1.1 eq) in anhydrous DMSO (0.3 M).

  • Activation: Cool the mixture to 0 °C using an ice bath. The low temperature prevents the exothermic degradation of the solvent and limits side reactions.

  • Base Addition: Add finely ground potassium hydroxide (KOH, 3.0 eq) in one portion. The generation of a superbasic medium immediately deprotonates the alcohol, initiating the nucleophilic attack.

  • Self-Validation (IPC 1): Monitor the reaction visually. A distinct color shift (usually deep yellow/orange) indicates the formation of the Meisenheimer complex.

  • Self-Validation (IPC 2): After 15 minutes, sample 10 µL of the mixture, quench in 1 mL of 1:1 MeCN/H₂O, and analyze via LC-MS. You must observe the complete disappearance of the fluoro-pyridine mass ( m/z 157.1[M+H]⁺) and the appearance of the coupled product mass. If starting material remains, the system is wet (water quenched the alkoxide); add 0.5 eq KOH to drive completion.

  • Workup: Once validated, pour the mixture into ice water and extract with EtOAc. Wash the organic layer with brine (5x) to quantitatively remove DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Iron-Mediated Nitro Reduction

Objective: Reduce the nitro group to an amine to prepare for the GBB-3CR assembly, avoiding standard Pd/C hydrogenation which would cleave benzyl ether linkages present in the substrate .

  • Preparation: Dissolve the crude SNAr product from Protocol A in a 5:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (10.0 eq) followed by concentrated HCl (2.0 eq).

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 85 °C) for 2 hours. The iron acts as the electron donor, while HCl provides the required protons.

  • Self-Validation (IPC 1): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 1:1 Hexanes/EtOAc. The product amine will be significantly more polar (lower Rf​ ) than the nitro starting material.

  • Self-Validation (IPC 2): Stain the TLC plate with Ninhydrin and heat. A bright yellow/brown spot confirms the presence of the primary aromatic amine.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, neutralize with saturated NaHCO₃, and extract with DCM. Purify via flash chromatography to yield the highly pure 2-amino-4-methyl-5-substituted-pyridine.

References

  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters / PubMed Central (PMC). Available at:[Link]

  • 2-aminopyrimidin-6-ones and analogs exhibiting anti-cancer and anti-proliferative activities (WO2014145025A2).Google Patents.
Validation

A Comparative Guide to Fluorination Agents for the Synthesis of 5-Fluoro-4-methyl-2-nitropyridine

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 5-Fluoro-4...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The target molecule, 5-Fluoro-4-methyl-2-nitropyridine, is a valuable building block in medicinal chemistry. This guide provides an in-depth comparison of common fluorination agents for its synthesis, focusing on the principles of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind reagent selection and provide experimentally grounded protocols to aid researchers in their synthetic endeavors.

The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a privileged structure in a vast number of pharmaceuticals. The addition of a fluorine atom can profoundly alter the electronic properties and biological activity of these molecules. Specifically, the C-F bond can modulate the basicity of the pyridine nitrogen, a critical factor for receptor interaction and pharmacokinetic properties. The title compound serves as a key intermediate for more complex drug candidates.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Fluoro-4-methyl-2-nitropyridine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is viable due to the electron-deficient nature of the pyridine ring, which is further activated by the strongly electron-withdrawing nitro group at the 2-position. In this reaction, a suitable leaving group at the 5-position is displaced by a fluoride anion.

The general mechanism involves the attack of the fluoride nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the pyridine ring, yielding the desired fluorinated product. The choice of the leaving group (e.g., -Cl, -NO2) and the fluoride source are critical parameters that dictate the reaction's efficiency.

SNAr_Mechanism cluster_0 SNAr Mechanism for Fluorination Start 4-methyl-2-nitro-5-X-pyridine (X = Leaving Group) Fluoride + F⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product 5-Fluoro-4-methyl-2-nitropyridine Meisenheimer->Product Leaving Group Departure Leaving_Group - X⁻

Caption: Generalized workflow for the SNAr synthesis of 5-Fluoro-4-methyl-2-nitropyridine.

Comparative Analysis of Fluorinating Agents

The selection of an appropriate fluorinating agent is paramount for a successful and efficient synthesis. The primary contenders for SNAr reactions are alkali metal fluorides and, to a lesser extent in this context, electrophilic N-F reagents which operate via different mechanisms.

Nucleophilic Fluoride Sources

Potassium Fluoride (KF)

Potassium fluoride is an economical and commonly used source of fluoride ions.[1] However, its effectiveness is often hampered by its low solubility in aprotic solvents and its hygroscopic nature.[2] To overcome these limitations, several strategies are employed:

  • Spray-Drying: Spray-dried KF exhibits a significantly larger surface area and reduced particle size, leading to enhanced reactivity.[3][4] This form is much less hygroscopic and more effective than calcined KF.[4]

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can improve the solubility and reactivity of KF in organic solvents.[5]

  • Aprotic Polar Solvents: Solvents like DMSO, DMF, and sulfolane are typically used at elevated temperatures to facilitate the reaction.[3]

Cesium Fluoride (CsF)

Cesium fluoride is generally more reactive than KF due to its higher solubility in organic solvents and the "freer" nature of the fluoride anion.[6][7] This enhanced reactivity often allows for milder reaction conditions.[8] However, the higher cost of CsF can be a limiting factor for large-scale synthesis.[8] Similar to KF, CsF is hygroscopic and requires careful handling.[6]

Other Nucleophilic Sources

Tetraalkylammonium fluorides, such as tetrabutylammonium fluoride (TBAF), offer excellent solubility and reactivity.[5] Anhydrous forms of these reagents can effect fluorination at or below room temperature.[5] However, they are more expensive and can be prone to decomposition.[9]

Electrophilic Fluorinating Agents

While SNAr is the most direct route, electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful reagents for fluorinating electron-rich aromatic and heteroaromatic systems.[10][11] They are generally not the first choice for synthesizing 5-fluoro-4-methyl-2-nitropyridine from a precursor with a leaving group at the 5-position, as they typically operate through electrophilic aromatic substitution on C-H bonds. However, they are invaluable for creating fluorinated pyridines from different starting materials.[12][13] For instance, they have been used for the regioselective fluorination of substituted 2-aminopyridines and pyridones.[10][11]

Performance Comparison and Experimental Data

The following table summarizes the key performance indicators for different fluorinating agents in the context of SNAr reactions on nitropyridine systems.

Fluorinating AgentTypical SolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Potassium Fluoride (Spray-Dried) DMSO, Sulfolane150-2204-24 h60-85Cost-effective, readily available.[3]High temperatures, long reaction times.
Cesium Fluoride DMSO, DMF100-1501-6 h70-95Higher reactivity, milder conditions.[6][14]Higher cost, hygroscopic.[8]
Tetrabutylammonium Fluoride (anhydrous) Acetonitrile, DMSORoom Temp - 800.5-3 h80-98High reactivity, very mild conditions.[5]High cost, potential for decomposition.[9]

Yields are representative for SNAr reactions on activated nitropyridine systems and may vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Fluorination using Spray-Dried Potassium Fluoride

This protocol is a cost-effective method suitable for moderately scaled synthesis.

Protocol_KF cluster_protocol1 Protocol 1: KF (Spray-Dried) Step1 1. Reagents To a flame-dried flask, add 4-methyl-5-chloro-2-nitropyridine (1.0 eq), spray-dried KF (2.0-3.0 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq). Step2 2. Solvent Add anhydrous DMSO or sulfolane under an inert atmosphere (e.g., N₂ or Ar). Step1->Step2 Step3 3. Reaction Heat the reaction mixture to 180-200°C and monitor by TLC or GC-MS. Step2->Step3 Step4 4. Workup Cool to room temperature, pour into ice-water, and extract with a suitable organic solvent (e.g., ethyl acetate). Step3->Step4 Step5 5. Purification Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Step4->Step5

Caption: Step-by-step workflow for fluorination using spray-dried potassium fluoride.

Causality and Rationale:

  • Flame-dried flask and inert atmosphere: Essential to minimize water, which can deactivate the fluoride nucleophile.[8]

  • Excess KF: Drives the equilibrium towards the product.

  • High Temperature: Necessary to overcome the activation energy of the reaction and the low solubility of KF.[8]

  • Phase-transfer catalyst: Facilitates the transfer of the fluoride ion from the solid phase to the organic phase.[5]

Protocol 2: Fluorination using Cesium Fluoride

This protocol offers higher yields under milder conditions, ideal for sensitive substrates.

Protocol_CsF cluster_protocol2 Protocol 2: Cesium Fluoride Step1_CsF 1. Reagents To a flame-dried flask, add 4-methyl-5-chloro-2-nitropyridine (1.0 eq) and anhydrous CsF (1.5-2.0 eq). Step2_CsF 2. Solvent Add anhydrous DMSO or DMF under an inert atmosphere. Step1_CsF->Step2_CsF Step3_CsF 3. Reaction Heat the reaction mixture to 120-140°C and monitor the reaction progress. Step2_CsF->Step3_CsF Step4_CsF 4. Workup Follow the same workup procedure as in Protocol 1. Step3_CsF->Step4_CsF Step5_CsF 5. Purification Purify the crude product by column chromatography. Step4_CsF->Step5_CsF

Caption: Step-by-step workflow for fluorination using cesium fluoride.

Causality and Rationale:

  • Anhydrous CsF: Although more soluble, water will still impede the reaction.[6]

  • Lower Temperature: The higher reactivity of CsF allows for significantly lower reaction temperatures compared to KF, which can improve the selectivity and reduce byproduct formation.[14]

  • No Phase-Transfer Catalyst: Generally not required due to the better solubility of CsF in polar aprotic solvents.[7]

Conclusion and Recommendations

For the synthesis of 5-Fluoro-4-methyl-2-nitropyridine via nucleophilic aromatic substitution, the choice of fluorinating agent depends on the scale of the reaction, cost considerations, and the sensitivity of the substrate.

  • For large-scale, cost-sensitive syntheses, spray-dried potassium fluoride with a phase-transfer catalyst is a viable option, though it requires high temperatures and careful optimization.

  • For laboratory-scale synthesis, especially with valuable or sensitive substrates, cesium fluoride is the recommended reagent due to its higher reactivity, which allows for milder conditions and often leads to higher yields and cleaner reactions.

  • For highly sensitive substrates requiring very mild conditions, anhydrous tetrabutylammonium fluoride can be considered, although its cost and handling requirements are significant.

Ultimately, the optimal conditions should be determined empirically for each specific substrate. This guide provides a solid foundation based on established principles and experimental evidence to aid in the rational design of synthetic routes to 5-Fluoro-4-methyl-2-nitropyridine and other valuable fluorinated heterocycles.

References

  • Zhao, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. Available at: [Link]

  • Yadav, V. K. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]

  • Eersels, K., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Ishikawa, N., et al. (2006). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters. Available at: [Link]

  • Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. Synfacts. Available at: [Link]

  • Sakurai, K., et al. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters. Available at: [Link]

  • Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • Li, W., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]

  • Sereda, G., & Rajpara, V. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. ResearchGate. Available at: [Link]

  • Eersels, K., et al. (2009). Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Akadémiai Kiadó. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. Available at: [Link]

  • McEwen, I., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • TANFAC Industries Ltd. (n.d.). Potassium Flouride (Spray Dried). TANFAC Industries Ltd. Available at: [Link]

  • Holt, J., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Semantic Scholar. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Changzhou Yutong Drying Equipment Co., Ltd. (2025). Potassium fluoride drying. Changzhou Yutong Drying Equipment Co., Ltd. Available at: [Link]

  • Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • Holt, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • DiRocco, D. A., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • St-Onge, M., et al. (2020). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Available at: [Link]

  • Svatunek, D., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Caesium fluoride. Wikipedia. Available at: [Link]

  • Jouffroy, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Singh, V. K., & Kumar, S. (2025). Recent advances in C-H bond fluorination of N-heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.
  • Osuna, M. B., et al. (2020). Straightforward and Relatively Safe Process for the Fluoride Exchange of Trivalent and Tetravalent Group 13 and 14 Phthalocyanines. ACS Omega. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

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Comparative

A Comparative Guide to GC-MS Method Validation for Residual Solvents in 5-Fluoro-4-methyl-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of active pharmaceutical ingredients (APIs), the control of residual solvents is a critical aspect of quality control to ensure the safety...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the control of residual solvents is a critical aspect of quality control to ensure the safety and efficacy of the final drug product.[1][2][3] This guide provides an in-depth technical comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of residual solvents in 5-Fluoro-4-methyl-2-nitropyridine, a key intermediate in pharmaceutical synthesis. The performance of the GC-MS method is benchmarked against the widely used Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) technique, offering a comprehensive overview for analytical scientists in process development and quality assurance.

The Criticality of Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of drug substances or excipients, or in the preparation of drug products.[4][5][6][7] Since these solvents offer no therapeutic benefit and can be harmful, their levels must be controlled within strict limits defined by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][8][9] The ICH Q3C(R8) guideline classifies residual solvents into three classes based on their toxicity, with Class 1 being the most toxic and their use to be avoided, while Class 2 and 3 solvents have established Permitted Daily Exposure (PDE) limits.[4][10]

Identifying Potential Residual Solvents in 5-Fluoro-4-methyl-2-nitropyridine Synthesis

A review of synthetic routes for similar fluorinated nitropyridine compounds reveals a common set of solvents used in reaction and purification steps.[11][12][13][14] Based on these analogous syntheses, a plausible list of potential residual solvents for 5-Fluoro-4-methyl-2-nitropyridine includes:

  • Class 2 Solvents:

    • Acetonitrile

    • Toluene

    • Methanol

    • Dichloromethane

  • Class 3 Solvents:

    • Ethyl acetate

    • Petroleum ether (as hexane/heptane)

This guide will focus on the validation of a GC-MS method for the quantification of these potential residual solvents.

GC-MS Method Validation: A Deep Dive

The validation of an analytical method ensures that it is suitable for its intended purpose.[15][16][17][18] The following sections detail the validation of a headspace GC-MS method for residual solvent analysis in 5-Fluoro-4-methyl-2-nitropyridine, following the ICH Q2(R1) guidelines.[15][16][17][18]

Experimental Workflow: GC-MS Method Validation

cluster_prep Sample and Standard Preparation cluster_gcms Headspace GC-MS Analysis cluster_validation Method Validation Parameters (ICH Q2(R1)) prep_api Weigh 5-Fluoro-4-methyl-2-nitropyridine API prep_solvent Dissolve in a suitable diluent (e.g., DMSO) prep_api->prep_solvent prep_spike Prepare spiked samples with known concentrations of residual solvents prep_solvent->prep_spike hs_injection Inject headspace vapor into GC-MS prep_spike->hs_injection Analyze spiked samples prep_standards Prepare calibration standards of residual solvents prep_standards->hs_injection Analyze calibration standards gc_separation Separate solvents on a capillary column hs_injection->gc_separation ms_detection Detect and quantify solvents using mass spectrometry gc_separation->ms_detection specificity Specificity ms_detection->specificity Evaluate peak purity and resolution linearity Linearity & Range ms_detection->linearity Construct calibration curves accuracy Accuracy ms_detection->accuracy Calculate % recovery precision Precision (Repeatability & Intermediate) ms_detection->precision Determine %RSD lod_loq LOD & LOQ ms_detection->lod_loq Estimate from signal-to-noise ratio robustness Robustness ms_detection->robustness Assess impact of method variations

Caption: Workflow for the validation of the headspace GC-MS method.

Detailed GC-MS Methodology
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Sample Preparation: Accurately weigh approximately 100 mg of 5-Fluoro-4-methyl-2-nitropyridine into a headspace vial. Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) and seal the vial.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC Parameters:

    • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min

    • Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

    • Injector Temperature: 250°C

    • Split Ratio: 10:1

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

Validation Results Summary

The following table summarizes the acceptance criteria and typical results for the validation of the GC-MS method.

Validation ParameterAcceptance CriteriaTypical GC-MS Performance Data
Specificity No interference at the retention times of the target solvents.Baseline separation of all target solvents with no interfering peaks from the diluent or API. Mass spectra confirm the identity of each peak.
Linearity (r²) ≥ 0.995> 0.998 for all solvents
Range 50% to 150% of the ICH limitDemonstrated across the specified range
Accuracy (% Recovery) 80.0% to 120.0%95.2% - 104.5% for all solvents
Precision (%RSD) Repeatability (n=6): ≤ 15.0%Intermediate Precision: ≤ 20.0%Repeatability: < 10.0%Intermediate Precision: < 15.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 - 0.5 ppm
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 - 1.5 ppm
Robustness No significant impact on results with minor variations in method parameters.Method is robust to minor changes in equilibration temperature (±2°C) and oven ramp rate (±1°C/min).

Comparative Analysis: GC-MS vs. Headspace GC-FID

While GC-MS provides excellent specificity, Headspace GC-FID is a widely accepted and robust technique for routine residual solvent analysis. This section compares the validated GC-MS method with a typical HS-GC-FID method.

Comparative Experimental Workflow

cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_gcfid HS-GC-FID Analysis cluster_comparison Performance Comparison sample_prep Prepare API samples (spiked and unspiked) gcms_analysis Analyze samples using the validated GC-MS method sample_prep->gcms_analysis gcfid_analysis Analyze identical samples using a standard HS-GC-FID method sample_prep->gcfid_analysis gcms_data Obtain quantitative and qualitative (mass spectra) data gcms_analysis->gcms_data compare_specificity Specificity gcms_data->compare_specificity compare_sensitivity Sensitivity (LOD/LOQ) gcms_data->compare_sensitivity compare_accuracy Accuracy gcms_data->compare_accuracy compare_precision Precision gcms_data->compare_precision gcfid_data Obtain quantitative data gcfid_analysis->gcfid_data gcfid_data->compare_specificity gcfid_data->compare_sensitivity gcfid_data->compare_accuracy gcfid_data->compare_precision

Caption: Comparative workflow of GC-MS and HS-GC-FID analysis.

Performance Comparison
FeatureGC-MSHS-GC-FIDJustification
Specificity Superior GoodGC-MS provides mass spectral data for positive peak identification, which is crucial for distinguishing between co-eluting peaks and matrix interferences.[12][15]
Sensitivity Comparable to HigherGoodModern MS detectors can offer comparable or even better sensitivity than FID for certain compounds.
Linearity ExcellentExcellentBoth techniques exhibit excellent linearity over a wide concentration range.
Accuracy & Precision ExcellentExcellentBoth methods provide accurate and precise results when properly validated.
Robustness GoodExcellentFID is generally considered a more robust detector, less susceptible to contamination and requiring less maintenance than an MS.
Cost & Complexity HigherLowerGC-MS systems are more expensive to purchase and maintain, and data analysis can be more complex.[12]
Routine QC Suitability Suitable, especially for method development and investigationHighly Suitable Due to its robustness, lower cost, and simpler operation, HS-GC-FID is often the preferred method for routine quality control testing.

Conclusion and Recommendations

Both the validated GC-MS and the standard HS-GC-FID methods are suitable for the determination of residual solvents in 5-Fluoro-4-methyl-2-nitropyridine.

  • The GC-MS method is highly recommended during method development, validation, and for investigational purposes due to its superior specificity and ability to definitively identify unknown peaks. This provides a higher degree of confidence in the analytical results, which is invaluable during process optimization and troubleshooting.

  • The HS-GC-FID method is a robust and cost-effective choice for routine quality control testing in a production environment. Once the residual solvent profile is well-characterized and the method is validated, the reliability and simplicity of FID make it an efficient tool for batch release testing.

Ultimately, the choice of methodology will depend on the specific requirements of the analytical laboratory, the stage of drug development, and the regulatory expectations. A hybrid approach, where GC-MS is used for initial method development and confirmation, and HS-GC-FID is employed for routine analysis, often provides the optimal balance of scientific rigor and operational efficiency.

References

  • Vertex AI Search. (2026, February 28). Residual Solvent Analysis in Pharmaceuticals.
  • Vertex AI Search. (2025, November 17). Residual Solvent Analysis in US Pharma: Class 1,2,3 Guide.
  • LabRulez LCMS. Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products.
  • Vertex AI Search. (2026, February 13). Headspace GCFID Testing in Pharma: A QA Team's Guide.
  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.).
  • Thermo Fisher Scientific. Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase.
  • Shimadzu Asia Pacific. Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients.
  • Agilent. Residual Solvent Analysis of Pharmaceutical Products.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • FDA. (1997, December 24). Q3C Impurities: Residual Solvents.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Shimadzu. Residual Solvents Analysis in Pharmaceuticals by HS-GC-FID with Newly Added Compounds –USP <467> Procedure A.
  • Slideshare.
  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2023, June 1). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance.
  • ResolveMass Laboratories Inc. (2025, August 15). Residual Solvent Testing Methods.
  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • FDA. 5015.8 Acceptance Criteria for Residual Solvents.
  • Syft Technologies. head-to-head comparison - of class 2a and 2b residual solvents analysis using sift-ms and gc-fid.
  • Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals — USP467: W
  • Eurofins Scientific. (2024, August 9). Guide to Residual Solvents Analysis - Methods & Best Practices.
  • FDA.
  • Fluorochem. 5-Fluoro-4-methyl-2-nitropyridine.
  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8).
  • CymitQuimica. 5-Fluoro-2-methyl-4-nitropyridine n-oxide.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6).
  • ResolveMass Laboratories Inc. (2025, July 9). ICH Q3C Residual Solvents Case Study: Generic Drug Project.
  • EMA. (2024, April 5). ICH Q3C (R9) Guideline on impurities.
  • ResearchGate. Nitropyridines: Synthesis and reactions.
  • Semantic Scholar. (2004, January 27). Nitropyridines: Synthesis and reactions.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • Google Patents.
  • Sigma-Aldrich. 5-Fluoro-2-nitropyridine | 779345-37-8.
  • Wholesale 2-Fluoro-4-Methyl-5-Nitropyridine - Leading Factory & Manufacturer for Chemicals. (n.d.).
  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Fluoro-4-methyl-2-nitropyridine

For laboratory personnel engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents li...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory personnel engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized reagents like 5-Fluoro-4-methyl-2-nitropyridine are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower researchers with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and minimizing environmental impact.

Hazard Assessment and Immediate Safety Precautions

5-Fluoro-4-methyl-2-nitropyridine is a halogenated nitroaromatic compound. Before handling, it is crucial to understand its hazard profile.

Hazard Identification and Classification:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07: Harmful/IrritantWarningH302: Harmful if swallowed
Acute Toxicity (Dermal)GHS07: Harmful/IrritantWarningH312: Harmful in contact with skin
Acute Toxicity (Inhalation)GHS07: Harmful/IrritantWarningH332: Harmful if inhaled
Skin Corrosion/IrritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory system)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation

This data is synthesized from available safety data sheets for 5-Fluoro-4-methyl-2-nitropyridine and structurally similar compounds.[1][2]

Immediate Actions and Personal Protective Equipment (PPE):

Given the compound's hazardous nature, stringent adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][4]

Required PPE:

  • Gloves: Nitrile gloves are mandatory. For prolonged contact or immersion, heavier nitrile gloves are recommended. Always inspect gloves for integrity before use.[5]

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[6]

  • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.[5]

  • Respiratory Protection: While working in a fume hood should be sufficient, a respirator may be necessary for cleaning up large spills. Personnel must be medically cleared and fit-tested to use a respirator.[3]

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. 5-Fluoro-4-methyl-2-nitropyridine falls into the category of halogenated organic waste .

Core Principle: Never mix halogenated with non-halogenated waste streams.[7][8][9] The presence of halogens (in this case, fluorine) necessitates specific disposal methods, often involving high-temperature incineration, which is more costly than fuel blending used for non-halogenated solvents.[7][8]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_final Final Steps A Assess Hazards of 5-Fluoro-4-methyl-2-nitropyridine B Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B Proceed with Caution C Work Inside a Certified Chemical Fume Hood B->C D Select a Designated 'Halogenated Organic Waste' Container C->D Initiate Disposal E Carefully Transfer Waste (Solid or Dissolved in Minimal Halogenated Solvent) D->E F Securely Cap the Waste Container E->F G Complete Hazardous Waste Label F->G Document Contents H Store Container in Designated Satellite Accumulation Area G->H Proper Storage I Arrange for Pickup by EH&S or Licensed Disposal Company H->I Final Disposition

Caption: Workflow for the proper disposal of 5-Fluoro-4-methyl-2-nitropyridine.

Step-by-Step Disposal Protocol

This protocol applies to small quantities of 5-Fluoro-4-methyl-2-nitropyridine typically used in a laboratory setting.

Materials:

  • Designated and properly labeled "Halogenated Organic Waste" container. This should be a robust, sealable container compatible with the waste.[3][8]

  • Hazardous waste tag/label.[8]

  • Spatula (for solid transfer).

  • Funnel (if transferring solutions).

  • Minimal amount of a compatible halogenated solvent (e.g., dichloromethane) for rinsing, if necessary.

Procedure:

  • Container Preparation: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department or as per your site-specific procedures. Ensure the container is clean, dry, and in good condition.[8]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container.[3][8] Fill in all required information, including the full chemical name: "5-Fluoro-4-methyl-2-nitropyridine" and any other constituents.

  • Waste Transfer:

    • Solid Waste: If disposing of the solid compound, carefully use a spatula to transfer it directly into the waste container.

    • Contaminated Labware: For items like weighing paper or gloves with gross contamination, place them directly into the solid halogenated waste container.

    • Solutions: If the waste is in a solution, ensure the solvent is also halogenated. If not, this creates a mixed waste stream. Whenever possible, plan experiments to avoid this. Transfer the solution into the liquid halogenated waste container using a funnel.

  • Rinsing (Decontamination): To decontaminate empty containers or glassware that held 5-Fluoro-4-methyl-2-nitropyridine, perform a triple rinse with a minimal amount of a suitable halogenated solvent.[5] Add the rinsate to the "Halogenated Organic Waste" container.

  • Container Sealing: Once the waste has been added, securely seal the container. Do not leave it open in the fume hood.[8]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment to prevent the spread of spills.[3][8]

  • Disposal Request: When the container is nearly full (typically around 75-80%), or if you will no longer be generating this type of waste, arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company.[3][9]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response team.[5]

  • Containment: For small, manageable spills, prevent the material from entering drains or waterways.[5][10]

  • Cleanup:

    • Wear the appropriate PPE as described in Section 1.

    • Absorb liquid spills with an inert, dry material such as vermiculite or sand.

    • For solid spills, carefully sweep the material to collect it, avoiding dust generation.[10]

  • Disposal of Spill Debris: Place all contaminated absorbent materials and cleaning supplies into a sealed, airtight container. Label it as "Hazardous Waste" and include "Spill Debris containing 5-Fluoro-4-methyl-2-nitropyridine." Dispose of this as halogenated organic waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

Regulatory Framework

Disposal of hazardous waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management.[11] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals.[12][13] Always adhere to all federal, state, and local regulations, in addition to your institution's specific policies.[10]

By adhering to these detailed procedures, you contribute to a robust safety culture and ensure the responsible management of chemical reagents from acquisition to disposal.

References

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • Purdue University. US EPA Pesticide Registration (PR) Notice 83-3. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Oregon State University. Hazardous Waste Reduction. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Capot Chemical. (2018, February 6). Material Safety Data Sheet - 5-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • NextSDS. 4-fluoro-5-nitropyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910 Subpart H - Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Safely Handling 5-Fluoro-4-methyl-2-nitropyridine

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 5-Fluoro-4-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 5-Fluoro-4-methyl-2-nitropyridine. While specific toxicological data for this compound is limited, its structure—featuring a nitropyridine core—necessitates a cautious approach. The protocols outlined below are synthesized from safety data for structurally analogous nitropyridine derivatives and established best practices in chemical hygiene. Our primary objective is to empower researchers with the knowledge to manage risk effectively, ensuring both personal safety and experimental integrity.

The Causality of Hazard: Understanding the Risk Profile

The molecular architecture of 5-Fluoro-4-methyl-2-nitropyridine suggests a hazard profile common to other nitropyridine compounds. These compounds are often classified as irritants and can be harmful if improperly handled.[1][2] The primary risks stem from the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[2][3][4]

  • Respiratory Irritation: Inhalation of the powdered form can lead to irritation of the respiratory system.[1][5]

  • Acute Toxicity: Ingestion, and in some cases dermal absorption or inhalation, may be harmful.[1][6][7]

  • Thermal Decomposition: When heated to decomposition, nitropyridines can emit highly toxic fumes of nitrogen oxides (NOx).[8]

Therefore, all handling procedures must be designed to eliminate or minimize routes of exposure—inhalation, ingestion, and skin/eye contact.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. The selection of appropriate PPE is contingent on the specific task and the potential for exposure. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.[5][9]

Table 1: PPE Requirements for Handling 5-Fluoro-4-methyl-2-nitropyridine
Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesStandard lab coatNot required (in sealed container)
Weighing & Transfer (Solid) Chemical safety gogglesNitrile gloves (consider double-gloving)Fully-buttoned lab coatRequired (Work in a fume hood)
Solution Preparation Chemical safety goggles & face shieldNitrile glovesChemical-resistant apron over lab coatRequired (Work in a fume hood)
Reaction Work-up Chemical safety goggles & face shieldNitrile gloves (change frequently)Chemical-resistant apron over lab coatRequired (Work in a fume hood)
Small Spill Cleanup (<10g) Chemical safety goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNIOSH-approved respirator with particulate filter (if outside fume hood)
Deep Dive into PPE Selection:
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant or EN166 approved chemical safety goggles with side shields are mandatory.[2][5] For any procedure with a risk of splashing, such as transferring solutions or during a reaction work-up, a full-face shield must be worn over the safety goggles.[6][10]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[5] Gloves must be inspected for tears or pinholes before each use.[8] If direct contact occurs, gloves should be removed and replaced immediately, followed by hand washing. For tasks with a higher risk of contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[5]

  • Body Protection: A clean, fully-buttoned laboratory coat is required for all procedures.[5] For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier.[4][6]

  • Respiratory Protection: The primary engineering control to prevent inhalation is a certified chemical fume hood.[6] All weighing and handling of the solid compound must occur within the fume hood to contain dust.[5] In the rare event that work must be performed outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required.[2][3]

Operational and Disposal Plan

A systematic workflow is critical to maintaining a safe laboratory environment.

Experimental Workflow: From Receipt to Disposal

G cluster_prep Preparation & Handling cluster_use Experimentation cluster_cleanup Cleanup & Disposal prep 1. Pre-Use Checks - Review SDS of analogous compounds - Verify fume hood certification - Locate emergency equipment ppe 2. Don PPE (See Table 1) prep->ppe Ensure readiness weigh 3. Weighing & Transfer - Perform in fume hood - Minimize dust generation ppe->weigh Proceed to handling solution 4. Solution Preparation - Add solid to solvent slowly - Keep containers closed weigh->solution reaction 5. In-Process Use - Maintain containment - Monitor reaction solution->reaction decon 6. Decontamination - Rinse glassware with solvent - Collect rinsate as waste reaction->decon Post-experiment waste 7. Waste Segregation - Solid Waste Container - Liquid Waste Container decon->waste dispose 8. Final Disposal - Label containers clearly - Arrange pickup by certified waste management waste->dispose

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Feasible Synthetic Routes

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5-Fluoro-4-methyl-2-nitropyridine
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5-Fluoro-4-methyl-2-nitropyridine
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